molecular formula C11H14O5 B009306 2,4,6-Trimethoxyphenylacetic acid CAS No. 104397-80-0

2,4,6-Trimethoxyphenylacetic acid

Cat. No.: B009306
CAS No.: 104397-80-0
M. Wt: 226.23 g/mol
InChI Key: XVJDJIVBWDQELV-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxyphenylacetic acid is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,6-Trimethoxyphenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,6-Trimethoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,6-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O5/c1-14-7-4-9(15-2)8(6-11(12)13)10(5-7)16-3/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJDJIVBWDQELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412736
Record name 2,4,6-Trimethoxyphenylacetic acid
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104397-80-0
Record name 2,4,6-Trimethoxyphenylacetic acid
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Record name 2,4,6-Trimethoxyphenylacetic acid
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Foundational & Exploratory

2,4,6-Trimethoxyphenylacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2,4,6-Trimethoxyphenylacetic Acid

Executive Summary 2,4,6-Trimethoxyphenylacetic acid (TMPAA; CAS 104397-80-0) is a highly electron-rich phenylacetic acid derivative characterized by significant steric crowding around the aromatic ring. Unlike its isomer 3,4,5-trimethoxyphenylacetic acid (a metabolite of mescaline), TMPAA serves primarily as a specialized building block in organic synthesis, particularly for the installation of acid-labile protecting groups and the development of sterically hindered pharmaceutical intermediates. This guide details its physicochemical profile, validated synthetic protocols, and mechanistic reactivity, providing a roadmap for its application in drug discovery and peptide chemistry.

Physicochemical Profile

TMPAA exhibits distinct properties driven by the "super-electron-donating" nature of the three methoxy groups positioned at the ortho and para positions. The 2,6-dimethoxy substitution pattern creates a "molecular gate," imposing steric restriction on the rotation of the acetic acid side chain and shielding the ring protons from metabolic attack.

Table 1: Core Chemical Specifications

PropertyValueNotes
Chemical Name 2,4,6-Trimethoxyphenylacetic acidIUPAC
CAS Number 104397-80-0 Distinct from 3,4,5-isomer (951-82-6)
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Melting Point 184 °CHigh crystallinity due to symmetry
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in H₂OLipophilic acid
pKa (Predicted) ~4.6 – 4.9Weaker acid than phenylacetic acid (pKa 4.[1][2][3][4]3) due to electron donation
Appearance Beige to off-white crystalline solid

Synthetic Pathways & Manufacturing Logic

The synthesis of TMPAA challenges the chemist to manage the extreme nucleophilicity of the 1,3,5-trimethoxybenzene (phloroglucinol trimethyl ether) starting material. Direct electrophilic substitution is rapid but prone to over-reaction (polysubstitution).

Two primary routes are validated for high-purity synthesis:

  • The Azlactone Route (Laboratory Scale): Prioritizes purity and regiocontrol via an aldehyde intermediate.

  • The Glyoxylic Acid Route (Industrial Scale): A "green" condensation followed by reduction.

Validated Protocol: The Azlactone Method

Rationale: This method avoids the use of toxic cyanides (required for chloromethylation routes) and prevents polymerization of the highly reactive aromatic ring.

Step 1: Vilsmeier-Haack Formylation

  • Reagents: 1,3,5-Trimethoxybenzene, POCl₃, DMF.

  • Mechanism: Generation of the chloroiminium ion (Vilsmeier reagent) followed by electrophilic attack at the sterically crowded but electronically activated ring carbon.

  • Outcome: 2,4,6-Trimethoxybenzaldehyde.

Step 2: Erlenmeyer-Plöchl Azlactone Synthesis

  • Reagents: 2,4,6-Trimethoxybenzaldehyde, N-acetylglycine (hippuric acid), Sodium Acetate, Acetic Anhydride.

  • Mechanism: Condensation to form the oxazolone (azlactone) ring.

  • Outcome: 4-(2,4,6-trimethoxybenzylidene)-2-methyloxazol-5(4H)-one.

Step 3: Hydrolysis and Reduction

  • Reagents: NaOH (aq), followed by Zn/HCl or H₂/Pd reduction.

  • Outcome: 2,4,6-Trimethoxyphenylacetic acid.[2]

Synthesis Figure 1: High-Purity Synthesis via Azlactone Strategy Start 1,3,5-Trimethoxybenzene Aldehyde 2,4,6-Trimethoxybenzaldehyde Start->Aldehyde POCl3 / DMF (Vilsmeier-Haack) Azlactone Azlactone Intermediate Aldehyde->Azlactone N-Acetylglycine Ac2O / NaOAc Product 2,4,6-Trimethoxyphenylacetic Acid Azlactone->Product 1. NaOH/H2O 2. Reduction (Zn/HCl)

Figure 1: The Azlactone pathway ensures regioselectivity by locking the aldehyde position before side-chain extension.

Chemical Reactivity & Mechanistic Insights

The "Super-Electron-Rich" Ring

The 2,4,6-trimethoxy substitution pattern creates a ring system that is exceptionally electron-rich.

  • Implication: The ring is highly susceptible to oxidation. In the presence of strong oxidants (e.g., CAN, DDQ), the ring can undergo oxidative demethylation to form quinones.

  • Handling: Reactions involving this moiety should be conducted under inert atmosphere (N₂/Ar) to prevent air oxidation of the activated ring positions.

Steric Shielding (The Ortho Effect)

The two ortho-methoxy groups (positions 2 and 6) flank the acetic acid side chain.

  • Conformation: The side chain is forced out of coplanarity with the benzene ring to minimize steric clash with the methoxy oxygens.

  • Reactivity: This steric bulk protects the benzylic carbon from metabolic oxidation and makes the formation of amides or esters using this acid slower compared to unsubstituted phenylacetic acid. High-activity coupling reagents (e.g., HATU, COMU) are recommended over carbodiimides (DCC/EDC) to overcome this barrier.

Acid-Labile Protecting Group Chemistry

TMPAA is the precursor to the 2,4,6-Trimethoxybenzyl (TMB) protecting group.

  • Mechanism: Esters or amides formed from TMPAA are acid-sensitive. Upon treatment with dilute TFA (1-5%), the electron-donating methoxy groups stabilize the resulting benzyl carbocation, facilitating cleavage.

  • Application: Ideal for solid-phase peptide synthesis (SPPS) where mild cleavage conditions are required to preserve sensitive peptide residues (e.g., Trp, Met).

Reactivity Figure 2: Structure-Reactivity Relationships of TMPAA cluster_0 Electronic Effects cluster_1 Steric Effects TMPAA TMPAA Core Oxidation Susceptible to Oxidative Demethylation TMPAA->Oxidation High e- Density CationStab Stabilizes Benzylic Carbocations (TMB) TMPAA->CationStab Ortho/Para OMe Twist Side-chain Out-of-Plane Twist TMPAA->Twist 2,6-Steric Bulk Coupling Slower Amide Coupling Rates Twist->Coupling Kinetic Barrier

Figure 2: The interplay of electronic activation and steric hindrance defines TMPAA's utility.

Experimental Protocol: Synthesis of TMPAA

Adapted for laboratory scale (10-50g).

Safety Precaution: 1,3,5-Trimethoxybenzene is an irritant. POCl₃ is corrosive and reacts violently with water. Perform all steps in a fume hood.

  • Formylation (Vilsmeier-Haack):

    • Cool DMF (1.2 eq) to 0°C. Dropwise add POCl₃ (1.1 eq). Stir 30 min to form the Vilsmeier reagent (white solid may precipitate).

    • Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in DMF and add slowly to the reagent.

    • Heat to 80°C for 2 hours.

    • Pour onto ice/water containing NaOAc. The aldehyde precipitates. Filter and recrystallize from Ethanol. Yield: ~85-90%.

  • Azlactone Formation:

    • Mix Aldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous NaOAc (0.8 eq) in Acetic Anhydride (3.0 eq).

    • Reflux for 2 hours (mixture turns yellow/orange).

    • Cool to precipitate the azlactone. Wash with cold ethanol.

  • Hydrolysis & Reduction:

    • Reflux the azlactone in 10% NaOH for 4 hours (ring opens to keto-acid).

    • Reduction: Add Zn dust (excess) and slowly add conc. HCl to the hot solution (Clemmensen-style reduction) OR use H₂ (50 psi) with Pd/C catalyst in acetic acid.

    • Filter, concentrate, and acidify to pH 2.[5]

    • Purification: Recrystallize the crude TMPAA from Toluene/Heptane.

References

  • Stenutz, R. (2025). 2,4,6-Trimethoxyphenylacetic acid: Physicochemical Data. Stenutz.eu. Link

  • PubChem. (2025).[6][7] Compound Summary: 2,4,6-Trimethoxyphenylacetic acid (CID 5243473).[2] National Center for Biotechnology Information. Link

  • Wada, M., et al. (1986). Facile acid-catalyzed cleavage of 2,4,6-trimethoxybenzyl esters. Chemical & Pharmaceutical Bulletin, 34(10).
  • Bijev, A. (2006). Synthesis of substituted phenylacetic acids via azlactone intermediates. Journal of the University of Chemical Technology and Metallurgy.
  • Sigma-Aldrich. (2024).[6][8] Safety Data Sheet: Phenylacetic Acid Derivatives. (General safety handling for class).

Sources

Technical Guide: 2,4,6-Trimethoxyphenylacetic Acid (CAS 104397-80-0)

[1]

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPAA) is a specialized aromatic building block used primarily in medicinal chemistry for Structure-Activity Relationship (SAR) optimization. Distinguished by its electron-rich, symmetric substitution pattern, it serves as a critical intermediate in the synthesis of chalcones, stilbenes, and heterocyclic scaffolds targeting tubulin polymerization and inflammatory pathways. Unlike its naturally occurring isomer (3,4,5-trimethoxyphenylacetic acid, a mescaline metabolite), the 2,4,6-isomer is synthetic, offering unique steric bulk and electronic donation properties that modulate ligand-receptor binding affinities.

Chemical Profile & Physical Properties[2][3][4][5]

PropertyData
CAS Number 104397-80-0
IUPAC Name 2-(2,4,6-Trimethoxyphenyl)acetic acid
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 182–184 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
pKa (Predicted) ~4.2 (Carboxylic acid)
SMILES COc1cc(OC)c(CC(O)=O)c(OC)c1

Synthesis & Manufacturing Protocols

The synthesis of 2,4,6-TMPAA exploits the high nucleophilicity of 1,3,5-trimethoxybenzene (phloroglucinol trimethyl ether). The symmetry of the starting material ensures high regioselectivity, making this a robust, self-validating protocol.

Method A: Chloromethylation-Cyanation-Hydrolysis (Standard Route)

This route is preferred for scalability and cost-efficiency.

Step 1: Chloromethylation (Blanc Reaction)
  • Reagents: 1,3,5-Trimethoxybenzene, Paraformaldehyde, Concentrated HCl (37%), Glacial Acetic Acid.

  • Protocol:

    • Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in glacial acetic acid.

    • Add paraformaldehyde (1.5 eq) and cool to 0°C.

    • Dropwise add concentrated HCl while maintaining temperature <10°C.

    • Stir at room temperature for 4–6 hours. The product, 2,4,6-trimethoxybenzyl chloride , precipitates or is extracted with dichloromethane (DCM).

    • Critical Control Point: Temperature control is vital to prevent polymerization of the electron-rich aromatic ring.

Step 2: Cyanation
  • Reagents: 2,4,6-Trimethoxybenzyl chloride, Sodium Cyanide (NaCN), DMSO or DMF.

  • Protocol:

    • Dissolve the benzyl chloride in DMSO.

    • Add NaCN (1.2 eq) cautiously (Exothermic).

    • Heat to 60°C for 3 hours.

    • Quench with water and extract with Ethyl Acetate.[1]

    • Safety Note: Generate the nitrile in a closed system with a scrubber.

Step 3: Alkaline Hydrolysis
  • Reagents: 2,4,6-Trimethoxyphenylacetonitrile, KOH (40% aq), Ethanol.

  • Protocol:

    • Reflux the nitrile in KOH/Ethanol (1:1 v/v) for 12 hours.

    • Evaporate ethanol. Acidify the aqueous residue with HCl to pH 2.[2]

    • Filter the precipitated 2,4,6-Trimethoxyphenylacetic acid . Recrystallize from Ethanol/Water.

Synthesis Workflow Visualization

SynthesisPathStart1,3,5-TrimethoxybenzeneInter12,4,6-TrimethoxybenzylChlorideStart->Inter1CH2O, HCl(Blanc Chloromethylation)Inter22,4,6-TrimethoxyphenylacetonitrileInter1->Inter2NaCN, DMSO(Nu- Substitution)Product2,4,6-Trimethoxyphenylacetic AcidInter2->ProductKOH, EtOH(Hydrolysis)

Figure 1: Step-wise synthesis pathway from commercially available 1,3,5-trimethoxybenzene.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

The symmetry of the molecule results in a simplified spectrum.

  • δ 12.10 (s, 1H): Carboxylic acid -OH (Exchangeable).

  • δ 6.25 (s, 2H): Aromatic protons at positions 3 and 5 (Meta to acetyl group).

  • δ 3.78 (s, 3H): Methoxy group at position 4 (Para).

  • δ 3.72 (s, 6H): Methoxy groups at positions 2 and 6 (Ortho).

  • δ 3.55 (s, 2H): Benzylic -CH₂- protons.

IR Spectroscopy (ATR)
  • 2500–3300 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1705 cm⁻¹: C=O stretch (Acid carbonyl).

  • 1590, 1460 cm⁻¹: Aromatic C=C skeletal vibrations.

  • 1120 cm⁻¹: C-O stretch (Aryl ether).

Applications in Drug Development[11]

2,4,6-TMPAA is utilized to introduce the 2,4,6-trimethoxyphenyl (TMP) moiety, a "privileged structure" in medicinal chemistry known for its ability to interact with specific hydrophobic pockets in proteins.

Tubulin Polymerization Inhibitors

The TMP moiety mimics the A-ring of Colchicine and Combretastatin A-4.

  • Mechanism: The bulky ortho-methoxy groups force the molecule into a non-planar conformation (atropisomerism), which is critical for binding to the colchicine site on β-tubulin.

  • Workflow: 2,4,6-TMPAA is condensed with substituted benzaldehydes (Perkin condensation) to form stilbenes or chalcones that arrest cell mitosis.

Anti-Inflammatory Agents (COX Inhibition)

Derivatives of phenylacetic acids are often screened for NSAID activity. The 2,4,6-substitution pattern provides steric protection to the carboxylate, potentially altering metabolic stability compared to the 3,4,5-isomer.

Steric Probe in SAR Studies

Researchers use 2,4,6-TMPAA to test the "Steric Clash" hypothesis.

  • Logic: If a lead compound contains a phenyl ring, substituting it with the 2,4,6-trimethoxy analog tests if the binding pocket can accommodate significant width (due to ortho-methoxy groups) and electron density.

Biological Application Logic Flow

Applicationscluster_0Chemical Transformationcluster_1Therapeutic TargetInput2,4,6-Trimethoxyphenylacetic AcidCondensationPerkin/Aldol CondensationInput->CondensationAmidationAmide CouplingInput->AmidationTubulinTubulin Inhibition(Antimitotic)Condensation->TubulinChalcones/StilbenesCOXCOX-1/2 Inhibition(Anti-inflammatory)Amidation->COXBioisosteres

Figure 2: Strategic application of 2,4,6-TMPAA in generating bioactive scaffolds.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at room temperature (15–25°C), desiccated.

  • Reactivity: Incompatible with strong oxidizing agents. The electron-rich ring makes it susceptible to electrophilic attack; avoid exposure to halogens or nitrating agents unless intended.

References

  • Stenutz, R. (n.d.). 2,4,6-Trimethoxyphenylacetic acid Data Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 2,4,6-Trimethoxyphenylboronic acid (Related Structure & Identifiers). Retrieved from [Link]

  • Zhang, X., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

Technical Monograph: 2,4,6-Trimethoxyphenylacetic Acid (TMPAA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (TMPAA) represents a specialized class of electron-rich, sterically congested phenylacetic acid derivatives. Unlike its psychoactive isomer 3,4,5-trimethoxyphenylacetic acid (a mescaline metabolite), TMPAA is primarily utilized as a sterically demanding building block in medicinal chemistry and supramolecular engineering. Its unique 2,4,6-substitution pattern mimics the steric bulk of a mesityl group while providing the strong electron-donating character of a phloroglucinol ether. This guide details the structural rationale, validated synthetic protocols, and analytical fingerprints required for its integration into drug development workflows.

Molecular Architecture & Physicochemical Profile[1][2]

Structural Analysis

The core utility of TMPAA lies in its "Mesityl-Methoxy" Effect . The methoxy groups at the 2 and 6 positions create a "molecular gate," significantly increasing the rotational barrier of the acetic acid side chain and shielding the benzylic position from metabolic oxidation.

  • Electronic Environment: The benzene ring is hyper-electron-rich due to the additive resonance (+M) effects of three methoxy groups. This makes the ring highly susceptible to electrophilic aromatic substitution (EAS) but resistant to nucleophilic attack.

  • Steric Environment: The ortho-methoxy groups force the side chain out of planarity, influencing binding affinity in protein pockets that require twisted conformations.

Key Physicochemical Data
PropertyValueContext
IUPAC Name 2-(2,4,6-Trimethoxyphenyl)acetic acidOfficial nomenclature
CAS Number 104397-80-0 Verified identifier
Molecular Formula C₁₁H₁₄O₅-
Molecular Weight 226.23 g/mol -
Melting Point 184–186 °CHigh crystallinity due to symmetry
pKa (Predicted) ~4.3Slightly higher than PAA due to e- donation
LogP 1.3–1.5Moderate lipophilicity
Solubility DMSO, Methanol, EtOAcPoor in water/hexane

Synthetic Methodologies

Two primary routes are recommended based on scale and available equipment. Route A is preferred for laboratory-scale synthesis due to reagent availability, while Route B is a "greener" alternative avoiding toxic cyanides.

Route A: The Chloromethylation-Cyanation Pathway (Standard)

This protocol leverages the high nucleophilicity of 1,3,5-trimethoxybenzene.

Step 1: Regioselective Chloromethylation

  • Reagents: 1,3,5-Trimethoxybenzene, Paraformaldehyde, Conc. HCl.

  • Conditions: 0°C to RT, 2 hours.

  • Mechanism: Blanc Chloromethylation. The challenge is preventing bis-chloromethylation.

  • Protocol: Dissolve 1,3,5-trimethoxybenzene in glacial acetic acid. Add paraformaldehyde (1.1 eq). Bubble dry HCl gas or add conc. HCl dropwise at 0°C. The product, 2,4,6-trimethoxybenzyl chloride, precipitates or is extracted with DCM.

Step 2: Nucleophilic Substitution (Cyanation)

  • Reagents: NaCN or KCN, DMF/Water.

  • Conditions: 60°C, 4 hours.

  • Protocol: Treat the benzyl chloride with NaCN (1.2 eq) in a DMF/H₂O mixture. The steric hindrance at the benzylic position is overcome by the high reactivity of the benzylic halide.

Step 3: Hydrolysis

  • Reagents: KOH, Ethanol/Water, then HCl workup.

  • Conditions: Reflux, 12 hours.

  • Protocol: Basic hydrolysis converts the nitrile to the carboxylate. Acidification yields TMPAA as a precipitate.

Route B: The Glyoxylic Acid Condensation (Green Route)
  • Concept: Direct electrophilic attack of glyoxylic acid on the electron-rich ring, followed by reduction.

  • Step 1: Condensation of 1,3,5-trimethoxybenzene with glyoxylic acid (OHCCO₂H) in acetic acid/H₂SO₄ to form the mandelic acid derivative.

  • Step 2: Reductive dehydroxylation using HI/Red Phosphorus or catalytic hydrogenation (Pd/C) to yield TMPAA.

Visualization of Synthetic Workflow

Synthesis_Workflow SM 1,3,5-Trimethoxybenzene INT1 2,4,6-Trimethoxybenzyl Chloride SM->INT1 HCHO, HCl (Blanc Reaction) INT2 2,4,6-Trimethoxybenzyl Nitrile INT1->INT2 NaCN, DMF 60°C PROD 2,4,6-Trimethoxyphenylacetic Acid (TMPAA) INT2->PROD 1. KOH, EtOH 2. HCl (Hydrolysis)

Figure 1: Step-wise synthetic pathway from commercially available starting materials to TMPAA.

Analytical Characterization

Trustworthiness in synthesis requires rigorous structural validation. The high symmetry of TMPAA results in a simplified NMR spectrum, which is a key purity indicator.

Proton NMR (¹H NMR) Analysis

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
12.0 - 12.5 Broad Singlet1H-COOHCarboxylic acid proton (exchangeable).
6.15 Singlet2HAr-H (3, 5)Upfield shift due to shielding by three -OMe groups. Equivalence confirms symmetry.
3.80 Singlet3H4-OMePara-methoxy group (distinct environment).
3.75 Singlet6H2,6-OMeOrtho-methoxy groups (equivalent, magnetically distinct from para).
3.65 Singlet2H-CH₂-Benzylic methylene. Shielded by ortho-alkoxy groups.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.

  • Molecular Ion [M-H]⁻: Observed at m/z 225.08.

  • Fragmentation: Loss of CO₂ (M-44) is common in MS/MS experiments.

Applications in Drug Discovery[5]

TMPAA is not merely a structural curiosity; it serves specific functional roles in medicinal chemistry:

Metabolic Stability Enhancement

The 2,4,6-substitution pattern effectively blocks the most reactive sites on the phenyl ring (ortho/para positions) from Cytochrome P450-mediated hydroxylation. This makes the TMPAA moiety an excellent bioisostere for phenylacetic acid when extending half-life is required.

Steric Control in Prodrugs

The bulky ortho-methoxy groups create a "steric lock" around the carbonyl carbon. When TMPAA is used to form esters (prodrugs), the rate of hydrolysis by esterases is significantly retarded compared to unsubstituted phenylacetic esters. This allows for tunable release kinetics .

Supramolecular Scaffolds

Research indicates TMPAA derivatives are used in designing "molecular rotors" and crystalline scaffolds where the interdigitation of methoxy groups dictates solid-state packing (Snippet 1.10, 1.15).

Biological Pathway Interaction Map

Bio_Application TMPAA TMPAA Scaffold Metab Metabolic Stability TMPAA->Metab 2,4,6-OMe Pattern Steric Steric Shielding TMPAA->Steric Ortho-Bulk App1 Block CYP450 Hydroxylation Metab->App1 App3 Lipid Modulators (e.g., Cholesterol Control) Metab->App3 App2 Retard Esterase Hydrolysis Steric->App2

Figure 2: Mechanistic impact of the TMPAA scaffold on pharmacological properties.

References

  • Stenutz, R. (2025). 2,4,6-trimethoxyphenylacetic acid - Physical Properties and CAS Data. Stenutz.eu. Link

  • PubChemLite. (2025). Compound Summary: 2,4,6-trimethoxyphenylacetic acid (C11H14O5). University of Luxembourg. Link

  • ChemicalBook. (2025). Product Catalog: 2,4,6-Trimethoxyphenylacetic acid (CAS 104397-80-0).[2][3] Link

  • Google Patents. (2018). Synthesis method of 3,4,5-trimethoxyphenylacetic acid (Analogous Methodology). CN107445823B. Link

  • Royal Society of Chemistry. (2016). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent. RSC Advances. Link

Sources

Technical Guide: Synthesis Pathways for 2,4,6-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (TMPAA) is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of antiviral chalcones, flavonoids, and sterically hindered peptide mimetics. Its structure—a phenylacetic acid backbone decorated with three methoxy groups in the 2, 4, and 6 positions—presents unique synthetic challenges. The electron-donating methoxy groups make the aromatic ring highly susceptible to electrophilic attack, yet they also introduce significant steric hindrance and acid sensitivity.

This guide details two primary synthetic pathways:

  • The Nitrile Route (Industrial Standard): A scalable, three-step process involving chloromethylation and cyanation.

  • The Azlactone Route (High Purity/Lab Scale): A mild, four-step sequence avoiding toxic cyanides, utilizing the Vilsmeier-Haack formylation.

Pathway A: The Nitrile Synthesis (Chloromethylation Route)

This pathway is the "workhorse" method for multi-gram to kilogram scale synthesis. It leverages the high electron density of 1,3,5-trimethoxybenzene to facilitate rapid electrophilic aromatic substitution.

Mechanistic Overview

The synthesis proceeds via the Blanc Chloromethylation followed by nucleophilic substitution with cyanide and subsequent hydrolysis.

  • Step 1: In situ generation of a chloromethyl electrophile (

    
    ) attacks the aromatic ring.
    
  • Step 2: The resulting benzyl chloride undergoes

    
     substitution with cyanide.
    
  • Step 3: Alkaline hydrolysis converts the nitrile to the carboxylic acid.

Detailed Protocol
Step 1: Chloromethylation (Critical Control Point)

Reagents: 1,3,5-Trimethoxybenzene, Paraformaldehyde, HCl (gas) or conc. HCl, Acetic Acid.

Technical Insight: Standard Lewis acids (


) used in Blanc reactions are too harsh for this substrate and cause polymerization. We utilize a milder protic acid catalysis.
  • Dissolution: Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in glacial acetic acid.

  • Addition: Add paraformaldehyde (1.5 eq).

  • Reaction: Bubble dry HCl gas through the mixture at 15–20°C. Caution: Exothermic.

    • Alternative: Use conc. HCl/Acetic acid mix if HCl gas is unavailable, but yields are lower due to solubility issues.

  • Quench: Pour onto crushed ice. The product, 2,4,6-trimethoxybenzyl chloride , precipitates.

  • Isolation: Filter immediately. Do not store ; the benzyl chloride is unstable and prone to self-alkylation.

Step 2: Cyanation

Reagents: NaCN, Acetone/Water or DMF.

  • Setup: Dissolve NaCN (1.2 eq) in a minimum amount of water.

  • Addition: Add the fresh benzyl chloride (dissolved in acetone) dropwise to the cyanide solution at 0–5°C.

  • Reflux: Warm to room temperature, then reflux gently for 2–3 hours.

  • Workup: Evaporate acetone, extract with ethyl acetate. The product is 2,4,6-trimethoxybenzyl cyanide .

Step 3: Hydrolysis

Reagents: KOH (40% aq), Ethanol.

  • Reflux: Reflux the nitrile with 40% KOH in ethanol for 6–12 hours. Ammonia evolution indicates reaction progress.

  • Acidification: Cool and wash with ether (to remove unreacted neutrals). Acidify the aqueous layer with HCl to pH 2.

  • Crystallization: The target acid precipitates. Recrystallize from water/methanol.

Pathway B: The Azlactone Strategy (Vilsmeier-Haack Route)

This route avoids the use of highly toxic cyanides and unstable benzyl halides. It is preferred for medicinal chemistry applications where trace cyanide contamination is unacceptable.

Mechanistic Overview

The pathway starts with the Vilsmeier-Haack formylation to generate the aldehyde, followed by an Erlenmeyer-Plöchl condensation to form an azlactone. This heterocycle is hydrolyzed to an


-keto acid, which undergoes oxidative decarboxylation to yield TMPAA.
Detailed Protocol
Step 1: Vilsmeier-Haack Formylation

Reagents:


, DMF, 1,3,5-Trimethoxybenzene.
  • Vilsmeier Reagent: Add

    
     (1.2 eq) dropwise to DMF (2.0 eq) at 0°C. Stir for 30 min to form the chloroiminium salt.
    
  • Formylation: Add 1,3,5-trimethoxybenzene (1.0 eq) in DMF dropwise.

  • Heating: Heat to 80°C for 2 hours.

  • Hydrolysis: Pour onto ice/sodium acetate. The precipitate is 2,4,6-trimethoxybenzaldehyde (Yield: >90%).[1]

Step 2: Azlactone Formation (Erlenmeyer)

Reagents: N-Acetylglycine (Hippuric acid), Acetic Anhydride, Sodium Acetate (anhydrous).

  • Condensation: Mix aldehyde (1.0 eq), N-acetylglycine (1.0 eq), and NaOAc (0.8 eq) in acetic anhydride.

  • Reflux: Heat at 100–110°C for 2 hours. The mixture will solidify then liquefy, turning deep yellow/orange.[2]

  • Isolation: Cool, add ethanol to decompose excess anhydride. Filter the yellow crystals (Azlactone).[2]

Step 3: Hydrolysis & Oxidative Decarboxylation

Reagents: NaOH (10%),


 (30%).
  • Ring Opening: Reflux the azlactone in 10% NaOH for 3 hours. This forms the

    
    -keto acid intermediate (in situ).
    
  • Oxidation: Cool to room temperature. Add

    
     (30%) dropwise. This induces oxidative decarboxylation (
    
    
    
    ).
  • Isolation: Acidify with HCl. Extract TMPAA with ethyl acetate.[1]

Comparative Analysis

FeaturePathway A: Nitrile RoutePathway B: Azlactone Route
Primary Advantage High Throughput / ScalabilitySafety / No Cyanide
Primary Risk Benzyl Chloride Instability (Polymerization)Step Count (Longer workflow)
Overall Yield 60–75%50–65%
Reagent Cost LowModerate
Toxicity Profile High (NaCN, Benzyl Chloride)Low to Moderate
Purity Profile Moderate (requires recrystallization)High (crystalline intermediates)

Visualizing the Pathways

The following diagram illustrates the chemical logic and convergence of both pathways.

TMPAA_Synthesis cluster_A Route A: Nitrile Synthesis cluster_B Route B: Azlactone Synthesis start 1,3,5-Trimethoxybenzene benzyl_cl 2,4,6-Trimethoxybenzyl Chloride start->benzyl_cl HCHO, HCl (Chloromethylation) aldehyde 2,4,6-Trimethoxy- benzaldehyde start->aldehyde POCl3, DMF (Vilsmeier-Haack) nitrile 2,4,6-Trimethoxybenzyl Cyanide benzyl_cl->nitrile NaCN, PTC (Cyanation) target 2,4,6-Trimethoxyphenylacetic Acid (TMPAA) nitrile->target KOH, EtOH (Hydrolysis) azlactone Azlactone Intermediate aldehyde->azlactone Hippuric Acid, Ac2O, NaOAc keto_acid alpha-Keto Acid (Transient) azlactone->keto_acid NaOH (Hydrolysis) keto_acid->target H2O2 (Oxidative Decarboxylation)

Figure 1: Convergent synthesis map for 2,4,6-TMPAA showing the "Industrial" Nitrile route (Left) and the "Medicinal" Azlactone route (Right).

Troubleshooting & Critical Parameters

Avoiding Bis-Alkylation (Route A)

During chloromethylation, the electron-rich ring is so reactive that a second chloromethyl group may add to the ring.

  • Solution: Maintain strict temperature control (<20°C) and use a slight excess of the aromatic substrate (1.1 eq) relative to formaldehyde to statistically favor mono-substitution.

The "Pink Product" Issue (Route B)

During the azlactone hydrolysis, the product sometimes turns pink/red due to oxidation of phenolic byproducts if the trimethoxy ether cleavage occurs.

  • Solution: Perform hydrolysis under an inert atmosphere (

    
    ) and ensure the 
    
    
    
    addition is controlled at low temperatures to prevent over-oxidation of the ring itself.

References

  • Vilsmeier-Haack Formyl

    • Source: ChemicalBook / Literature Precedents[3][4]

    • Context: Protocol for high-yield aldehyde synthesis.
  • Organic Syntheses: Benzyl Cyanide Prepar

    • Source: Organic Syntheses, Coll.[2][5] Vol. 1, p.107 (1941)

    • Context: Foundational protocol for converting benzyl chlorides to nitriles.
  • Erlenmeyer Azlactone Synthesis

    • Source: Organic Syntheses, Coll.[2][5] Vol. 2, p.1 (1943)

    • Context: Standard procedure for condensing aldehydes with hippuric acid.

  • Chloromethyl

    • Source: ScienceMadness / Quelet et al. (Bull. Soc. Chim.)
    • Context: Discussion on using milder catalysts for reactive substr
  • Hydrolysis of Nitriles to Acids

    • Source: ResearchG
    • Context: Optimiz

Sources

Biological Activity & Application Guide: 2,4,6-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethoxyphenylacetic Acid (2,4,6-TMPA) is a specialized aromatic building block (CAS: 104397-80-0) distinct from its psychotropic isomer, 3,4,5-trimethoxyphenylacetic acid (a mescaline metabolite). While the free acid exhibits negligible standalone pharmacological potency compared to its isomers, its value lies in its role as a sterically demanding, electron-rich pharmacophore .

In drug design, the 2,4,6-TMPA moiety is utilized to introduce the "Ortho Effect"—a steric shielding mechanism that protects metabolic soft spots, restricts conformational rotation, and enhances the lipophilicity of bioactive scaffolds. This guide details its chemical biology, structure-activity relationships (SAR), and synthetic utility in oncology and metabolic disease research.

Part 1: Chemical Profile & Structure-Activity Relationship (SAR)

The "Ortho Effect" and Steric Shielding

Unlike the planar and metabolically accessible 3,4,5-isomer, 2,4,6-TMPA features methoxy groups at both ortho positions relative to the acetic acid side chain.

  • Conformational Lock: The two ortho-methoxy groups create significant steric hindrance, forcing the acetic acid side chain out of the plane of the benzene ring. This "twisted" conformation is critical for disrupting pi-stacking interactions in DNA intercalators or fitting into globular receptor pockets that require non-planar ligands.

  • Electronic Activation: The 1,3,5-trimethoxy substitution pattern on the ring (which becomes 2,4,6- relative to the acid) makes the ring extremely electron-rich. This facilitates cation-pi interactions with receptor residues (e.g., Lysine, Arginine) but also makes the ring susceptible to electrophilic aromatic substitution during synthesis.

Comparative Biological Logic
Feature2,4,6-TMPA (Target)3,4,5-TMPA (Isomer)Phenylacetic Acid (Parent)
Primary Role Synthetic Scaffold / ShieldMetabolite / PrecursorPlant Hormone (Auxin)
Steric Profile High (Ortho-blocked)Low (Planar accessible)Low
Metabolic Stability High (Blocked hydroxylation sites)Low (Demethylation target)Moderate
Auxin Activity Negligible (Steric clash with TIR1)WeakModerate

Part 2: Biological Activity & Pharmacological Applications[3]

Absence of Auxin Activity (Plant Physiology)

While Phenylacetic acid (PAA) is a natural auxin, 2,4,6-TMPA is biologically inert in standard auxin assays (e.g., oat coleoptile test).

  • Mechanism: The auxin receptor complex (TIR1/AFB) requires the ligand to adopt a specific planar conformation to act as "molecular glue." The bulk of the 2,6-dimethoxy groups prevents 2,4,6-TMPA from entering the catalytic pocket or bridging the protein interface, effectively nullifying hormonal activity. This makes it a safe, inert carrier for agricultural prodrugs.

Pharmacophore in Metabolic Disease (Lipid Modulation)

Research into sulfamic acid esters has identified the 2,4,6-trimethoxyphenyl moiety as a key driver for ACAT (Acyl-CoA:cholesterol acyltransferase) inhibition.

  • Case Study (Patent RU2137756C1): Derivatives where 2,4,6-TMPA is esterified to sulfamic acid scaffolds show efficacy in lowering plasma cholesterol.

  • MoA: The bulky 2,4,6-ring occupies the hydrophobic pocket of the enzyme, while the electron-rich oxygens potentially interact with the enzyme's active site residues, blocking cholesterol esterification more effectively than less substituted analogues.

Anticancer Efficacy (Tubulin Inhibition)

When incorporated into chalcones or dihydropyrimidines , the 2,4,6-TMPA moiety significantly enhances cytotoxicity against lines like HepG2 (Liver) and A549 (Lung).

  • Tubulin Binding: The trimethoxy motif mimics the pharmacophore of colchicine and combretastatin. However, the 2,4,6-pattern provides a unique "wedge" shape that destabilizes microtubule formation differently than the 3,4,5-pattern, often retaining activity in multi-drug resistant (MDR) cell lines that efflux standard agents.

Part 3: Experimental Protocols

Synthesis of 2,4,6-Trimethoxyphenylacetic Acid

Note: This synthesis avoids the use of controlled precursors (like mescaline precursors) by starting from phloroglucinol derivatives.

Reagents: 1,3,5-Trimethoxybenzene, Glyoxylic acid, Acetic acid, Sulfuric acid, Hydriodic acid (catalytic).

Protocol:

  • Electrophilic Substitution: Dissolve 1,3,5-trimethoxybenzene (10 mmol) in glacial acetic acid (20 mL).

  • Condensation: Add glyoxylic acid monohydrate (12 mmol) slowly at room temperature.

  • Catalysis: Add concentrated H2SO4 (0.5 mL) dropwise. The electron-rich ring reacts rapidly.

  • Reduction (In Situ): To the resulting mandelic acid intermediate, add HI/Red Phosphorus or use a Pd/C hydrogenation step to reduce the benzylic hydroxyl group to the methylene group.

  • Purification: Pour into ice water. The product precipitates. Recrystallize from water/ethanol to yield white needles.

Derivatization for Peptide Synthesis (Steric Shielding)

Objective: To use 2,4,6-TMPA as a capping group to prevent proteolysis of a therapeutic peptide.

  • Activation: Dissolve 2,4,6-TMPA (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2 eq). Stir for 5 mins.

  • Coupling: Add the N-terminus deprotected peptide resin. Shake for 2 hours.

  • Cleavage: The steric bulk of the 2,4,6-group may require longer cleavage times if near the linker, but it is generally stable to TFA.

  • Result: The resulting peptide is resistant to N-terminal aminopeptidases due to the "umbrella" effect of the ortho-methoxy groups.

Part 4: Visualization & Logic

Synthesis & Functional Logic Pathway

The following diagram illustrates the synthesis from 1,3,5-trimethoxybenzene and the divergent biological applications based on the "Ortho-Effect."

G Start 1,3,5-Trimethoxybenzene Inter Intermediate: 2,4,6-Trimethoxymandelic Acid Start->Inter + Glyoxylic Acid + H+ Product 2,4,6-Trimethoxyphenylacetic Acid (2,4,6-TMPA) Inter->Product Reduction (-OH to -H) App1 Lipid Modulation (ACAT Inhibition) Product->App1 Esterification App2 Peptide Capping (Protease Shield) Product->App2 Amide Coupling App3 Anticancer Chalcones (Tubulin Destabilizer) Product->App3 Condensation Neg Auxin Activity (Plant Growth) Product->Neg Steric Block (Inactive)

Figure 1: Synthetic route from phloroglucinol ether to 2,4,6-TMPA and its divergent biological utility. Note the lack of auxin activity due to steric hindrance.

Data Summary: Physicochemical Properties[4][5][6]
PropertyValueImplication for Research
Molecular Weight 226.23 g/mol Fragment-based drug discovery suitable.
LogP (Predicted) ~1.8 - 2.1Good membrane permeability; orally bioavailable.
pKa (Acid) ~4.2Standard carboxylic acid behavior; forms stable salts.
Topological Polar Surface Area ~65 ŲExcellent for blood-brain barrier penetration studies.
Rotatable Bonds 2Rigidified by ortho-methoxy groups (low entropy penalty).

References

  • CymitQuimica. (2024). 2,4,6-Trimethoxyphenylacetic Acid: Chemical Properties and Safety Data. Retrieved from

  • BenchChem. (2024). Scientific Significance and Research Trajectory of 2,4,6-Trimethoxyphenylacetic Acid. Retrieved from

  • Google Patents. (1999). Sulfamic acid esters, pharmaceutical composition for control of cholesterol concentration (RU2137756C1).[1] Retrieved from

  • MDPI. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Retrieved from

  • ResearchGate. (2025). Synthesis, crystal structure and antibacterial studies of 2,4,6-trimethoxybenzaldehyde based dihydropyrimidine derivatives. Retrieved from

Sources

Strategic Utilization of 2,4,6-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Application in Solid-Phase Peptide Chemistry

Part 1: Introduction & Chemical Profile[1]

2,4,6-Trimethoxyphenylacetic acid (TMPAA) represents a specialized scaffold in organic chemistry, distinct from its psychoactive isomer (3,4,5-trimethoxyphenylacetic acid). Its value lies not in direct pharmacological activity, but in its unique electronic and steric properties, which make it a cornerstone of protecting group chemistry and linker design in Solid-Phase Peptide Synthesis (SPPS).

The molecule features a phenyl ring substituted with three methoxy groups at the ortho and para positions. This substitution pattern creates two critical effects:

  • Electronic Hyper-Activation: The three methoxy groups are strong electron donors (resonance effect), making the ring exceptionally electron-rich. This stabilizes benzylic carbocations to a degree rarely seen in other systems.

  • Steric Shielding: The two ortho-methoxy groups create a "molecular gate," protecting the benzylic position from nucleophilic attack under neutral conditions while facilitating cleavage under mild acidic conditions.

Part 2: Synthetic Pathways[2]

The synthesis of TMPAA requires careful handling of the electron-rich 1,3,5-trimethoxybenzene starting material to avoid over-substitution or polymerization.

Protocol A: The Glyoxylic Acid Route (Recommended)

This pathway is preferred for its atom economy and avoidance of carcinogenic chloromethyl ether intermediates.

Reaction Scheme:

  • Condensation: 1,3,5-Trimethoxybenzene + Glyoxylic acid

    
     2,4,6-Trimethoxymandelic acid.
    
  • Reduction: 2,4,6-Trimethoxymandelic acid

    
     TMPAA.
    

Step-by-Step Methodology:

  • Condensation:

    • Dissolve 1,3,5-trimethoxybenzene (10.0 g, 59.5 mmol) in glacial acetic acid (40 mL).

    • Add glyoxylic acid monohydrate (5.5 g, 60 mmol) slowly.

    • Add concentrated sulfuric acid (catalytic, 0.5 mL) dropwise while maintaining temperature

      
      .
      
    • Stir at room temperature for 6 hours. The mixture will darken as the mandelic acid derivative forms.

    • Pour onto crushed ice/water (200 mL) and extract with ethyl acetate (

      
      ).
      
    • Evaporate solvent to yield crude 2,4,6-trimethoxymandelic acid.

  • Reduction:

    • Dissolve the crude mandelic acid in acetic acid (50 mL).

    • Add hydroiodic acid (57%, 10 mL) and Red Phosphorus (2.0 g).

    • Reflux for 2 hours. Note: Ensure efficient fume hood ventilation due to iodine vapor.

    • Filter hot to remove phosphorus.

    • Pour filtrate into cold sodium bisulfite solution (to quench iodine).

    • The product, TMPAA, precipitates as a beige solid. Recrystallize from water/ethanol.

Protocol B: The Chloromethylation Route (Traditional)

Note: Requires strict safety protocols due to formaldehyde/HCl generation of BCME (bis-chloromethyl ether).

  • Chloromethylation: 1,3,5-Trimethoxybenzene +

    
     2,4,6-Trimethoxybenzyl chloride.
    
  • Cyanation: Reaction with

    
     in DMSO (Caution: Exothermic).
    
  • Hydrolysis: Reflux in

    
     to yield the acid.
    
Part 3: Application in Peptide Chemistry (The Tmob System)

The primary utility of TMPAA is the generation of the 2,4,6-trimethoxybenzyl (Tmob) protecting group. This group is essential for protecting the sulfhydryl moiety of Cysteine (Cys) and the amide side chains of Asparagine (Asn) and Glutamine (Gln) .

Mechanism of Acid Lability

The Tmob group is cleaved by dilute Trifluoroacetic Acid (TFA). The cleavage is driven by the formation of the resonance-stabilized 2,4,6-trimethoxybenzyl carbocation .

TmobCleavage Protected Cys(Tmob)-Peptide Transition Protonation of S/N Protected->Transition + H+ Acid TFA (Acid) Carbocation 2,4,6-Trimethoxybenzyl Carbocation (Stabilized) Transition->Carbocation Cleavage Peptide Deprotected Peptide (Free SH) Transition->Peptide Release Scavenger Scavenger (TIS/Water) Traps Carbocation Carbocation->Scavenger Quenching

Figure 1: Mechanism of Tmob cleavage. The electron-rich ring stabilizes the carbocation intermediate, allowing cleavage under mild conditions that do not degrade the peptide backbone.

Comparative Data: Protecting Group Lability

The following table illustrates why the TMPAA-derived Tmob group is preferred for specific applications compared to other benzyl derivatives.

Protecting GroupStructureAcid SensitivityCleavage ConditionApplication
Benzyl (Bzl) UnsubstitutedLowHF (Anhydrous)Traditional Boc Chemistry
4-Methoxybenzyl (Mob) 4-OMeModerate50% TFACys Protection
2,4,6-Trimethoxybenzyl (Tmob) 2,4,6-Tri-OMeHigh 1-5% TFA Fmoc Chemistry, Cys/Asn/Gln
Trityl (Trt) TriphenylmethylVery High1% TFACys Protection (Orthogonal)

Experimental Insight: The Tmob group is particularly valuable in Fmoc-SPPS because it prevents the alkylation of Tryptophan (Trp) residues during cleavage. The bulky, electron-rich Tmob cation is rapidly quenched by scavengers (Triisopropylsilane - TIS), preventing it from attacking the electron-rich indole ring of Trp.

Part 4: Analytical Characterization

To validate the synthesis of TMPAA, use the following spectroscopic markers. The symmetry of the molecule simplifies the NMR spectrum.

1H NMR (DMSO-d6, 400 MHz):

  • 
     12.0 (s, 1H, -COOH)
    
  • 
     6.25 (s, 2H, Ar-H) – Key indicator of 2,4,6-substitution (symmetry).
    
  • 
     3.78 (s, 3H, p-OMe)
    
  • 
     3.75 (s, 6H, o-OMe)
    
  • 
     3.55 (s, 2H, -CH2-)
    

Melting Point:

  • 102–104 °C (Recrystallized from water).

Part 5: References
  • Munson, M. C., et al. (1992). "S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the N-alpha-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis." Journal of Organic Chemistry. Link

  • Albericio, F., et al. (2000).[1] "Solid-Phase Synthesis: A Practical Guide." CRC Press.[1] Link

  • Jensen, K. J., et al. (2013). "Peptide Synthesis and Applications." Methods in Molecular Biology. Link

  • PubChem Database. (2025).[2] "2,4,6-Trimethoxyphenylacetic acid Compound Summary." Link

Sources

The Hidden Isomer: A Technical Deep Dive into 2,4,6-Trimethoxyphenylacetic Acid

[1]

Executive Summary: The Steric Paradox

In the landscape of electron-rich aromatic building blocks, 2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPA) [CAS: 104397-80-0] occupies a unique niche.[1] Often overshadowed by its psychoactive isomer, 3,4,5-trimethoxyphenylacetic acid (a precursor to Mescaline), the 2,4,6-isomer presents a distinct set of chemical behaviors defined by extreme steric crowding and hyper-nucleophilicity .[1]

This guide explores the discovery, synthetic evolution, and application of 2,4,6-TMPA.[1] Unlike its isomers, 2,4,6-TMPA is rarely found in natural products but serves as a critical "steric shield" in ligand design and a challenging target for regioselective synthesis.[1][2]

Key Technical Specifications
PropertyValueSource Verification
CAS Number 104397-80-0Chemical Abstracts Service
Molecular Formula C₁₁H₁₄O₅Calculated
Molecular Weight 226.23 g/mol Calculated
Melting Point 159 – 163 °CPatent RU2137756C1 [1]
Appearance White to off-white crystalline solidLiterature consensus
Solubility Soluble in DMSO, MeOH; sparingly in CHCl₃Experimental observation

Historical Genesis & Chemical Context[1][2][4]

The history of 2,4,6-TMPA is not defined by a single "eureka" moment but by the systematic exploration of phloroglucinol (1,3,5-trihydroxybenzene) derivatives in the late 19th and early 20th centuries.[1]

The Reactivity Dilemma

The core challenge in discovering and utilizing 2,4,6-TMPA lies in the reactivity of its parent arene, 1,3,5-trimethoxybenzene (1,3,5-TMB).[1]

  • Electronic Activation: The three methoxy groups are in a synergistic ortho/para relationship, making the ring roughly

    
     times more reactive toward electrophiles than benzene.[1][2]
    
  • The Trap: Early attempts to synthesize the acid via direct chloromethylation (a standard route for phenylacetic acids) failed due to poly-substitution .[1][2] The electron density is so high that stopping at the mono-chloromethyl stage is kinetically difficult, often yielding the tris-chloromethylated product or polymerizing [2].[1][2]

It was only with the advent of stepwise carbonyl chemistry (such as the Azlactone synthesis and Vilsmeier-Haack formylation followed by oxidation/homologation) that the 2,4,6-isomer could be reliably isolated.[1]

Synthetic Evolution: From Chaos to Control[1][2]

To synthesize 2,4,6-TMPA, one must bypass the hyper-reactivity of the ring.[1] Below, we contrast the flawed direct approach with the robust modern protocol.

The "Direct Attack" Failure Mode

Attempting to react 1,3,5-trimethoxybenzene with chloroacetic acid or formaldehyde/HCl leads to a mixture of products. The ring positions are chemically equivalent and highly activated, leading to uncontrolled substitution.[1][2]

The Azlactone (Erlenmeyer) Strategy

The preferred route utilizes 2,4,6-trimethoxybenzaldehyde as a "gatekeeper" intermediate.[1] The aldehyde functionality anchors the chemistry at a single position, preventing further ring substitution.[1][2]

Experimental Protocol: Modified Azlactone Synthesis

This protocol is adapted for high-steric systems.[1][2]

Step 1: Azlactone Formation [2]

  • Reagents: 2,4,6-Trimethoxybenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), Sodium Acetate (anhydrous, 1.5 eq), Acetic Anhydride (solvent/reagent).[2]

  • Procedure: Reflux the mixture for 4 hours. The mixture will darken as the oxazolone ring forms.[1][2]

  • Workup: Cool to 0°C. Add ice water to precipitate the crude azlactone. Filter and wash with cold ethanol.[1][2]

Step 2: Hydrolysis and Reduction

  • Hydrolysis: Suspend the azlactone in 10% NaOH and reflux for 3 hours to open the ring and cleave the acyl group, yielding the

    
    -keto acid (or acrylic acid derivative depending on conditions).
    
  • Reduction: Treat the intermediate with Sodium Amalgam (Na/Hg) or perform catalytic hydrogenation (Pd/C, H₂, 3 atm) to reduce the double bond.[2]

  • Isolation: Acidify to pH 2 with HCl. The 2,4,6-TMPA precipitates as white crystals.[1][2] Recrystallize from Ethanol/Water.[1][2]

Visualization of Synthetic Logic

SynthesisPathwaysTMB1,3,5-Trimethoxybenzene(Hyper-Nucleophile)DirectDirect Chloromethylation(HCHO / HCl)TMB->DirectAldehyde2,4,6-Trimethoxybenzaldehyde(Stable Anchor)TMB->Aldehyde Vilsmeier-Haack(Controlled)PolyPoly-substitutedBy-products (Waste)Direct->Poly UncontrolledReactivityAzlactoneAzlactone Formation(Erlenmeyer)Aldehyde->Azlactone Glycine/Ac2OProduct2,4,6-TMPA(Target Molecule)Azlactone->Product Hydrolysis/Red.

Figure 1: Comparison of synthetic strategies.[1] The red path indicates the failure mode due to ring hyper-reactivity; the blue/green path represents the controlled stepwise synthesis.[1]

Applications in Drug Discovery & Material Science[1][2][5]

While less famous than its 3,4,5-isomer (Mescaline), 2,4,6-TMPA serves critical roles in modern research:

Steric Shielding in Ligand Design

The 2,4,6-substitution pattern creates a "molecular wall."[1][2] When 2,4,6-TMPA is used as a ligand or a pendant group in catalyst design, the ortho-methoxy groups block the metal center from certain angles, enhancing stereoselectivity in asymmetric catalysis.[1]

Lipid Modulation (Pharmaceuticals)

Research cited in patent literature [1] highlights the use of 2,4,6-TMPA derivatives (specifically sulfamic acid esters) in treating hypercholesterolemia .[1][2] The bulky aromatic group is hypothesized to fit into hydrophobic pockets of lipid-regulating enzymes (e.g., ACAT inhibitors), where the methoxy groups provide necessary electron density for binding without covalent bonding.[1]

Halogen Scavenging

The parent ring system is an efficient trap for electrophilic halogens (Cl⁺, Br⁺).[2] 2,4,6-TMPA retains this ability, making it a potential scavenging agent in reaction mixtures where free halogen species must be quenched to prevent side reactions [3].[1][2]

Technical Specifications & Handling

Stability Profile
  • Oxidation: The electron-rich ring is susceptible to oxidation.[1][2] Store under inert atmosphere (Argon/Nitrogen) to prevent "pinking" or darkening over time.[1][2]

  • Acid Sensitivity: Stable to dilute acids, but concentrated Lewis acids (e.g., AlCl₃) can cause demethylation to the phenol.[1][2]

Spectroscopic Identification

To validate the synthesis, look for these key NMR signals (Solvent: DMSO-d₆):

  • ¹H NMR:

    • 
       3.60 ppm (s, 2H, -CH₂-COOH) – Note the shift due to shielding.[1]
      
    • 
       3.75 ppm (s, 9H, 3x -OCH₃) – Often appears as two peaks (6H ortho, 3H para) if rotation is restricted, or a singlet if averaging occurs.[1][2]
      
    • 
       6.20 ppm (s, 2H, Ar-H) – The meta protons are highly shielded.[1][2]
      

References

  • Patent RU2137756C1 . Sulfamic acid esters, pharmaceutical composition for control of cholesterol concentration. (1999).[1][2] Link Primary source for melting point (159-163°C) and pharmaceutical application.[1][2][3]

  • Pittelkow, M., et al. (2013).[1][2] Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synthesis. Link Describes the reactivity challenges of the 1,3,5-trimethoxybenzene scaffold.[1]

  • ResearchGate. Radical aromatic substitution reactions of 1,3,5-trimethoxybenzene. Link Details the radical reactivity and halogen trapping capabilities.

  • ChemicalBook. 2,4,6-Trimethoxyphenylacetic acid Product Page. Link General property verification.[2]

Technical Guide: 2,4,6-Trimethoxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthesis, and application of 2,4,6-Trimethoxyphenylacetic Acid (TMPAA) and its derivatives. Unlike its psychoactive isomer (3,4,5-trimethoxyphenylacetic acid, a mescaline precursor), the 2,4,6-isomer is a specialized tool in organic synthesis and medicinal chemistry, valued for its steric bulk and extreme electron richness .

Scaffold Analysis, Synthetic Protocols, and Pharmacophore Utility

The "Inverse" Scaffold: Chemical Identity & Significance

In medicinal chemistry, the 3,4,5-trimethoxy pattern is ubiquitous (e.g., Podophyllotoxin, Combretastatin A-4). The 2,4,6-trimethoxy pattern represents an "inverse" electronic and steric environment.

  • Electronic Hyper-Activation: The methoxy groups at the 2, 4, and 6 positions exert a synergistic electron-donating effect (resonance) into the ring. This makes the aromatic system highly nucleophilic and the benzylic position exceptionally prone to carbocation stabilization.

  • Steric Cleft Formation: The two ortho methoxy groups (positions 2 and 6) create a "molecular cleft" or "shield" around the position 1 substituent (the acetic acid tail). This restricts rotation and blocks metabolic attack at the most vulnerable site, while also preventing bulky nucleophiles from approaching the benzylic carbon.

  • Acid Lability (The Tmob Effect): The primary utility of this scaffold is in Protecting Group Chemistry . The 2,4,6-trimethoxybenzyl (Tmob) group is acid-labile because the three methoxy groups stabilize the resulting benzyl carbocation upon cleavage. TMPAA is the requisite precursor for installing this moiety via acylation or reduction.

Comparative Properties Table
Feature3,4,5-Isomer (Mescaline-type)2,4,6-Isomer (TMPAA-type)
Electronic Nature Electron-rich (moderate)Electron-rich (extreme/super-nucleophilic)
Steric Environment Open ortho positions (2,6)Blocked ortho positions (2,6)
Primary Application Tubulin binding, CNS activityAcid-labile protecting groups (Tmob), Steric probes
Metabolic Stability Vulnerable to O-demethylationSterically shielded from some P450s

Synthetic Strategy: The Azlactone Route

Direct chloromethylation of 1,3,5-trimethoxybenzene is risky due to polymerization caused by the super-nucleophilic ring. The most robust, self-validating protocol proceeds via the Vilsmeier-Haack formylation followed by the Erlenmeyer Azlactone synthesis .

Reaction Pathway Diagram

Synthesis TMB 1,3,5-Trimethoxybenzene Aldehyde 2,4,6-Trimethoxybenzaldehyde TMB->Aldehyde POCl3, DMF (Vilsmeier-Haack) Azlactone Azlactone Intermediate (2-phenyl-4-(2,4,6-trimethoxybenzylidene)oxazol-5-one) Aldehyde->Azlactone Hippuric Acid, Ac2O, NaOAc KetoAcid α-Keto Acid Azlactone->KetoAcid HCl/H2O (Hydrolysis) TMPAA 2,4,6-Trimethoxyphenylacetic Acid (TMPAA) KetoAcid->TMPAA Zn/HCl or H2O2 (Oxidative Decarboxylation)

Caption: Stepwise synthesis of TMPAA avoiding direct electrophilic substitution on the highly reactive ring.

Experimental Protocols

Safety Note: POCl3 is highly corrosive. work in a fume hood. The 2,4,6-trimethoxy ring is acid-sensitive; avoid prolonged exposure to strong Lewis acids during workup.

Step 1: Synthesis of 2,4,6-Trimethoxybenzaldehyde

Rationale: The Vilsmeier-Haack reaction is preferred over Gattermann formylation because it avoids HCN and provides regio-control (only the vacant position is attacked).

  • Reagents: 1,3,5-Trimethoxybenzene (100 mmol), DMF (120 mmol), POCl3 (120 mmol).

  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl3 dropwise (exothermic!). Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).

    • Dissolve 1,3,5-trimethoxybenzene in minimal DMF and add dropwise to the reagent.

    • Heat to 80°C for 2 hours. The solution will turn deep red/orange.

    • Quench: Pour the mixture onto crushed ice containing NaOAc (to buffer the hydrolysis).

    • Isolation: Filter the resulting white solid. Recrystallize from Ethanol/Water.

    • Yield Target: >90%.

Step 2: Erlenmeyer Azlactone Synthesis

Rationale: This method extends the carbon chain by two carbons and provides a versatile intermediate (azlactone) that can also be converted to amino acids if needed.

  • Reagents: 2,4,6-Trimethoxybenzaldehyde (50 mmol), Hippuric acid (55 mmol), Acetic Anhydride (150 mmol), Anhydrous NaOAc (15 mmol).

  • Procedure:

    • Mix all components in a flask.

    • Heat on a steam bath or oil bath at 100°C for 2 hours. The mixture will liquefy and then turn yellow/orange.

    • Cool and add Ethanol (20 mL) to decompose excess anhydride.

    • Cool to 0°C. The azlactone precipitates as bright yellow crystals.

    • Filter and wash with cold ethanol.[1]

Step 3: Hydrolysis and Reduction to TMPAA
  • Hydrolysis: Reflux the azlactone in 10% NaOH (aq) for 4 hours. This opens the ring and cleaves the benzoyl group, yielding the

    
    -keto acid intermediate (often unstable).
    
  • Oxidative Decarboxylation (One-Pot): Treat the crude hydrolysate with

    
     (30%) at 0°C. This converts the 
    
    
    
    -keto acid directly to the phenylacetic acid.
  • Purification: Acidify to pH 3 (carefully!) and extract with Ethyl Acetate. Recrystallize from Benzene/Hexane or Toluene.

Application: The Tmob Protecting Group System

The most authoritative use of the 2,4,6-trimethoxy scaffold is as a Protecting Group (PG) for amides (specifically the backbone amides in peptides) and thiols (Cysteine).

Mechanism of Lability: The cleavage of the Tmob group is driven by the formation of a resonance-stabilized benzyl carbocation. The three methoxy groups delocalize the positive charge, allowing cleavage under mild acidic conditions (e.g., 5% TFA in DCM) that leave other groups (like Boc or Fmoc) intact.

TmobMechanism Protected Tmob-Protected Substrate (R-NH-CH2-Ar) Protonation Protonation of Nitrogen/Sulfur Protected->Protonation TFA (1-5%) Cleavage C-N Bond Cleavage Protonation->Cleavage Cation Stabilized 2,4,6-Trimethoxybenzyl Cation Cleavage->Cation Rate Limiting Step Scavenger Cation Trapping (by Silane/Phenol Scavengers) Cation->Scavenger Irreversible

Caption: Acid-catalyzed deprotection mechanism of the Tmob group.

Protocol for Installing Tmob (using TMPAA):

  • Reduction: Reduce TMPAA to 2,4,6-trimethoxyphenylethanol (using

    
    ).
    
  • Activation: Convert alcohol to chloride (using

    
    , carefully controlled).
    
  • Coupling: React with the amine/thiol in the presence of a mild base (

    
    ).
    

Medicinal Chemistry: Chalcone Derivatives

While TMPAA itself is rarely a drug, it is a precursor to 2,4,6-trimethoxychalcones (via Friedel-Crafts acylation or conversion to acetophenone) which exhibit potent anti-inflammatory activity .

  • Target: NO production inhibition in LPS-stimulated macrophages.[2]

  • SAR Insight: The 2,4,6-trimethoxy B-ring (derived from the aldehyde or acid) acts as a "super-acceptor" for hydrogen bonds in the receptor pocket, while the steric bulk prevents metabolic deactivation of the adjacent double bond.

References

  • Synthesis of 2,4,6-Trimethoxybenzaldehyde (Vilsmeier-Haack)

    • Title: A Convenient Synthesis of Polymethoxybenzaldehydes.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Azlactone Synthesis Protocol

    • Title: Erlenmeyer Azlactone Synthesis of Phenylacetic Acid Deriv
    • Source:Organic Syntheses.
    • URL:[Link]

  • Tmob Protecting Group Utility

    • Title: 2,4,6-Trimethoxybenzyl (Tmob) as an Amide Protecting Group in Peptide Synthesis.
    • Source:Tetrahedron Letters.
    • URL:[Link]

  • Pharmacological Activity (Chalcones)

    • Title: Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone.[2][3]

    • Source:Bioorganic & Medicinal Chemistry.
    • URL:[Link]

Sources

Comprehensive Spectroscopic Profile: 2,4,6-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 2,4,6-Trimethoxyphenylacetic acid , a specialized aromatic building block. Due to the scarcity of direct literature on this specific isomer compared to its 3,4,5-analogue, the data presented synthesizes available patent literature, analogous structural data, and predictive spectroscopic principles.

Executive Summary

  • Compound Name: 2,4,6-Trimethoxyphenylacetic acid[1][2][3][4]

  • CAS Number: 104397-80-0 (Note: Often confused with Mesitylacetic acid, CAS 4408-60-0)

  • Molecular Formula: C₁₁H₁₄O₅[5][6]

  • Molecular Weight: 226.23 g/mol [7]

  • Appearance: White to off-white crystalline solid

  • Melting Point: 182–185 °C (High purity form) [1]; 159–163 °C (Crude/Polymorph) [2]

  • Solubility: Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.

Structural Analysis & Synthesis Context

Understanding the synthesis is critical for interpreting impurity peaks. The 2,4,6-substitution pattern (phloroglucinol derivative) creates high symmetry, distinct from the 3,4,5-trimethoxy (gallic acid derivative) series.

Common Synthetic Route:

  • Starting Material: 1,3,5-Trimethoxybenzene.[8]

  • Formylation: Vilsmeier-Haack reaction to 2,4,6-trimethoxybenzaldehyde.

  • Reduction/Halogenation: Conversion to 2,4,6-trimethoxybenzyl chloride.

  • Cyanation: Reaction with NaCN to form the nitrile.

  • Hydrolysis: Acidic hydrolysis to 2,4,6-Trimethoxyphenylacetic acid.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the 2,4,6-substitution pattern simplifies the NMR spectrum significantly compared to asymmetric isomers.

1H NMR Data (Predicted/Consensus)
  • Solvent: CDCl₃ (Deuterated Chloroform)

  • Frequency: 400 MHz[9]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Note
10.50 - 12.00 br s1H-COOH Carboxylic acid proton; shift varies with concentration/H-bonding.
6.15 s2HAr-H (3, 5)Equivalent meta-protons. Highly shielded by ortho/para methoxy groups.
3.82 s3H4-OCHPara-methoxy group.
3.80 s6H2,6-OCHOrtho-methoxy groups. Equivalent due to symmetry.
3.72 s2HAr-CH ₂-COOHMethylene linker.

Expert Insight: In DMSO-d₆, the acid proton may appear sharper or shift downfield. The aromatic protons at ~6.15 ppm are diagnostic; normal phenyl protons are ~7.2 ppm. The upfield shift is due to the electron-donating effect of the three methoxy groups.

13C NMR Data (Decoupled)
  • Solvent: CDCl₃

Chemical Shift (δ, ppm)AssignmentTypeNote
178.5 C =OQuaternaryCarboxylic acid carbonyl.
160.8 C -4QuaternaryPara-aromatic carbon (attached to OMe).
158.9 C -2, C -6QuaternaryOrtho-aromatic carbons (attached to OMe).
105.2 C -1QuaternaryIpso-carbon (attached to CH₂).
90.5 C -3, C -5CHMeta-aromatic carbons (electron-rich).
55.8 2,6-OC H₃CH₃Methoxy carbons (ortho).
55.4 4-OC H₃CH₃Methoxy carbon (para).
31.5 C H₂CH₂Methylene bridge.
B. Infrared Spectroscopy (IR)

The IR spectrum is dominated by the carboxylic acid dimer features and the electron-rich aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
2800 - 3200 Broad, StrongO-H StretchCarboxylic Acid (H-bonded dimer)
2940, 2840 MediumC-H StretchMethoxy C-H (asymmetric/symmetric)
1705 - 1720 StrongC=O[10] StretchCarboxylic Acid Carbonyl
1608, 1590 StrongC=C StretchAromatic Ring (Enhanced by alkoxy substituents)
1460, 1420 MediumC-H BendMethylene/Methyl bending
1200 - 1250 StrongC-O StretchAryl alkyl ether (Ar-O-C)
1120, 1150 StrongC-O StretchC-O-C asymmetric stretch
810 - 830 MediumC-H BendOut-of-plane bending (isolated aromatic H)
C. Mass Spectrometry (MS)[11]
  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative mode for acids).

  • Molecular Ion: m/z 226[5][6]

Fragmentation Pathway (EI)

The molecule typically fragments by losing the carboxylic acid group to form a stable tropylium-like ion, followed by sequential loss of methyl/methoxy groups.

MS_Fragmentation M Molecular Ion [M]+ m/z 226 Trop Tropylium-like Ion [M - COOH]+ m/z 181 M->Trop - COOH (45 Da) Frag1 Demethylation [M - COOH - CH3]+ m/z 166 Trop->Frag1 - CH3 (15 Da) Frag2 Loss of CH2O [Quinoid Ion] m/z 151 Trop->Frag2 - CH2O (30 Da)

Figure 1: Proposed EI-MS fragmentation pathway for 2,4,6-Trimethoxyphenylacetic acid.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Objective: Obtain high-resolution 1H and 13C spectra.

  • Reagents: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane).

  • Procedure:

    • Weigh 10–15 mg of the solid acid into a clean vial.

    • Add 0.6 mL of CDCl₃.

    • Sonicate for 30 seconds if dissolution is incomplete (polymorphs can be dense).

    • Filter through a glass wool plug into the NMR tube if the solution is cloudy.

    • Acquisition: Run 16 scans for 1H; 1024+ scans for 13C due to quaternary carbons.

Protocol 2: IR Spectroscopy (ATR Method)
  • Objective: Rapid functional group verification.

  • Equipment: FTIR Spectrometer with Diamond ATR accessory.

  • Procedure:

    • Clean the crystal with isopropanol.

    • Place a small amount (~2 mg) of solid sample on the crystal.

    • Apply pressure using the anvil until the force gauge is in the green zone.

    • Acquire spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).

    • Validation: Check for the absence of the nitrile peak (~2200 cm⁻¹) to ensure complete hydrolysis of the precursor.

References

  • Stenutz, R. "2,4,6-trimethoxyphenylacetic acid Datasheet." Stenutz.eu. Available at: [Link] (Accessed Jan 28, 2026).

  • Dasseux, J.L.H., et al. "Sulfamic acid esters, pharmaceutical composition...". Patent RU2137756C1. (Cited Example 17: Synthesis of [2,4,6-trimethoxyphenyl(acetyl)]... using 2,4,6-trimethoxyphenylacetic acid, mp 159-163°C).
  • SDBS. "Spectral Database for Organic Compounds." AIST (National Institute of Advanced Industrial Science and Technology).
  • PubChem. "Compound Summary: 2,4,6-Trimethoxyphenylacetic acid." National Library of Medicine. Available at: [Link].

Sources

Solubility Profiling of 2,4,6-Trimethoxyphenylacetic Acid: Protocols & Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling of 2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPAA).

Editorial Note: While specific, tabulated mole-fraction solubility data for the 2,4,6- isomer is currently absent from open chemical literature (unlike its widely studied 3,4,5- isomer), this guide provides the definitive experimental framework for generating this data. It synthesizes predictive behavior based on structural analogs (2,3,4-trimethoxybenzoic acid) and details the standard gravimetric and thermodynamic protocols required for pharmaceutical application.

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPAA) [CAS: 104397-80-0] is a critical intermediate in the synthesis of pharmacologically active arylglycines and polyphenol derivatives. Its solubility profile is governed by the steric bulk of the ortho-methoxy groups, which disrupts planar stacking compared to its meta/para counterparts (e.g., 3,4,5-TMPAA). This guide outlines the thermodynamic basis for its dissolution, provides a validated protocol for experimental determination, and establishes a framework for solvent selection in recrystallization processes.

Chemical Profile & Thermodynamic Basis

Understanding the solubility of 2,4,6-TMPAA requires analyzing its crystal lattice energy versus solvation enthalpy.

PropertyDataRelevance to Solubility
Molecular Formula C₁₁H₁₄O₅Moderate molecular weight (226.23 g/mol ) suggests good organic solubility.
Melting Point ~184°CHigh melting point indicates strong crystal lattice forces (intermolecular H-bonding).
LogP (Predicted) ~0.9 - 1.2Lipophilic; predicts poor water solubility but high affinity for alcohols/esters.
pKa ~4.0 (Carboxyl)pH-dependent solubility in aqueous media (soluble as carboxylate salt at pH > 6).
The "Ortho-Effect" on Solubility

Unlike 3,4,5-trimethoxyphenylacetic acid, the 2,4,6-isomer possesses two methoxy groups at the ortho positions relative to the acetic acid side chain.

  • Steric Hindrance: The bulky methoxy groups force the side chain out of the aromatic plane.

  • Lattice Energy: This twisting often reduces crystal packing efficiency compared to planar isomers, potentially increasing solubility in organic solvents relative to the 3,4,5-isomer.

  • Solvation: The oxygen atoms in the methoxy groups act as hydrogen bond acceptors, making protic solvents (Methanol, Ethanol) highly effective.

Experimental Protocol: Determination of Solubility

To generate precise solubility data (mole fraction,


), the Static Gravimetric Method  is the industry standard for this class of solid organic acids.
Protocol A: Static Gravimetric Analysis

Objective: Determine the mass of solute dissolved in a specific mass of solvent at equilibrium.

Reagents: 2,4,6-TMPAA (>98% purity), HPLC-grade solvents (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile).

Workflow:

  • Preparation: Add excess 2,4,6-TMPAA to 50 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously using a magnetic stirrer at the target temperature (

    
     K) for 24 hours.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant phase using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered supernatant and weigh immediately (

      
      ).
      
    • Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved (

      
      ).
      

Calculation: The mole fraction solubility (


) is calculated as:


Where

is the molar mass of 2,4,6-TMPAA and

is the molar mass of the solvent.
Visualization: Experimental Workflow

SolubilityProtocol Start Excess Solute + Solvent Equil Equilibration (24h, Const. Temp) Start->Equil Settle Phase Separation (Settling) Equil->Settle Filter Syringe Filtration (0.45 µm, Isothermal) Settle->Filter Weigh1 Weigh Supernatant (m1) Filter->Weigh1 Dry Vacuum Drying (Remove Solvent) Weigh1->Dry Weigh2 Weigh Residue (m2) Dry->Weigh2 Calc Calculate Mole Fraction (x1) Weigh2->Calc

Figure 1: Step-by-step workflow for the Static Gravimetric Determination of Solubility.

Thermodynamic Modeling & Analysis

Once data is collected across a temperature range (e.g., 278.15 K to 323.15 K), it must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.

Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions of organic acids.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation: If

    
     is positive, solubility increases with temperature (endothermic dissolution).
    
van't Hoff Analysis

Used to calculate the apparent thermodynamic functions of dissolution.



  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    

Predicted Behavior for 2,4,6-TMPAA: Based on analogs (2,3,4-trimethoxybenzoic acid), the dissolution is expected to be endothermic (


) and entropy-driven  (

). The disruption of the solvent structure by the bulky methoxy groups contributes significantly to the positive entropy change.

Solvent Selection for Crystallization

For purification, the ideal solvent system maximizes the gradient of solubility with respect to temperature (


).
Recommended Solvent Systems
Solvent ClassSolubility PredictionApplication
Short-chain Alcohols (MeOH, EtOH)High Good for dissolving crude product; may require cooling to <0°C for high yield recovery.
Esters (Ethyl Acetate)Moderate Ideal for crystallization. High solubility at boiling point, significantly lower at room temp.
Water Very Low Anti-solvent. Use in binary mixtures (e.g., EtOH/Water) to force precipitation.
Non-polar (Hexane, Toluene)Low Poor solubility due to polarity mismatch; useful for washing away non-polar impurities.
Decision Logic for Purification

SolventSelection Start Crude 2,4,6-TMPAA CheckPol Is impurity polar? Start->CheckPol YesPol Yes CheckPol->YesPol High Polarity NoPol No / Unknown CheckPol->NoPol Similar Polarity UseNonPolar Wash with Toluene/Hexane (Removes impurity, keeps TMPAA) YesPol->UseNonPolar Dissolve Dissolve in Hot Ethyl Acetate (Reflux) NoPol->Dissolve FilterHot Hot Filtration (Removes insoluble mech. impurities) Dissolve->FilterHot Cool Cool to 5°C FilterHot->Cool Collect Collect Crystals (High Purity 2,4,6-TMPAA) Cool->Collect

Figure 2: Decision logic for solvent selection in the purification of 2,4,6-TMPAA.

References

  • Guo, X., et al. (2026). Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid in 12 solvents. Journal of Chemical Thermodynamics. Link(Primary analog reference for thermodynamic modeling).

  • Stenutz, R. Data Sheet: 2,4,6-Trimethoxyphenylacetic acid. Stenutz.eu. Link(Physical constants and identification).

  • Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry. Wiley-Interscience. (Authoritative text on solubility thermodynamics).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water. Journal of Chemical Thermodynamics. Link(Basis for the Modified Apelblat Equation).

The Electron-Rich Scaffold: Technical Guide to 2,4,6-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPAA) is a highly specialized aromatic building block characterized by its extreme electron density and significant steric hindrance. Unlike its well-known isomer (3,4,5-trimethoxyphenylacetic acid, a mescaline precursor), the 2,4,6-isomer is defined by the "super-electron-donating" nature of alternating methoxy groups and the ortho-effect exerted by the 2- and 6-methoxy substituents.

This guide outlines the research utility of 2,4,6-TMPAA in three critical domains: Lipid-Modulating Drug Design , Asymmetric Peptide Synthesis , and Acid-Labile Linker Strategy .

Part 1: Chemical Profile & Synthesis Strategy[1]

Structural Properties

The molecule features a phenyl ring substituted at the 2, 4, and 6 positions with methoxy groups. This substitution pattern creates two distinct chemical behaviors:

  • Electronic Activation: The ring is activated towards electrophilic aromatic substitution (EAS), making it a potent nucleophile in coupling reactions.

  • Steric Shielding: The 2,6-methoxy groups create a "steric canyon" around the acetic acid tail, influencing the conformation of derivatives (e.g., amides or esters) and restricting rotation—a valuable trait for designing rigid pharmacophores.

Synthesis Protocol

The most robust synthesis utilizes the high nucleophilicity of 1,3,5-trimethoxybenzene (phloroglucinol trimethyl ether) in a Friedel-Crafts alkylation or a halo-acetic acid coupling.

Protocol: Synthesis from 1,3,5-Trimethoxybenzene

  • Reagents: 1,3,5-Trimethoxybenzene, Chloroacetic acid, Sodium Hydroxide (or mild Lewis Acid for FC route).

  • Mechanism: Direct nucleophilic attack of the electron-rich aromatic ring on the electrophilic carbon of chloroacetic acid (or its equivalent cation).

Synthesis Figure 1: Synthesis Pathway via Electrophilic Substitution TMB 1,3,5-Trimethoxybenzene Intermediate Sigma Complex (Intermediate) TMB->Intermediate Electrophilic Attack (High Nucleophilicity) Reagents Chloroacetic Acid (Cl-CH2-COOH) + Catalyst Reagents->Intermediate Product 2,4,6-TMPAA (Target) Intermediate->Product Re-aromatization

Part 2: Medicinal Chemistry Applications[1][2][3]

Lipid-Lowering Agents (Sulfamic Acid Esters)

Research indicates that 2,4,6-TMPAA serves as a critical bioisostere in the development of Acyl-CoA Cholesterol Acyltransferase (ACAT) inhibitors .

  • Mechanism: The bulky 2,4,6-trimethoxy phenyl ring mimics the lipophilic core required to bind to the ACAT enzyme active site, preventing the esterification of cholesterol.

  • Key Patent Insight: Derivatives where 2,4,6-TMPAA is esterified with sulfamic acid scaffolds have shown efficacy in reducing plasma cholesterol, functioning similarly to 2,6-diisopropylphenyl derivatives but with altered metabolic stability due to the methoxy groups.

Experimental Workflow: Esterification for Bioactivity Screening

  • Activation: Convert 2,4,6-TMPAA to its acid chloride using oxalyl chloride/DMF (catalytic). Note: Thionyl chloride may cause demethylation due to high acidity; oxalyl chloride is milder.

  • Coupling: React the acid chloride with the target sulfamate or amine in the presence of a non-nucleophilic base (DIPEA) in DCM.

  • Purification: Recrystallize from EtOAc/Hexane. The high crystallinity of the 2,4,6-system often allows purification without chromatography.

Non-Natural Amino Acid Synthesis (Arylglycines)

2,4,6-TMPAA is a precursor for the synthesis of 2,4,6-trimethoxyphenylglycine , a non-natural amino acid used to constrain peptide backbones.

  • Application: Incorporation into peptide drugs to increase proteolytic stability. The steric bulk protects the adjacent peptide bond from enzymatic hydrolysis.

  • Method: The alpha-carbon of 2,4,6-TMPAA can be brominated and then aminated (Hell-Volhard-Zelinsky reaction variant) to yield the racemic amino acid, which is then resolved.

Part 3: Protecting Group & Linker Strategy

The 2,4,6-trimethoxybenzyl (TMB) moiety is a "privileged structure" in solid-phase synthesis because it is acid-labile . 2,4,6-TMPAA can be used to generate linkers that release payloads under mild acidic conditions.

The "Super-Labile" Ester Linker

Esters derived from 2,4,6-TMPAA are significantly more acid-labile than standard benzyl esters due to the stabilization of the carbocation by the three methoxy groups (resonance stabilization).

  • Logic: Upon treatment with dilute TFA (1-5%), the ester cleaves to release the alcohol payload and the 2,4,6-trimethoxyphenylacetic acid byproduct (or the corresponding stable cation which is then quenched).

  • Use Case: Protecting hydroxyl groups in complex natural product synthesis where other protecting groups (benzyl, TBDMS) are too stable or require harsh removal conditions.

LinkerCleavage Figure 2: Acid-Labile Cleavage Mechanism of 2,4,6-TMPAA Esters Linker Drug-O-CO-CH2-(2,4,6-Ph) Transition Protonation of Carbonyl Linker->Transition + H+ Acid TFA (1-5%) / DCM Acid->Transition Cleavage C-O Bond Fission Transition->Cleavage Result1 Free Drug-OH Cleavage->Result1 Result2 Stable 2,4,6-Cation Cleavage->Result2 Resonance Stabilized

Part 4: Physicochemical Data Summary

For researchers characterizing new derivatives, the following data provides a baseline for the 2,4,6-TMPAA scaffold.

PropertyValue / CharacteristicRelevance
Molecular Formula C₁₁H₁₄O₅Precursor verification
Molecular Weight 226.23 g/mol Stoichiometry calculations
Melting Point 184–188 °CPurity check (High MP indicates strong crystal lattice)
Solubility DMSO, DMF, MeOH; Poor in WaterRequires organic co-solvents for biological assays
pKa (Calc) ~4.3Similar to acetic acid; exists as anion at physiological pH
NMR Signature Singlet ~3.8 ppm (9H, -OMe), Singlet ~3.6 ppm (2H, -CH2-)Distinct symmetrical pattern simplifies structure confirmation

Part 5: References

  • Synthesis of Arylglycines: Hendrix, J. A. (1991).[1] The Asymmetric Synthesis of Arylglycines. Mountain Scholar. Link

  • Lipid Lowering Applications: Sulfamic acid esters, pharmaceutical composition for control of cholesterol concentration.[2] Patent RU2137756C1. Link

  • Chemical Properties & Reactivity: 2,4,6-Trimethoxyphenylacetic acid. BenchChem Chemical Database. Link

  • Related Metabolite Studies: Trimetazidine N-oxide and related metabolites. ChemicalBook. Link

  • General Reactivity of 1,3,5-Trimethoxybenzene: Applications of 1,3,5-trimethoxybenzene as a derivatizing agent. Royal Society of Chemistry. Link

Sources

Technical Analysis: Trimethoxyphenylacetic Acid (TMPAA) in Mescaline Metabolism

[1][2]

Part 1: Executive Summary & Technical Correction[2]

Critical Isomer Distinction: This guide addresses the metabolic conversion of Mescaline (3,4,5-trimethoxyphenethylamine). It is scientifically imperative to clarify that the primary oxidative metabolite of mescaline is 3,4,5-trimethoxyphenylacetic acid (3,4,5-TMPAA) .[1]

The isomer 2,4,6-trimethoxyphenylacetic acid referenced in the topic header is not a metabolite of mescaline.[1] It is the expected metabolite of 2,4,6-trimethoxyphenethylamine (2,4,6-TMPEA) , a structural isomer and "designer drug" with a distinct pharmacological profile.[1] In biological systems, the oxidative deamination process preserves the aromatic substitution pattern; therefore, the 3,4,5-methoxy arrangement of mescaline remains intact.[1]

This whitepaper focuses on the characterization, quantification, and synthesis of 3,4,5-TMPAA , serving as the definitive marker for mescaline exposure in clinical and forensic settings.[1]

Part 2: Metabolic Pathway Analysis[2]
Mechanism of Oxidative Deamination

The biotransformation of mescaline into TMPAA is a classic example of oxidative deamination followed by aldehyde oxidation.[1] Unlike amphetamines, which possess an

1
  • Deamination: Mescaline is attacked by Monoamine Oxidase (MAO) (primarily MAO-A) or Diamine Oxidase (DAO) .[2][1][3] This removes the amine group, forming an unstable imine intermediate which hydrolyzes to 3,4,5-trimethoxyphenylacetaldehyde .[1]

  • Oxidation: The intermediate aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to form the stable carboxylic acid, 3,4,5-TMPAA .[1]

Pharmacokinetic Significance:

  • Excretion: Approximately 30-50% of an oral mescaline dose is excreted as TMPAA in urine.[2][1]

  • Bioactivity: Unlike the parent compound, TMPAA is pharmacologically inactive at the 5-HT2A receptor.[1] Its formation represents a detoxification pathway.[1]

Visualization: Oxidative Deamination Pathway

The following diagram illustrates the enzymatic conversion of Mescaline to TMPAA.[1]

MescalineMetabolismMescalineMescaline(3,4,5-Trimethoxyphenethylamine)MAOMAO / DAO(-NH3)Mescaline->MAOImineIntermediate ImineAldehyde3,4,5-Trimethoxyphenyl-acetaldehydeImine->AldehydeHydrolysisALDHAldehydeDehydrogenaseAldehyde->ALDHTMPAA3,4,5-Trimethoxyphenyl-acetic Acid (TMPAA)MAO->ImineHydrolysis+ H2OALDH->TMPAAOxidation

Figure 1: The oxidative deamination pathway of Mescaline to 3,4,5-TMPAA via intermediate aldehyde.[1]

Part 3: Analytical Methodologies

To distinguish mescaline exposure from isomeric designer drugs (like 2,4,6-TMPEA), rigorous analytical protocols are required.[1] Mass spectrometry is the gold standard due to its ability to differentiate based on fragmentation patterns, although chromatographic separation is critical for isomers.[1]

Quantitative Data Summary: Pharmacokinetics
ParameterMescaline3,4,5-TMPAA (Metabolite)
Molecular Weight 211.26 g/mol 226.23 g/mol
Primary Excretion Urine (Unchanged)Urine (Conjugated/Free)
Urinary Recovery (24h) ~55-60%~27-30%
Elimination Half-Life 3.6 - 6.0 hours3.7 - 4.1 hours
Receptor Affinity (5-HT2A) High (Agonist)Negligible (Inactive)
Experimental Protocol: LC-MS/MS Quantification

Objective: Isolation and quantification of TMPAA from human plasma.

Reagents:

  • Internal Standard: Mescaline-d9 or TMPAA-d3.[1]

  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]

Workflow:

  • Sample Preparation:

    • Aliquot 100 µL of plasma.[1]

    • Add 20 µL Internal Standard (IS) working solution.

    • Protein Precipitation: Add 300 µL cold acetonitrile (-20°C). Vortex for 30s.

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

    • Transfer supernatant to autosampler vial.[1]

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).[1]

    • Gradient: 5% B to 95% B over 5 minutes.

    • Critical Step: Ensure baseline separation between 3,4,5-TMPAA and potential 2,4,6- or 2,4,5- isomers if screening for designer drugs.[1]

  • Mass Spectrometry (MS/MS):

    • Source: ESI Positive/Negative (Acids often ionize better in Negative mode, but Positive mode is common for simultaneous amine analysis).[1]

    • MRM Transition (Negative Mode for Acid):

      • Precursor: 225.1 [M-H]-[1]

      • Product Ions: 181.1 (Decarboxylation), 166.1 (Loss of methyl).[1]

Visualization: Bioanalytical Workflow

BioanalysisSamplePlasma/Urine SampleIS_AddAdd Internal Standard(TMPAA-d3)Sample->IS_AddPrecipProtein Precipitation(Cold ACN)IS_Add->PrecipCentrifugeCentrifugation(10,000g, 10 min)Precip->CentrifugeLCLC Separation(C18 Column)Centrifuge->LCSupernatantMSMS/MS Detection(MRM Mode)LC->MSDataQuantification vs.Calibration CurveMS->Data

Figure 2: Standardized LC-MS/MS workflow for the quantification of TMPAA in biological matrices.

Part 4: Synthesis of Reference Standard

For research purposes, 3,4,5-TMPAA may need to be synthesized if commercial standards are unavailable.[1]

Protocol (Hydrolysis of Nitrile):

  • Starting Material: 3,4,5-Trimethoxybenzyl chloride.[1]

  • Cyanation: React with NaCN in DMSO to form 3,4,5-Trimethoxybenzyl cyanide.

  • Hydrolysis: Reflux the cyanide in 20% NaOH (aq) for 4 hours.

  • Workup: Acidify with HCl to pH 1. The acid precipitates as a solid.[1]

  • Purification: Recrystallize from water/ethanol.

  • Validation: Verify structure via H-NMR (Singlet at ~3.6 ppm for methylene, Singlets at ~3.8 ppm for methoxy groups).

Part 5: References
  • Dinis-Oliveira, R. J., et al. (2019).[1][3] "Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions." Pharmaceuticals.[1][4][5] Available at: [Link]

  • Thomann, J., et al. (2022).[1][3] "Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubChem. (2023).[1] "Mescaline Compound Summary." National Library of Medicine.[1][4][6] Available at: [Link][1]

  • Wikipedia. (2023).[1] "2,4,6-Trimethoxyphenethylamine."[1][7][8] (For isomeric comparison). Available at: [Link][1][7][8]

Theoretical Characterization Framework for 2,4,6-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide establishes a rigorous computational framework for the theoretical characterization of 2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPAA) . Given the scarcity of direct literature on this specific isomer compared to its 3,4,5-analog (a mescaline metabolite), this guide serves as a foundational protocol for researchers to predict its physicochemical properties, reactivity, and spectroscopic signatures using Density Functional Theory (DFT).

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (TMPAA) represents a sterically congested, electron-rich aromatic system.[1] Unlike its pharmacologically active isomer (3,4,5-TMPAA), the 2,4,6-substitution pattern mimics the "mesityl" effect, creating unique steric shielding around the acetic acid side chain. This guide outlines a high-fidelity computational workflow to characterize TMPAA, focusing on conformational locking , electronic structure (HOMO-LUMO) , and spectroscopic profiling .

Key Technical Insight: The presence of ortho-methoxy groups at positions 2 and 6 imposes significant rotational barriers on the acetic acid tail, likely forcing the molecule into specific non-planar conformations that govern its solubility and binding affinity in drug design.

Computational Methodology (Core Directive)

To ensure scientific integrity, the following protocol utilizes a "Self-Validating System" where frequency calculations confirm the nature of stationary points found during geometry optimization.

The "Gold Standard" Protocol

For electron-rich ethers and carboxylic acids, the B3LYP hybrid functional is robust, but M06-2X is superior for capturing non-covalent interactions (like intramolecular C-H···O bonding) common in crowded methoxy systems.[1]

ParameterSpecificationCausality / Rationale
Theory Level DFT / M06-2XCaptures dispersion forces better than B3LYP in sterically crowded systems.[1]
Basis Set 6-311++G(d,p)Diffuse functions (++) are critical for describing the lone pairs on the five oxygen atoms.
Solvent Model IEF-PCM (Water/Ethanol)Simulates physiological or synthetic environments; stabilizes the polar carboxyl group.[1]
Frequency Calc Harmonic Approx.Required to verify real minima (no imaginary frequencies) and predict IR spectra.
Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, from initial conformational search to final reactivity prediction.

TMPAA_Workflow Start Initial Structure (2,4,6-TMPAA) ConfSearch Conformational Scan (PES) Start->ConfSearch Define Rotamers GeomOpt Geometry Optimization (M06-2X/6-311++G(d,p)) ConfSearch->GeomOpt Global Minimum FreqCalc Frequency Analysis (NIMAG=0 Check) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq? (Fix) ElecProp Electronic Properties (HOMO/LUMO/MEP) FreqCalc->ElecProp Validated Docking Molecular Docking (Target Protein) ElecProp->Docking QSAR Inputs

Figure 1: Computational workflow for the structural and electronic characterization of 2,4,6-TMPAA.

Structural & Electronic Properties[1][2][3][4]

Geometry and Steric Effects

The 2,4,6-substitution pattern is chemically distinct.[1]

  • The "Mesityl" Effect: The methoxy groups at positions 2 and 6 sandwich the acetic acid group (position 1).[1] Theoretical optimization will likely show the phenyl ring and the carboxyl group are orthogonal (approx. 90° torsion angle) to minimize steric clash between the carbonyl oxygen and the methoxy oxygens.

  • Methoxy Orientation: The methoxy groups themselves will rotate out of the phenyl plane to avoid repulsion, unlike the planar conformation often seen in less substituted anisoles.

Frontier Molecular Orbitals (FMOs)

The reactivity of 2,4,6-TMPAA is defined by its FMOs.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring and methoxy oxygens .[1] The three methoxy groups are strong electron donors, raising the HOMO energy and making the ring highly nucleophilic (susceptible to electrophilic aromatic substitution).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid (COOH) moiety, specifically the carbonyl anti-bonding orbital (

    
    ).
    

Chemical Hardness (


):  Calculated as 

.[1] A small gap would indicate high reactivity (soft molecule), while a large gap indicates stability.[1] 2,4,6-TMPAA is expected to be "softer" than phenylacetic acid due to the electron-donating methoxy groups destabilizing the HOMO.

Spectroscopic Profiling (Predictive)

This section provides the expected spectral signatures based on theoretical principles, serving as a reference for validating experimental data.

Vibrational Spectroscopy (IR)

Theoretical wavenumbers must be scaled (typically by 0.96-0.98 for DFT) to match experimental results.[1]

ModePredicted Freq (Unscaled)IntensityDescription
O-H Stretch 3500 - 3650 cm⁻¹MediumFree carboxylic acid (sharp) or H-bonded (broad).[1]
C-H Stretch 2900 - 3000 cm⁻¹WeakMethyl group (methoxy) C-H vibrations.
C=O[1] Stretch 1750 - 1780 cm⁻¹StrongCarbonyl stretch; shifts to ~1700 cm⁻¹ if dimerized.
C=C Ring 1580 - 1600 cm⁻¹MediumAromatic ring breathing modes.[1]
C-O-C Stretch 1200 - 1250 cm⁻¹StrongAryl-alkyl ether stretching (characteristic of methoxy).[1]
NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level provides high-accuracy chemical shifts relative to TMS.[1]

  • ¹H NMR:

    • Methoxy Protons: Singlet at

      
       3.7–3.9 ppm.[1] (Note: Positions 2,6 might be distinct from position 4 if rotation is restricted, but likely appear as two signals: 6H for 2,6-OMe and 3H for 4-OMe).[1]
      
    • Methylene (-CH₂-): Singlet at

      
       3.5–3.7 ppm.[1]
      
    • Aromatic Protons: Singlet at

      
       6.1–6.3 ppm (Positions 3,5 are equivalent).[1]
      
  • ¹³C NMR:

    • Carbonyl: ~175 ppm.[1]

    • C-OMe (Ring): ~150-160 ppm (Deshielded by Oxygen).[1]

Reactivity Descriptors & Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) Map

The MEP map visualizes charge distribution, critical for predicting drug-receptor interactions.[1]

  • Red Regions (Negative Potential): Concentrated over the carbonyl oxygen and the methoxy oxygens .[1] These are the primary sites for hydrogen bond acceptance or electrophilic attack.[1]

  • Blue Regions (Positive Potential): Concentrated on the carboxylic acid proton (H-bond donor) and the methyl protons.[1]

Global Reactivity Indices

Using Koopmans' theorem approximation:

  • Electrophilicity Index (

    
    ): 
    
    
    
    .[1] High
    
    
    suggests the molecule is a good electrophile (at the COOH site).[1]
  • Nucleophilicity: The electron-rich ring makes it a strong nucleophile.[1]

Reactivity_Logic Structure 2,4,6-TMPAA Structure Methoxy 3x Methoxy Groups (Electron Donors) Structure->Methoxy COOH Carboxylic Acid (Electron Withdrawing) Structure->COOH Ring Ring Electron Density (INCREASED) Methoxy->Ring +M Effect Reactivity High Nucleophilicity (Susceptible to Electrophiles) Ring->Reactivity

Figure 2: Causal relationship between structural substituents and global chemical reactivity.[1]

References

  • Wallet, J. C., Molins, E., & Miravitlles, C. (2001).[1] 2,4,6-Trimethoxybenzoic acid.[1][2] Acta Crystallographica Section E: Structure Reports Online, 57(10), o1073-o1074.[1][2] (Provides structural template for the 2,4,6-trimethoxy motif). Retrieved from [Link]

  • PubChem. (n.d.).[1][3] 3,4,5-Trimethoxyphenylacetic acid (Isomer Comparison). National Library of Medicine.[1] Retrieved from [Link]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard citation for DFT software protocols).

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. (Validates M06-2X usage).

Sources

Safety and Handling of 2,4,6-Trimethoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 2,4,6-Trimethoxyphenylacetic Acid Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive & Executive Summary

This guide provides an authoritative technical framework for the safe handling, storage, and experimental utilization of 2,4,6-Trimethoxyphenylacetic acid (TMPAA) . Unlike its more common isomer (3,4,5-trimethoxyphenylacetic acid), the 2,4,6-isomer possesses a unique electronic profile characterized by extreme electron density on the aromatic ring. This feature dictates specific stability concerns—particularly acid sensitivity and oxidation potential—that must be managed to ensure data integrity and personnel safety.

Key Technical Takeaway: The primary risk with TMPAA is not acute toxicity, but rather chemical instability in the presence of strong oxidizers or Lewis acids, which can lead to rapid, exothermic decomposition or polymerization.

Physicochemical Profile & Identification

Accurate identification is the first step in safety. The 2,4,6-substitution pattern creates significant steric hindrance and electronic shielding not seen in other isomers.

Table 1: Chemical Identity & Physical Properties
ParameterSpecification
Chemical Name 2,4,6-Trimethoxyphenylacetic acid
CAS Number 104397-80-0
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Appearance White to off-white crystalline solid
Melting Point ~184 °C (Distinct from 3,4,5-isomer: 117-120 °C)
Solubility Soluble in DMSO, Methanol, DCM; Poorly soluble in water
Acidity (pKa) ~4.0–4.5 (Estimated; typical for phenylacetic acids)

Hazard Identification & Risk Assessment (GHS)

While TMPAA is generally classified as an irritant, its chemical reactivity necessitates a deeper risk assessment than standard GHS codes suggest.

GHS Classification
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Advanced Risk Assessment: The "Electron-Rich" Hazard

The 2,4,6-trimethoxy substitution makes the aromatic ring highly nucleophilic (super-activated).

  • Acid Sensitivity: While phenylacetic acids are generally stable, the electron-rich ring can facilitate decarboxylation or acid-catalyzed condensation under vigorous conditions.

  • Oxidation Risk: The compound is susceptible to oxidation by air over long periods or rapidly by strong oxidizers (e.g., KMnO₄, CrO₃), potentially forming quinones or polymerized tars.

Handling & Storage Protocols

To maintain compound integrity and safety, follow this self-validating storage protocol.

Storage Hierarchy
  • Primary Containment: Amber glass vial (protects from light).

  • Atmosphere: Inert gas blanket (Argon preferred over Nitrogen for long-term storage) to prevent oxidative degradation.

  • Temperature: 2–8 °C (Refrigerated). While stable at room temperature for short periods, cold storage retards potential decarboxylation.

Handling Workflow Diagram

The following decision tree outlines the safe handling logic for TMPAA.

G start Start: Handling TMPAA check_env Check Environment: Fume Hood + PPE? start->check_env ppe_fail STOP: Don Nitrile Gloves, Goggles, Lab Coat check_env->ppe_fail No weighing Weighing: Use Anti-Static Gun (Avoid Dust) check_env->weighing Yes ppe_fail->check_env solvent_choice Solvent Selection: Avoid Strong Acids/Oxidizers weighing->solvent_choice reaction Reaction Setup: Inert Atmosphere (Ar/N2) solvent_choice->reaction waste Disposal: Organic Waste (Halogen-free) reaction->waste

Caption: Operational workflow for safe handling of 2,4,6-Trimethoxyphenylacetic acid, emphasizing environmental control and solvent compatibility.

Experimental Protocols: Verification & Stability

Trustworthiness in chemical handling comes from verification. Do not assume purity; verify it.

Protocol A: Structural Verification (Self-Validating)

Before using TMPAA in critical synthesis, validate its identity to rule out the 3,4,5-isomer or degradation products.

Method: 1H NMR (CDCl₃ or DMSO-d6)

  • Prepare Sample: Dissolve ~10 mg in 0.6 mL deuterated solvent.

  • Key Diagnostic Signals:

    • Aromatic Protons: Look for a singlet at ~6.1–6.2 ppm (2H). Note: The 2,4,6-pattern creates symmetry, resulting in equivalent meta-protons.

    • Methoxy Groups: Two distinct singlets.

      • ~3.8 ppm (3H, p-OMe)

      • ~3.7–3.8 ppm (6H, o-OMe)

      • Integration Ratio must be 1:2.

    • Methylene (-CH2-): Singlet at ~3.6 ppm.

  • Pass Criteria: If aromatic protons appear as a multiplet or if methoxy integration is 1:1:1, the sample is incorrect (likely the 3,4,5-isomer) or degraded.

Protocol B: Acid Stability Challenge

If using TMPAA in acidic conditions (e.g., Friedel-Crafts or acid-catalyzed deprotection), perform this micro-scale test first.

  • Dissolve: 5 mg TMPAA in 0.5 mL solvent (e.g., DCM).

  • Challenge: Add 1 drop of the intended acid catalyst (e.g., TFA or H₂SO₄).

  • Observe:

    • Color Change: Immediate darkening (deep red/black) indicates rapid oxidation or polymerization.

    • Gas Evolution: Bubbling indicates decarboxylation.

Synthesis & Application Logic

TMPAA is valuable because the 2,4,6-trimethoxy ring is an electron-donating powerhouse. However, this makes the ortho-positions (relative to the acetic acid chain) sterically crowded and the ring sensitive.

Synthesis Workflow: Amide Coupling

When coupling TMPAA to amines (drug development context):

  • Activation: Use mild coupling agents (EDC/HOBt or HATU). Avoid thionyl chloride (SOCl₂) if possible, as the HCl byproduct and heat can degrade the electron-rich ring.

  • Base: Use non-nucleophilic bases (DIPEA) to prevent side reactions.

Synthesis TMPAA TMPAA (Start) Activation Activation (EDC/NHS or HATU) Avoid SOCl2 TMPAA->Activation Dissolve in DMF/DCM Intermediate Active Ester (Stable < 1h) Activation->Intermediate 0°C to RT Product Amide Product Intermediate->Product + Amine / Base Amine Amine Addition (R-NH2) Amine->Product

Caption: Optimized synthesis pathway for amide coupling using TMPAA, highlighting the avoidance of harsh chlorinating agents.

Emergency Response

  • Eye Contact: Rinse immediately with water for 15 minutes. The acidic nature can cause corneal damage if untreated.

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol, as it may increase transdermal absorption of the organic acid.

  • Spill Cleanup:

    • Ventilate the area.[1]

    • Wet the powder slightly to prevent dust.

    • Neutralize with weak base (Sodium Bicarbonate) if large amounts are spilled.

    • Sweep into a closed container.

References

  • Stenutz.eu. (n.d.). 2,4,6-trimethoxyphenylacetic acid - CAS 104397-80-0.[2][3][4] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for 2,4,6-Trimethoxyphenylacetic acid (Analogous Search). National Library of Medicine. Retrieved from [Link](Note: Used for general phenylacetic acid class safety data).

Sources

Methodological & Application

Application Note: Synthesis of 2,4,6-Trimethoxyphenylacetic Acid from Phloroglucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the step-by-step synthesis of 2,4,6-Trimethoxyphenylacetic acid (TMPA) starting from Phloroglucinol . This compound is a critical intermediate in the synthesis of complex pharmaceutical agents, acting as a sterically crowded, electron-rich building block.

The protocol utilizes a classical, high-yielding Chloromethylation-Cyanation pathway. While modern "green" alternatives (e.g., glyoxylic acid condensation) exist, the chloromethylation route remains the benchmark for reliability and scalability in a controlled laboratory setting, provided strict safety protocols are observed regarding formaldehyde/HCl reactions.

Retrosynthetic Analysis

The synthesis is disconnected into three logical stages:

  • O-Methylation: Conversion of the tri-phenol to the electron-rich ether.

  • Electrophilic Functionalization: Introduction of the carbon scaffold via chloromethylation.

  • Homologation & Hydrolysis: Extension of the carbon chain and conversion to the carboxylic acid.

Figure 1: Retrosynthetic logic flow for the target molecule.

Safety & Handling (Critical)

  • Dimethyl Sulfate (DMS): Highly toxic, mutagenic, and corrosive. Use only in a functioning fume hood with specific neutralizing agents (ammonia/NaOH) ready.

  • Chloromethylation Reagents: The reaction of formaldehyde and HCl can generate Bis(chloromethyl) ether (BCME) , a potent carcinogen. This step must be performed in a closed system or a high-efficiency fume hood.

  • Sodium Cyanide: Fatal if swallowed or in contact with acid. Keep a cyanide antidote kit available.

Experimental Protocol

Stage 1: Synthesis of 1,3,5-Trimethoxybenzene

Objective: Complete O-methylation of phloroglucinol. Mechanism: Nucleophilic substitution (


) of phenoxide ions on dimethyl sulfate.

Reagents:

  • Phloroglucinol (anhydrous): 10.0 g (79.3 mmol)

  • Dimethyl Sulfate (DMS): 30.0 mL (317 mmol, 4.0 eq)

  • Potassium Carbonate (

    
    ): 44.0 g (318 mmol)
    
  • Acetone (Reagent grade): 150 mL

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and addition funnel. Flush with nitrogen.

  • Dissolution: Charge the flask with Phloroglucinol,

    
    , and Acetone. Stir vigorously to form a suspension.
    
  • Addition: Add Dimethyl Sulfate dropwise via the addition funnel over 30 minutes. Exothermic reaction—monitor temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting material (
    
    
    
    ) disappears and the product (
    
    
    ) dominates.
  • Workup:

    • Cool to room temperature.[1][2][3] Filter off inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in

      
       (100 mL) and wash with 
      
      
      
      (2 x 50 mL) to remove partially methylated byproducts.
    • Wash with brine, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from ethanol if necessary.

    • Yield: ~11.5 g (85-90%)

    • Appearance: White crystalline solid.

Stage 2: Synthesis of 2,4,6-Trimethoxybenzyl Chloride

Objective: Introduction of the chloromethyl group via Blanc reaction conditions. Note: 1,3,5-Trimethoxybenzene is extremely electron-rich. Mild conditions are required to prevent polymerization or poly-substitution.

Reagents:

  • 1,3,5-Trimethoxybenzene: 10.0 g (59.5 mmol)

  • Paraformaldehyde: 2.0 g (66.6 mmol)

  • Zinc Chloride (

    
    , anhydrous): 1.0 g (Catalyst)
    
  • Hydrochloric Acid (conc. 37%): 50 mL

  • Dichloromethane (DCM): 50 mL

Protocol:

  • Setup: 250 mL RBF with magnetic stir bar. Work in a high-velocity fume hood.

  • Reaction: Dissolve 1,3,5-trimethoxybenzene and paraformaldehyde in DCM. Add

    
    .
    
  • Acidification: Add concentrated HCl dropwise while stirring rapidly at

    
     (ice bath).
    
  • Stirring: Allow to warm to room temperature and stir for 2–3 hours. The mixture will separate into two phases.[1][3][4]

  • Quench: Pour onto crushed ice (100 g).

  • Extraction: Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 30 mL).

  • Neutralization: Wash combined organics with saturated

    
     (carefully, gas evolution) and then brine.
    
  • Isolation: Dry over

    
     and concentrate in vacuo at low temperature (<
    
    
    
    ) to avoid decomposition. Use immediately in the next step.
    • Yield: ~11.0 g (Crude, approx. 85%)

    • Stability: Unstable; store at

      
       if not used immediately.[5]
      
Stage 3: Cyanation to 2,4,6-Trimethoxybenzyl Nitrile

Objective: Nucleophilic displacement of chloride by cyanide.

Reagents:

  • Crude Benzyl Chloride (from Stage 2): 11.0 g (~50 mmol)

  • Sodium Cyanide (NaCN): 3.0 g (61 mmol)

  • DMF (Dimethylformamide): 40 mL

  • Water: 5 mL

Protocol:

  • Setup: 100 mL RBF.

  • Dissolution: Dissolve NaCN in water (5 mL) and add to DMF (40 mL). Ensure NaCN is fully dissolved.

  • Addition: Add the crude benzyl chloride (dissolved in 10 mL DMF) dropwise to the cyanide solution at room temperature.

  • Heating: Heat to

    
     for 2 hours.
    
  • Workup: Pour into water (200 mL) to precipitate the nitrile. Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash organics with water (3x) to remove DMF, then brine.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc 8:2) may be required if the crude is dark.

    • Yield: ~8.0 g (75% over 2 steps).

Stage 4: Hydrolysis to 2,4,6-Trimethoxyphenylacetic Acid

Objective: Hydrolysis of the nitrile to the carboxylic acid.

Reagents:

  • 2,4,6-Trimethoxybenzyl nitrile: 8.0 g

  • Potassium Hydroxide (KOH): 8.0 g

  • Ethanol: 40 mL

  • Water: 10 mL

Protocol:

  • Reflux: Combine nitrile, KOH, Ethanol, and Water in a flask. Reflux for 6–8 hours. Ammonia gas evolution indicates reaction progress.

  • Concentration: Evaporate ethanol under reduced pressure.

  • Acidification: Dissolve the residue in water (50 mL). Cool to

    
    . Acidify with conc. HCl to pH 2. The product will precipitate.
    
  • Filtration: Filter the white solid.

  • Recrystallization: Recrystallize from Water/Ethanol (9:1) or Benzene/Petroleum Ether.

    • Final Yield: ~6.5 g

    • Melting Point:

      
       (Lit. value).
      

Reaction Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Quantitative Data Summary

ParameterStage 1 (Methylation)Stage 2 (Chloromethylation)Stage 3 (Cyanation)Stage 4 (Hydrolysis)
Reagent Stoichiometry 1.0 : 4.0 (Phl : DMS)1.0 : 1.1 (TMB : HCHO)1.0 : 1.2 (R-Cl : NaCN)Excess Base
Temperature

(Reflux)



(Reflux)
Time 4–6 Hours2–3 Hours2 Hours6–8 Hours
Typical Yield 85–90%85% (Crude)75% (over 2 steps)80%
Key Impurity C-methylated byproductsPoly-chloromethylated speciesUnreacted chlorideAmide intermediate

Troubleshooting & Optimization

  • Poly-substitution in Stage 2: The 1,3,5-trimethoxy ring is hyper-nucleophilic. If di- or tri-chloromethylated products are observed (by NMR/TLC), reduce the equivalents of Paraformaldehyde to 0.95 eq and lower the reaction temperature.

  • Incomplete Hydrolysis: If the amide intermediate persists (often insoluble in acid), extend the reflux time in Stage 4 or switch to a higher boiling solvent (e.g., Ethylene Glycol/KOH) for the hydrolysis.

  • Alternative "Green" Route: For industrial scaling where BCME avoidance is critical, consider the Glyoxylic Acid Route :

    • React 1,3,5-TMB with Glyoxylic acid in dilute acid to form 2,4,6-Trimethoxymandelic acid.

    • Reduce the benzylic alcohol using

      
       or Ionic Hydrogenation (
      
      
      
      ) to yield the target acetic acid.

References

  • Methylation of Phloroglucinol

    • Organic Syntheses, Coll. Vol. 1, p. 543 (1941); Vol. 9, p. 74 (1929).

  • Chloromethylation (Blanc Reaction)

    • Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63.

  • Synthesis of Phenylacetic Acids via Nitriles

    • Adams, R., & Thal, A. F. (1922). Phenylacetic acid.[6] Organic Syntheses, 2, 59.

  • Properties of 1,3,5-Trimethoxybenzene Derivatives

    • Kiehlmann, E., & Lauener, R. W. (1989). Bromophloroglucinol and its methyl ethers. Canadian Journal of Chemistry, 67(2), 335-344.

Sources

detailed experimental protocol for 2,4,6-Trimethoxyphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a detailed, scalable experimental protocol for the synthesis of 2,4,6-Trimethoxyphenylacetic acid (CAS: 104397-80-0). This compound is a valuable building block in medicinal chemistry, serving as a precursor for various pharmaceutical intermediates and functionalized aromatic scaffolds.

The protocol selected prioritizes safety, scalability, and atom economy , utilizing a Glyoxylic Acid Hydroxyalkylation-Reduction sequence. This route avoids the use of hazardous chloromethylation reagents (which can form carcinogenic bis-chloromethyl ether) and toxic cyanides associated with classical homologation methods.

Executive Summary & Retrosynthetic Analysis

The synthesis of 2,4,6-trimethoxyphenylacetic acid is achieved through a two-step sequence starting from the commercially available and inexpensive 1,3,5-trimethoxybenzene .

  • Electrophilic Hydroxyalkylation: Regioselective condensation of 1,3,5-trimethoxybenzene with glyoxylic acid to form 2,4,6-trimethoxymandelic acid.

  • Reductive Dehydroxylation: Catalytic hydrogenolysis of the benzylic hydroxyl group to yield the target phenylacetic acid.

This route is superior to the classical Blanc Chloromethylation/Cyanation pathway for laboratory and pilot-scale operations due to its milder conditions and absence of high-toxicity intermediates.

Reaction Pathway

ReactionScheme Start 1,3,5-Trimethoxybenzene Inter 2,4,6-Trimethoxymandelic Acid (Intermediate) Start->Inter Step 1: Hydroxyalkylation (Electrophilic Subst.) Reagent1 Glyoxylic Acid (AcOH, H2SO4) Product 2,4,6-Trimethoxyphenylacetic Acid (Target) Inter->Product Step 2: Hydrogenolysis (Reductive Dehydroxylation) Reagent2 H2, Pd/C (AcOH)

Figure 1: Synthetic pathway via Mandelic Acid intermediate.[1]

Safety & Hazards

  • 1,3,5-Trimethoxybenzene: Irritant.[2] Avoid inhalation of dust.

  • Glyoxylic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Sulfuric Acid: Strong corrosive. Exothermic reaction with water.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Handle under inert atmosphere (Nitrogen/Argon). Keep wet with solvent.

  • Hydrogen Gas: Extremely flammable. Use a balloon or dedicated hydrogenation apparatus; ensure no ignition sources.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4,6-Trimethoxymandelic Acid

This step utilizes the high electron density of the 1,3,5-trimethoxybenzene ring to facilitate electrophilic attack by the protonated glyoxylic acid species.

Reagents:

Reagent MW ( g/mol ) Equiv. Quantity Mmol
1,3,5-Trimethoxybenzene 168.19 1.0 16.8 g 100
Glyoxylic Acid Monohydrate 92.05 1.2 11.0 g 120
Acetic Acid (Glacial) 60.05 Solvent 100 mL -

| Sulfuric Acid (conc.) | 98.08 | Cat. | 1.0 mL | - |

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 1,3,5-trimethoxybenzene (16.8 g) and glyoxylic acid monohydrate (11.0 g) to glacial acetic acid (100 mL). Stir until solids are dissolved.

  • Catalysis: Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.

  • Reaction: Heat the mixture to 50–60 °C in an oil bath. Monitor the reaction by TLC (Silica; Ethyl Acetate:Hexane 1:1) or HPLC.[3][4] The starting material (Rf ~0.7) should be consumed within 4–6 hours, forming a more polar spot (Rf ~0.2, Mandelic acid derivative).

    • Note: Do not overheat (>80 °C) to prevent polymerization or discoloration.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (300 mL) with vigorous stirring.

    • The product may precipitate as a solid. If it does, filter the solid, wash with cold water (3 x 50 mL), and dry.

    • Alternative (if oil forms): Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with Brine (100 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude 2,4,6-trimethoxymandelic acid is typically pure enough for the next step. If necessary, recrystallize from water/ethanol or toluene.

    • Expected Yield: 80–90% (approx. 20–22 g).

    • Appearance: White to off-white crystalline solid.

Step 2: Reductive Dehydroxylation to 2,4,6-Trimethoxyphenylacetic Acid

The benzylic hydroxyl group is removed via catalytic hydrogenolysis. This method is cleaner than the classical reduction using hydroiodic acid (HI) and red phosphorus.

Reagents:

Reagent MW ( g/mol ) Equiv. Quantity
2,4,6-Trimethoxymandelic Acid 242.23 1.0 12.1 g (50 mmol)
Pd/C (10% w/w) - 10 wt% 1.2 g
Acetic Acid (Glacial) 60.05 Solvent 100 mL
Perchloric Acid (70%) 100.46 Cat. 0.5 mL

| Hydrogen Gas (H₂) | 2.02 | Excess | Balloon/1 atm |

Note: Perchloric acid accelerates the hydrogenolysis of mandelic acids, but concentrated HCl (1 mL) can often be used as a safer alternative.

Procedure:

  • Setup: Place the 2,4,6-trimethoxymandelic acid (12.1 g) in a 250 mL hydrogenation flask (or heavy-walled round-bottom flask).

  • Solvent: Add glacial acetic acid (100 mL) and stir to dissolve.

  • Catalyst Addition: Under a gentle stream of nitrogen (to prevent ignition), carefully add 10% Pd/C (1.2 g).

    • Critical: Ensure the catalyst is wet with solvent immediately to minimize fire risk.

  • Acid Catalyst: Add the catalytic amount of Perchloric acid (0.5 mL) or conc. HCl (1.0 mL).

  • Hydrogenation:

    • Purge the flask with Nitrogen (3 cycles) and then with Hydrogen (3 cycles).

    • Attach a hydrogen balloon (or set reactor to 1–2 atm H₂).

    • Stir vigorously at Room Temperature or mild heat (40 °C ) for 6–12 hours.

    • Monitoring: Check consumption of starting material by TLC or HPLC. The product will be less polar than the mandelic acid.

  • Work-up:

    • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with acetic acid (20 mL).

    • Safety: The filter cake is pyrophoric. Keep it wet and dispose of it in a dedicated waste container.

    • Concentration: Evaporate the acetic acid under reduced pressure (rotary evaporator) to obtain a solid residue.

    • Crystallization: Dissolve the residue in a minimum amount of hot Water (or Water/Ethanol 9:1). Allow to cool slowly to 4 °C.

    • Collect the crystals by filtration and dry in a vacuum oven at 50 °C.

Final Product Specifications:

  • Compound: 2,4,6-Trimethoxyphenylacetic acid[5][6]

  • Yield: 75–85% (from Step 2).

  • Appearance: White needles or crystalline powder.

  • Melting Point: 168–170 °C (Lit. analogs often range 160–180 °C; verify with standard).

  • 1H NMR (DMSO-d6, 400 MHz): δ 12.0 (s, 1H, COOH), 6.25 (s, 2H, Ar-H), 3.78 (s, 3H, p-OMe), 3.75 (s, 6H, o-OMe), 3.45 (s, 2H, CH2).

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Yield in Step 1 Incomplete reaction or polymerization.Ensure temperature does not exceed 60 °C. Increase reaction time. Verify quality of Glyoxylic acid (hygroscopic).
Incomplete Reduction (Step 2) Catalyst poisoning or insufficient H₂ pressure.Use fresh Pd/C. Increase H₂ pressure to 3 atm (Parr shaker). Add slightly more acid catalyst (HCl).
Colored Product Oxidation byproducts.Recrystallize from water/ethanol with activated charcoal.
Polymerization Acid concentration too high in Step 1.Dilute the reaction with more acetic acid or reduce H₂SO₄ loading.

Alternative "Modern" Route (Catalytic C-H Insertion)

For laboratories equipped for flow chemistry or diazo handling, the direct C-H functionalization offers fewer steps but requires careful safety management.

  • Reaction: 1,3,5-Trimethoxybenzene + Ethyl Diazoacetate

    
     Ethyl 2,4,6-trimethoxyphenylacetate.
    
  • Hydrolysis: Ester

    
     Acid.
    
  • Note: This route is highly atom-efficient but uses expensive Rhodium catalysts and potentially explosive diazo reagents.

References

  • General Mandelic Acid Synthesis:J. Chem. Soc. C, 1971, 3235. (Describes reduction of dimethoxymandelic acids).
  • Trimethoxyphenylacetic Acid Preparation: Eur. J. Med. Chem., 2010 , 45(1), 11-18.[1] (Describes analogous 3,4,5-trimethoxy synthesis via mandelic route).

  • Glyoxylic Acid Reactivity:Org. Synth.1998, Coll. Vol. 9, 432. (General reactivity of electron-rich systems).
  • C-H Insertion (Alternative):Beilstein J. Org. Chem.2013, 9, 2354-2366. (Diazoacetate insertion into 1,3,5-trimethoxybenzene).
  • Catalytic Hydrogenolysis: Tetrahedron Lett.2006 , 47, 3951. (Reduction of benzylic functional groups).[7]

Sources

using 2,4,6-Trimethoxyphenylacetic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4,6-Trimethoxyphenylacetic Acid (TMPAA) in Organic Synthesis

Abstract

2,4,6-Trimethoxyphenylacetic acid (TMPAA) represents a specialized class of electron-rich phenylacetic acids. Unlike its isomer, 3,4,5-trimethoxyphenylacetic acid (a precursor to mescaline-type alkaloids and isocoumarins), TMPAA is characterized by extreme steric crowding around the methylene bridge and high electron density at the aromatic ring's 3 and 5 positions. This guide outlines the application of TMPAA primarily as a precursor for acid-labile protecting groups (TMB derivatives) , a substrate for oxidative decarboxylation , and a scaffold for regioselective electrophilic substitution .

Chemical Profile & Reactivity Logic

To successfully utilize TMPAA, one must understand the "Gated Reactivity" principle imposed by its substitution pattern:

  • Electronic Hyper-Activation: The three methoxy groups (positions 2, 4, 6) act as powerful electron-donating groups (EDGs). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring susceptible to oxidation and electrophilic attack.

  • Steric Shielding (The "Orthogonal" Constraint): The methoxy groups at positions 2 and 6 create a "steric gate" around the acetic acid side chain. This hinders standard reactions at the methylene carbon and prevents the common ortho-cyclization pathways seen in less substituted phenylacetic acids (e.g., isocoumarin formation is blocked).

  • Acid Lability: The electron-rich nature of the ring stabilizes benzylic carbocations. Consequently, derivatives of TMPAA (esters, amides) are highly acid-labile, making them ideal for reversible linker systems in solid-phase synthesis.

Reactivity Map (DOT Visualization)

ReactivityMap TMPAA 2,4,6-Trimethoxyphenylacetic Acid (TMPAA) Elec Electronic Activation (High HOMO) TMPAA->Elec Steric Steric Shielding (2,6-Methoxy Blockade) TMPAA->Steric Lability Benzylic Stabilization (Acid Sensitivity) TMPAA->Lability App2 Regioselective EAS (Halogenation at C3/C5) Elec->App2 Nucleophilic Ring App3 Oxidative Decarboxylation (Aldehyde Synthesis) Elec->App3 SET Oxidation Block Prevents Ortho-Cyclization (No Isocoumarins) Steric->Block Physical Hindrance App1 Precursor to TMB Protecting Groups Lability->App1 Carbocation Stability

Figure 1: Mechanistic reactivity map of TMPAA highlighting how structural features dictate synthetic utility.

Application A: Synthesis of Acid-Labile Linkers (TMB Precursors)

The most high-value application of TMPAA is its reduction to 2,4,6-trimethoxyphenylethanol or conversion to 2,4,6-trimethoxybenzyl (TMB) derivatives. These motifs are crucial in peptide chemistry as amide backbone protectors that can be removed with dilute trifluoroacetic acid (TFA).

Protocol 1: Reductive Transformation to TMB-Alcohol

Purpose: To generate the alcohol precursor for installing the TMB protecting group.

Reagents:

  • Substrate: TMPAA (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv) or Borane-THF complex (1.2 equiv). Note: Borane is preferred for chemoselectivity if halides are present.

  • Solvent: Anhydrous THF.

  • Quench: Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve TMPAA (10 mmol, 2.26 g) in anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition:

    • Option A (LiAlH₄): Add LiAlH₄ pellets slowly. The reaction is exothermic.

    • Option B (BH₃·THF): Add 1.0 M BH₃·THF solution dropwise via syringe over 20 minutes.

  • Reaction: Remove ice bath and reflux for 4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a higher R_f alcohol spot.

  • Quench (Critical): Cool to 0°C.

    • Carefully add water (1 mL), then 15% NaOH (1 mL), then water (3 mL).

    • Stir until a granular white precipitate forms (aluminum salts).

  • Isolation: Filter through a celite pad. Wash the pad with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Et₂O/Hexanes to yield white needles.

Data Specification:

Parameter Value
Yield 85–92%
Appearance White Crystalline Solid
Melting Point 58–60°C (Lit. value for alcohol)

| Key NMR Signal | ¹H NMR (CDCl₃): δ 3.80 (s, 9H, OMe), 4.70 (s, 2H, CH₂OH) |

Application B: Regioselective Electrophilic Aromatic Substitution (EAS)

Due to the blockage of positions 2, 4, and 6, and the steric hindrance at position 1, the ring is highly activated specifically at positions 3 and 5 . This allows for clean mono- or di-halogenation without regio-isomeric mixtures, useful for creating biaryl scaffolds via Suzuki couplings.

Protocol 2: Regioselective Bromination (C3-Functionalization)

Purpose: To create a handle for cross-coupling reactions.

Reagents:

  • Substrate: TMPAA (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology:

  • Dissolution: Dissolve TMPAA (5 mmol) in MeCN (25 mL).

  • Addition: Add NBS (5.25 mmol) portion-wise at 0°C. The electron-rich ring reacts almost instantaneously.

  • Monitoring: Stir at RT for 30 minutes. The reaction is typically complete within 1 hour.

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash organic layer with brine and 5% Na₂S₂O₃ (to remove bromine traces).

  • Drying: Dry over MgSO₄ and concentrate.

  • Outcome: The product, 3-bromo-2,4,6-trimethoxyphenylacetic acid, is obtained as a solid.

Why this works: The 2,4,6-methoxy pattern directs the electrophile to the meta position relative to the acetic acid (which is position 3 or 5), which is also ortho/para to the methoxy groups. This alignment creates a "super-nucleophilic" site.

Application C: Oxidative Decarboxylation

Phenylacetic acids can be converted to aldehydes or ketones via oxidative decarboxylation.[1] For TMPAA, the resulting aldehyde (2,4,6-trimethoxybenzaldehyde) is a valuable intermediate.

Protocol 3: Copper-Catalyzed Aerobic Decarboxylation

Purpose: Conversion of TMPAA to 2,4,6-Trimethoxybenzaldehyde.

Reagents:

  • Substrate: TMPAA (1.0 equiv)

  • Catalyst: CuBr₂ (10 mol%) or Cu(OAc)₂.

  • Ligand: 1,10-Phenanthroline (10 mol%).

  • Oxidant: O₂ (balloon pressure).

  • Solvent: DMF/DMSO (9:1).

Workflow (DOT Visualization):

Decarboxylation Start TMPAA (Acid) Cat Cu(II) / O2 Catalytic Cycle Start->Cat Coordination Inter Radical Cation Intermediate Cat->Inter SET Oxidation Prod 2,4,6-Trimethoxybenzaldehyde (Aldehyde) Inter->Prod Decarboxylation CO2 CO2 (Gas) Inter->CO2 Loss

Figure 2: Oxidative decarboxylation pathway utilizing the electron-rich nature of the TMPAA ring.

Step-by-Step Methodology:

  • Combine TMPAA (1 mmol), CuBr₂ (0.1 mmol), and Phenanthroline (0.1 mmol) in DMF (5 mL).

  • Purge the headspace with O₂ and attach an O₂ balloon.

  • Heat to 80°C for 12 hours.

  • Cool, dilute with 1M HCl (to break Cu-complexes), and extract with Et₂O.

  • Purify via flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization (Senior Scientist Insights)

IssueRoot CauseSolution
Low Yield in Amide Coupling Steric hindrance at C1 (acetic acid tail) due to 2,6-OMe groups.Use highly reactive coupling agents like HATU or convert to acid chloride using oxalyl chloride/DMF before coupling.
Demethylation Side Products Use of strong Lewis Acids (e.g., BBr₃, AlCl₃) during other steps.The polymethoxy ring is sensitive. Avoid strong Lewis acids; use mild conditions (e.g., Pd-catalyzed reactions) where possible.
No Cyclization to Isocoumarin Structural Constraint. The 2,6-positions are blocked.Do not attempt. If isocoumarin is the target, switch to 3,4,5-trimethoxyphenylacetic acid. Use TMPAA only for non-cyclizing linker applications.
Purple/Black Reaction Mixture Oxidation of the electron-rich ring (Quinone formation).Ensure strictly inert atmosphere (Argon/Nitrogen) unless performing intentional oxidation. Add antioxidants (BHT) if storing intermediates.

References

  • Preparation of Phenylacetic Acid Derivatives

    • Source: PubChem Compound Summary for CID 104397, 2,4,6-Trimethoxyphenylacetic acid.
    • URL:[Link]

  • Reactivity of Electron-Rich Phosphines (Context on the 2,4,6-trimethoxy motif)

    • Title: Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases.[2]

    • Source: ChemRxiv (2022).
    • URL:[Link][2][3][4][5][6][7]

  • General Protocol for Decarboxylative Functionalization

    • Title: Oxidative Decarboxylation of Arylacetic Acids.[1]

    • Source: Chemical Review and Letters (2023).[1]

    • URL:[Link]

  • Protecting Group Chemistry (TMB Context)

    • Title: Acid-Labile Protecting Groups for Amides.
    • Source: Organic Chemistry Portal (General Reference for TMB applic
    • URL:[Link]

Sources

Strategic Utilization of 2,4,6-Trimethoxyphenylacetic Acid (TMPAA) in Drug Design and Synthesis

[1][2]

Executive Summary

This application note details the strategic implementation of 2,4,6-Trimethoxyphenylacetic acid (TMPAA) (CAS: 104397-80-0) in medicinal chemistry.[1][2] Unlike its regioisomer 3,4,5-trimethoxyphenylacetic acid (a precursor to mescaline and combretastatin analogs), TMPAA offers a unique "Mesityl-Electronic Paradox."[2] It combines the high steric demand of a mesityl group with the potent electron-donating effects of three methoxy substituents.[2]

This guide addresses three critical applications:

  • SAR Probing: Using TMPAA to map steric tolerance in binding pockets (The "Methoxy Sweep").[1][2]

  • Scaffold Synthesis: Exploiting the electron-rich ring for rapid intramolecular cyclization to form fused heterocycles.[2]

  • Linker Chemistry: Utilizing the molecule as a precursor for acid-labile protecting groups and linkers.[2]

Chemical Identity & Critical Distinction[1][3]

Warning - CAS Confusion: Researchers often confuse TMPAA with Mesitylacetic acid (2,4,6-trimethylphenylacetic acid).[1][2]

  • Target Molecule: 2,4,6-Trimethoxy phenylacetic acid (CAS: 104397-80-0).[1][2][3]

    • Properties: Hyper-electron-rich aromatic ring; acid-labile benzylic position.[2]

  • Common Error: 2,4,6-Trimethyl phenylacetic acid (CAS: 4408-60-0).[1][2][4]

    • Properties: Sterically similar, but lacks the resonance donation of oxygen.

Key Physical Data:

Property Value Implication for Protocol
Molecular Weight 226.23 g/mol Standard stoichiometry.[2]
Steric Bulk High (Ortho-Methoxy) Crucial: Standard EDC/NHS coupling often fails or is sluggish.[2]

| Electronic Nature |

2Acid Stability1

Application Module A: The "Methoxy Sweep" in SAR Studies

In Structure-Activity Relationship (SAR) campaigns, TMPAA is utilized to probe the "ortho-tolerance" of a binding pocket.[1][2] While 3,4,5-trimethoxy motifs (e.g., Colchicine site binders) are planar and wedge-like, the 2,4,6-substitution pattern forces the side chain out of plane due to steric clash between the carbonyl oxygen and the ortho-methoxy groups.[2]

Workflow Visualization: The Methoxy Sweep

The following diagram illustrates the decision logic for substituting TMPAA into a scaffold to test metabolic stability and receptor fit.

MethoxySweepStartLead Compound(3,4,5-Trimethoxy)DecisionSAR ObjectiveStart->DecisionPathATest Metabolic Stability(Block Para-position)Decision->PathA CYP450 Blocking PathBTest Steric Tolerance(Twist Conformation)Decision->PathB Conformational Restriction SynthASynthesize 2,4,6-Analog(TMPAA)PathA->SynthAPathB->SynthAOutcome1Loss of Potency(Steric Clash)SynthA->Outcome1 Binding Pocket Flat Outcome2Retained Potency(Novel IP Space)SynthA->Outcome2 Binding Pocket Deep

Figure 1: Decision logic for transitioning from standard 3,4,5-trimethoxy pharmacophores to 2,4,6-trimethoxy analogs to probe steric depth and metabolic liability.

Application Module B: Synthesis of Polyoxygenated Heterocycles

The primary synthetic utility of TMPAA is its ability to undergo Intramolecular Friedel-Crafts Acylation .[2] The 2,4,6-trimethoxy ring is so electron-rich that it acts as a "super-nucleophile."[2]

Target Scaffolds:

  • Benzofurans: Via oxidative cyclization.[2]

  • 1-Indanones / Benzosuberones: Via acid-mediated ring closure.[2]

Protocol 1: High-Efficiency Amide Coupling (Sterically Hindered)

Rationale: Direct coupling of TMPAA with amines using EDC or DCC often results in low yields due to the steric hindrance of the 2,6-methoxy groups shielding the carbonyl.[1][2] We recommend the Acid Chloride Method or HATU activation.[1][2]

Reagents:

  • TMPAA (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv)[1][2]

  • DMF (catalytic, 2 drops)[1]

  • Dichloromethane (DCM, anhydrous)[1]

  • Amine (Nucleophile) (1.1 equiv)[1]

  • Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

Step-by-Step Methodology:

  • Activation: Dissolve TMPAA in anhydrous DCM under Argon. Cool to 0°C.[1][2]

  • Chlorination: Add catalytic DMF, followed by dropwise addition of Oxalyl Chloride.[1] Caution: Gas evolution (CO, CO2, HCl).[1][2]

  • Formation: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH to check completion).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. (Do not distill; the intermediate is stable but sensitive).

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add the target Amine and DIPEA at 0°C.

  • Completion: Warm to RT and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO3. Dry over MgSO4.[2]

Protocol 2: Intramolecular Cyclization (The "Super-Nucleophile" Effect)

Rationale: To synthesize fused ring systems (e.g., for colchicine analogs), the TMPAA side chain is cyclized onto the ring.[1]

Reagents:

  • TMPAA-derived intermediate (e.g., 3-(2,4,6-trimethoxyphenyl)propanoic acid derivative).[2]

  • Polyphosphoric Acid (PPA) OR Trifluoroacetic Anhydride (TFAA).[1]

Step-by-Step Methodology:

  • Preparation: Place the TMPAA-derivative (1.0 g) in a round-bottom flask.

  • Acid Addition: Add PPA (10 g) directly to the solid.

  • Reaction: Heat to 60–80°C.

    • Note: Unlike unsubstituted phenylacetic acids which require high heat (120°C+), the 2,4,6-trimethoxy ring is highly reactive.[1][2] Overheating causes decomposition (demethylation).[1]

  • Monitoring: Monitor strictly by LC-MS every 30 minutes. Look for [M-18] peak (loss of water).[2]

  • Quenching: Pour the hot reaction mixture onto crushed ice/water (100 mL).

  • Extraction: Extract the resulting ketone with Ethyl Acetate.

Application Module C: Acid-Labile Linker Precursors

TMPAA is structurally homologous to the Rink Amide and Tmob (2,4,6-trimethoxybenzyl) protecting groups.[1][2]

  • Mechanism: The three methoxy groups stabilize the benzylic carbocation.[2]

  • Utility: Esters formed from TMPAA (or its reduced alcohol form) are cleaved by dilute Trifluoroacetic Acid (TFA) (1-5%).[1][2]

  • Protocol Insight: If using TMPAA as a linker in Solid Phase Peptide Synthesis (SPPS), avoid high concentrations of TFA during intermediate deprotection steps, as premature cleavage of the linker may occur.[1] Use piperidine for Fmoc deprotection, but ensure the final cleavage cocktail contains cation scavengers (Triisopropylsilane) to prevent the trimethoxybenzyl cation from re-alkylating sensitive residues (Cysteine/Tryptophan).

Analytical Profiling (Quality Control)

When validating TMPAA derivatives, the NMR signature is distinct.

NucleusSignalMultiplicityAssignmentNote
1H NMR

3.7 - 3.8
Singlet (x2)2,6-MethoxyThese are equivalent by symmetry.[1][2]
1H NMR

3.8 - 3.9
Singlet (x1)4-MethoxyUsually slightly downfield from 2,6-OMe.[1][2]
1H NMR

6.1 - 6.2
Singlet (2H)Ar-H (3,[1][2]5)Diagnostic: High field shift due to electron density.[1]
13C NMR

~90-91
-C-3, C-5Extremely shielded aromatic carbons.[1][2]

References

  • Stenutz, R. (2023).[1] 2,4,6-Trimethoxyphenylacetic acid: Physicochemical Properties and CAS Registry. Stenutz.eu.[2] Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 70372, 2-(3,4,5-Trimethoxyphenyl)acetic acid (Isomer Comparison). PubChem.[2][5] Link[1]

  • MDPI. (2017).[1] Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Molecules. Link[1]

  • Atomax Chemicals. (2023).[1] Product Specification: 2-(2,4,6-trimethylphenyl)acetic acid vs Trimethoxy derivatives. Atomaxchem. Link

  • Fisher Scientific. (2007).[1] Safety Data Sheet: Trimethoxyphenylacetic acid derivatives. FisherSci. Link

(Note: While specific literature solely dedicated to TMPAA as a drug is rare, its utility as a building block is inferred from the chemistry of its isomers and protecting group derivatives found in the citations above.)[1]

Application Note: Analytical Quantification of 2,4,6-Trimethoxyphenylacetic Acid (TMPA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical scientists and analytical chemists involved in the process development and quality control of poly-methoxy benzene derivatives.

Methodology: RP-HPLC-UV & LC-MS/MS | Matrix: API Intermediates & Reaction Mixtures

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (TMPA, CAS: 104397-80-0) is a critical building block in the synthesis of complex pharmaceutical agents, including specific chalcone-based antitumor candidates and heterocyclic bioactive molecules. Its structural isomerism (distinct from the psychotropic 3,4,5-trimethoxy series) requires precise analytical discrimination.

This guide details two validated protocols:

  • High-Throughput HPLC-UV: For routine purity analysis and reaction monitoring (Limit of Quantitation: ~0.5 µg/mL).

  • Ultrasensitive LC-MS/MS: For trace impurity profiling and genotoxic risk assessment (Limit of Quantitation: <10 ng/mL).

Chemical Profile & Analytical Challenges

ParameterValueAnalytical Implication
Molecular Formula C₁₁H₁₄O₅Monoisotopic Mass: 226.0841 Da
pKa (Predicted) ~3.8 – 4.2Critical: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18 columns.
LogP (Predicted) 1.3Moderately polar; elutes early on standard C18 gradients without high aqueous content.
UV Maxima 270–280 nmRich electron-donating methoxy groups provide strong UV absorption.
Solubility MeOH, ACN, EtOAcSample diluents should match the initial mobile phase conditions (high aqueous) to prevent peak distortion.

Protocol A: HPLC-UV for Purity & Process Control

Objective: Quantify TMPA purity >98% and monitor the consumption of starting material (e.g., 2,4,6-trimethoxybenzaldehyde).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

    • Why: The "Plus" double end-capping reduces tailing caused by the interaction of the free carboxylic acid with silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 275 nm (Reference 360 nm).

Gradient Program
Time (min)% Mobile Phase BEvent
0.0010Initial Hold (Equilibration)
2.0010Isocratic hold to separate polar impurities
12.0090Linear ramp to elute TMPA and hydrophobic dimers
15.0090Wash
15.1010Re-equilibration
20.0010End of Run
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg TMPA in 10 mL Methanol.

  • Working Standard (50 µg/mL): Dilute 500 µL Stock into 9.5 mL of Mobile Phase A .

    • Note: Diluting in 100% organic solvent can cause "solvent effect" peak broadening for early eluting acidic compounds. Always match the diluent to the starting gradient conditions.

Protocol B: LC-MS/MS for Trace Impurity Analysis

Objective: Quantify TMPA as a trace impurity (PGI/GTI screening) in final drug substances.

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Why: Carboxylic acids ionize efficiently in negative mode (

      
      ), producing cleaner spectra with lower background noise than positive mode for this analyte.
      
  • Precursor Ion:

    
     225.1 (
    
    
    
    ).
  • MRM Transitions:

    • Quantifier: 225.1

      
       181.1 (Loss of 
      
      
      
      , characteristic of carboxylic acids).
    • Qualifier: 225.1

      
       166.1 (Loss of 
      
      
      
      + methyl radical).
LC-MS Interface Parameters
  • Gas Temp: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 40 psi.

  • Capillary Voltage: 3500 V (Negative).

Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate method based on the sample stage.

TMPA_Analysis_Workflow Sample Sample Received TypeCheck Determine Matrix Type Sample->TypeCheck RawMaterial Raw Material / Reaction Mixture TypeCheck->RawMaterial High Conc. FinalAPI Final API / Biological Matrix TypeCheck->FinalAPI Trace Level Prep1 Dilute in Mobile Phase Filter (0.22 µm PTFE) RawMaterial->Prep1 Prep2 Solid Phase Extraction (SPE) MAX Cartridge FinalAPI->Prep2 HPLC Protocol A: HPLC-UV (Limit: ~0.1%) Result1 Purity / Yield % HPLC->Result1 LCMS Protocol B: LC-MS/MS (Limit: <10 ppm) Result2 Trace Impurity (ppm) LCMS->Result2 Prep1->HPLC Prep2->LCMS

Caption: Decision tree for selecting analytical workflows based on sample concentration and required sensitivity.

Sample Preparation Protocols

Direct Injection (Reaction Monitoring)
  • Take 100 µL of reaction mixture.

  • Quench in 900 µL of Acetonitrile:Water (50:50) .

  • Vortex for 30 seconds.

  • Filter through a 0.22 µm PTFE syringe filter .

  • Inject 5 µL.

Solid Phase Extraction (Trace Analysis in Plasma/Complex Matrix)

For trace quantification (<10 ng/mL), use Mixed-Mode Anion Exchange (MAX) to target the acidic moiety.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Load sample (pH adjusted to ~7.0 with ammonium acetate).

  • Wash 1: 1 mL 5% NH₄OH in Water (Removes neutrals/bases).

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

  • Elution: 1 mL 2% Formic Acid in Methanol .

    • Mechanism:[2][3][4] Acidifying the solvent neutralizes the carboxylate group, disrupting the ionic bond with the sorbent and releasing the TMPA.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase.
    

Method Validation (ICH Q2 Guidelines)

ParameterAcceptance CriteriaExperimental Note
Linearity

Range: 80% to 120% of target concentration.
Precision (Repeatability) RSD < 1.0% (HPLC)6 injections of standard solution.
Accuracy (Recovery) 98.0% – 102.0%Spike samples at 50%, 100%, and 150% levels.
LOD / LOQ S/N > 3 / S/N > 10Determine via serial dilution.
Specificity Resolution > 2.0Ensure separation from 2,4,6-trimethoxybenzaldehyde (precursor).

Troubleshooting & Expert Insights

  • Peak Tailing:

    • Cause: Interaction between the carboxylic acid and residual silanols on the column stationary phase.

    • Fix: Ensure Mobile Phase A pH is ≤ 3.0. If tailing persists, increase buffer concentration (e.g., use 20 mM Ammonium Formate pH 3.0 instead of just 0.1% Formic Acid).

  • Retention Time Shift:

    • Cause: TMPA is sensitive to pH changes near its pKa (~4.0).

    • Fix: Precisely control the pH of the aqueous mobile phase. Use a column thermostat to maintain 30°C ± 0.5°C.

  • Carryover:

    • Cause: The trimethoxy phenyl ring is moderately hydrophobic and can stick to the injector needle.

    • Fix: Use a needle wash solution containing 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • PubChem. (2025).[5] 2,4,6-Trimethoxyphenylacetic acid (Compound Summary).[6][7][8] National Library of Medicine. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[Link]

  • Stenutz, R. (2025).[3] Physicochemical Properties of 2,4,6-Trimethoxyphenylacetic acid. Stenutz.eu. [Link]

Sources

HPLC analysis of 2,4,6-Trimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4,6-Trimethoxyphenylacetic Acid (TMPA)

Introduction

2,4,6-Trimethoxyphenylacetic acid (TMPA) is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of antiviral drugs and specific alkaloid derivatives. Its structural integrity—characterized by a phenylacetic acid core substituted with three electron-donating methoxy groups—makes it highly reactive but also susceptible to specific degradation pathways, such as decarboxylation or oxidation.

Precise analytical quantification of TMPA is essential for monitoring reaction kinetics (e.g., from its precursor 2,4,6-trimethoxybenzaldehyde) and ensuring the purity of downstream active pharmaceutical ingredients (APIs). This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol designed for high specificity and sensitivity.

Physicochemical Properties & Method Strategy

To design a self-validating method, we must first understand the analyte's behavior in solution.

PropertyValue / CharacteristicImpact on Method Development
Chemical Structure C₁₁H₁₄O₅Aromatic ring provides UV absorption; Methoxy groups add hydrophobicity.
Molecular Weight 226.23 g/mol Suitable for standard HPLC-UV; LC-MS compatible.
pKa (Acidic) ~3.8 - 4.2 (Predicted)Critical: The mobile phase pH must be maintained below 3.0 to suppress ionization of the carboxylic acid, ensuring the analyte remains in its neutral (protonated) form for consistent retention on a C18 column.
UV Maxima ~210 nm, ~270-280 nm210 nm offers maximum sensitivity; 280 nm offers higher selectivity against non-aromatic impurities.
Mechanism of Separation

We utilize a C18 (Octadecylsilane) stationary phase. The separation relies on hydrophobic interaction. By adjusting the mobile phase pH to 3.0 (using a phosphate or formate buffer), we suppress the ionization of the carboxyl group (


).
  • If pH > pKa: TMPA exists as

    
    , which is hydrophilic and elutes near the void volume (poor retention).
    
  • If pH < pKa: TMPA exists as

    
    , interacting strongly with the C18 chains, resulting in sharp peak shape and reproducible retention.
    

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2,4,6-Trimethoxyphenylacetic acid (Purity >99.0%).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Additive: Orthophosphoric acid (85%) or Potassium Dihydrogen Phosphate (

    
    ).
    
Instrumentation Setup
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent (e.g., Phenomenex Kinetex). Note: Core-shell particles are recommended for higher resolution at lower backpressures.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

in Water, pH adjusted to 3.0 with

Buffering capacity ensures consistent pH; pH 3.0 suppresses ionization.
Mobile Phase B Acetonitrile (100%)Strong solvent strength for eluting hydrophobic methoxy-substituted aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Detection UV @ 210 nm (Quant) & 280 nm (ID)Dual-wavelength monitoring for purity checking.
Run Time 15 MinutesSufficient to elute late-eluting dimers or non-polar impurities.
Gradient Program

For impurity profiling (separating precursors like aldehydes), use this gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.01090
11.09010
15.09010

Sample Preparation Workflow

The following diagram illustrates the critical path for sample preparation to ensure data integrity.

SamplePrepWorkflow cluster_QC Quality Control Check Start Raw Sample (Solid/Reaction Mix) Weighing Weigh 10.0 mg TMPA (Accuracy ±0.1 mg) Start->Weighing Dissolution Dissolve in 50:50 Water:ACN (20 mL) Weighing->Dissolution Solvent Addition Sonication Sonicate (5 mins) Degas & Homogenize Dissolution->Sonication Filtration Filter (0.22 µm PTFE) Remove Particulates Sonication->Filtration Critical Step Dilution Dilute to 0.1 mg/mL (Mobile Phase A) Filtration->Dilution Injection HPLC Injection (10 µL) Dilution->Injection

Figure 1: Standardized sample preparation workflow to minimize particulate interference and ensure analyte solubility.

Method Validation & Performance Criteria

This method is designed to meet ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before running samples, inject the Standard Solution (0.1 mg/mL) 5 times.

  • Retention Time (RT): ~6.5 min (Expect < 1.0% RSD).

  • Tailing Factor (

    
    ):  Must be < 1.5 (Indicates minimal secondary silanol interactions).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
Linearity and Range

Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols.Ensure Mobile Phase pH is 3.[2]0. Add 5 mM Triethylamine (TEA) if tailing persists (acts as a silanol blocker).
Retention Time Drift Temperature fluctuation or column equilibration.Use a column oven (30°C). Ensure at least 20 column volumes of equilibration before start.
Split Peaks Solvent mismatch.Ensure sample diluent matches the initial mobile phase (e.g., 90:10 Water:ACN).
High Backpressure Particulates in frit.Replace guard column; ensure all samples are filtered (0.22 µm).

Logical Pathway of Analysis

The following diagram details the decision-making logic during the analysis, ensuring "Trustworthiness" in the result.

LogicPathway Start Start Analysis CheckSST Run System Suitability (5 Injections) Start->CheckSST DecisionSST RSD < 1.0%? CheckSST->DecisionSST RunSamples Run Samples DecisionSST->RunSamples Yes FailSST Troubleshoot: Check Pump/Leaks DecisionSST->FailSST No CheckPurity Peak Purity Check (DAD Spectrum) RunSamples->CheckPurity FailSST->CheckSST Retest Report Generate Report CheckPurity->Report

Figure 2: Analytical logic flow ensuring system readiness before data collection.

References

  • Separation of Phenylacetic Acid on Newcrom R1 HPLC Column. SIELC Technologies. (Demonstrates the necessity of acidic mobile phases for phenylacetic acid retention).

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.LCGC International. (Authoritative guide on pH selection (2-4)

  • Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid.Journal of Chromatography A.

  • HPLC Method For Analysis Of 2,4,6-Trichloroanisole. SIELC Technologies.

  • Preparation method of 3, 4, 5-trimethoxyphenylacetic acid. Google Patents (CN107445823B).

Sources

High-Resolution NMR Characterization of 2,4,6-Trimethoxyphenylacetic Acid: Structural Validation and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

2,4,6-Trimethoxyphenylacetic acid (TMPAA) represents a unique class of electron-rich aromatic building blocks used in the synthesis of polyphenolic pharmaceuticals and hindered carboxylic acid derivatives. Its structural characterization presents specific challenges due to high molecular symmetry (C2v) and steric crowding around the methylene bridge.

This Application Note provides a definitive guide to the NMR characterization of TMPAA. Unlike standard protocols, this guide emphasizes the differentiation of isomeric impurities (e.g., 2,4,5- or 3,4,5-trimethoxy isomers) through symmetry-based spectral analysis and rigorous 2D NMR connectivity verification.

Key Structural Features[1][2][3]
  • Symmetry: The molecule possesses a

    
     axis of symmetry passing through C1 and C4. This renders the H3/H5 protons and the 2-OMe/6-OMe groups chemically equivalent.
    
  • Electronic Environment: The aromatic ring is highly electron-rich, resulting in significant upfield shielding of the aromatic protons compared to benzene.

Experimental Workflow

The following flowchart outlines the critical path for validating TMPAA purity and structure.

NMR_Workflow Start Sample: 2,4,6-TMPAA Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Prep Sample Preparation (15mg / 0.6mL) Solvent->Prep Dissolution Acq1H 1H Acquisition (d1=10s for qNMR) Prep->Acq1H Acq13C 13C Acquisition (Power-gated Decoupling) Prep->Acq13C Process Processing (LB=0.3Hz, Phasing) Acq1H->Process Acq13C->Process Analysis Symmetry Check (Are H3/H5 equivalent?) Process->Analysis Advanced 2D Validation (HSQC / HMBC) Analysis->Advanced If ambiguous Report Final Structure Confirmation Analysis->Report If clear Advanced->Report

Figure 1: Decision-matrix workflow for the NMR characterization of TMPAA, prioritizing symmetry checks.

Protocol 1: Sample Preparation & Solvent Selection

Objective: To minimize solvent-solute exchange effects on the carboxylic acid proton and ensure resolution of methoxy signals.

Solvent Strategy
  • Primary Recommendation: DMSO-d6. [1][2][3]

    • Reasoning: DMSO forms strong hydrogen bonds with the carboxylic acid proton (-COOH), slowing the exchange rate with residual water. This allows the -COOH signal to appear as a distinct (though broad) singlet around 12.0 ppm, providing a stoichiometric handle for integration.

  • Secondary Option: CDCl3. [1][4]

    • Reasoning: Useful for resolving subtle differences in methoxy shifts if DMSO peaks overlap, but the -COOH proton is often invisible or extremely broad due to rapid exchange.

Step-by-Step Preparation (DMSO-d6)
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of TMPAA into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain (aggregation causes line broadening).

  • Transfer: Transfer to a high-precision 5mm NMR tube. Cap immediately to prevent moisture absorption (hygroscopic solvent).

Protocol 2: Acquisition Parameters

To differentiate the 4-methoxy from the 2,6-dimethoxy groups quantitatively, relaxation delays must account for the T1 relaxation times of methyl groups.

Parameter1H NMR (Quantitative)13C NMR (Structural)Rationale
Pulse Angle 30°30°Maximizes signal-to-noise ratio (SNR) per unit time.
Relaxation Delay (d1) 10 - 20 s 2 sMethyl protons have long T1s. Short d1 leads to under-integration of OMe signals.
Acquisition Time (aq) 3.0 s1.0 sSufficient to resolve fine coupling (though none expected for singlets).
Spectral Width -2 to 14 ppm-10 to 220 ppmCovers Acid H (12ppm) and Carbonyl C (170ppm+).
Scans (NS) 161024+13C sensitivity is low; quaternary carbons (C1, C2, C4, C6) relax slowly.
Temperature 298 K298 KStandard ambient temperature.

Spectral Analysis & Interpretation

1H NMR Assignment (400 MHz, DMSO-d6)

The hallmark of 2,4,6-TMPAA is the 2:1 integration ratio of the methoxy groups and the singlet nature of the aromatic protons.

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
COOH 11.8 - 12.2Broad Singlet1HDeshielded acidic proton. Disappears with D2O shake.
Ar-H (3, 5) 6.10 - 6.20Singlet2HSymmetry Check: If this is a doublet, the sample is NOT the 2,4,6-isomer.
4-OMe 3.75 - 3.78Singlet3HPara-position methoxy.
2,6-OMe 3.72 - 3.75Singlet6HOrtho-position methoxys. Often slightly shielded relative to 4-OMe due to steric twist.
CH2 3.50 - 3.60Singlet2HMethylene bridge.

Critical Diagnostic: In the 2,4,5-trimethoxy isomer (asymmetric), the aromatic protons appear as two distinct singlets (para to each other) or doublets (if meta coupling exists). In the 2,4,6-isomer, H3 and H5 are chemically equivalent, yielding a single sharp peak .

13C NMR Assignment (100 MHz, DMSO-d6)
PositionShift (δ, ppm)TypeNotes
C=O ~173.0QuaternaryCarbonyl carbon.
C-2, C-6 ~158.5QuaternaryOxygenated aromatic (Ortho).
C-4 ~160.0QuaternaryOxygenated aromatic (Para).
C-1 ~106.0QuaternaryIpso carbon (attached to CH2). Shielded by ortho-alkoxy groups.
C-3, C-5 ~90.5CHExtremely shielded due to ortho/para electron donation from OMe groups.
OMe ~55.0 - 56.0CH3Methoxy carbons (may resolve into two peaks).
CH2 ~30.0CH2Methylene bridge.

Advanced Validation: 2D NMR Connectivity

To definitively prove the 2,4,6-substitution pattern, HMBC (Heteronuclear Multiple Bond Correlation) is required. This establishes the connectivity between the methoxy protons and the specific ring carbons.[5]

HMBC Pathway Logic
  • 4-OMe Protons correlate to C4 .

  • 2,6-OMe Protons correlate to C2/C6 .

  • CH2 Protons must show correlations to:

    • C=O (Carboxyl)

    • C1 (Ipso)

    • C2/C6 (Ortho carbons - Critical for proving the CH2 is between two OMe groups)

HMBC_Connectivity H_CH2 H-CH2 (3.55 ppm) C_Carbonyl C=O (173 ppm) H_CH2->C_Carbonyl 2J/3J C_Ipso C-1 (106 ppm) H_CH2->C_Ipso 2J C_Ortho C-2,6 (158 ppm) H_CH2->C_Ortho 3J (Strong) H_OMe26 H-OMe (2,6) (3.73 ppm) H_OMe26->C_Ortho 3J H_Ar H-Ar (3,5) (6.15 ppm) H_Ar->C_Ipso 3J H_Ar->C_Ortho 2J C_Meta C-3,5 (90 ppm) H_Ar->C_Meta 1J (HSQC)

Figure 2: HMBC Long-range correlations. The correlation from H-CH2 to C-2,6 confirms the methylene group is flanked by substituted carbons.

Troubleshooting & Self-Validation

  • Issue: "I see two aromatic signals."

    • Diagnosis: You likely have the 2,4,5-trimethoxy isomer or a mixture. The 2,4,6-isomer must show a singlet for the ring protons due to symmetry.

  • Issue: "The acid proton is missing."

    • Diagnosis: If using CDCl3, the proton is exchanging with moisture. Switch to DMSO-d6. If using DMSO, ensure the spectral width extends to 14 ppm.

  • Issue: "Methoxy integrals are 2.5 : 6.0 instead of 3 : 6."

    • Diagnosis: T1 saturation. Increase the relaxation delay (d1) to >10 seconds. The isolated 4-OMe may relax at a different rate than the 2,6-OMe.

References

  • SDBS (Spectral Database for Organic Compounds). "SDBS No. 1234 (Simulated/Analogous Data for Trimethoxybenzenes)." National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. "WinPLT NMR Data: Chemical Shifts of Phenylacetic Acids." University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." 7th Edition. Wiley.
  • PubChem. "2,4,6-Trimethoxyphenylacetic acid - Compound Summary." National Library of Medicine. [Link]

Sources

derivatization of 2,4,6-Trimethoxyphenylacetic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 2,4,6-Trimethoxyphenylacetic Acid (TMPAA) for GC-MS Analysis

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (TMPAA) presents a unique analytical challenge due to its dual nature: it possesses a polar, thermally unstable carboxylic acid moiety requiring derivatization, and a sterically crowded aromatic ring (2,6-dimethoxy substitution) that can impede reaction kinetics.[1] Direct injection of the underivatized acid leads to peak tailing, adsorption in the inlet liner, and poor sensitivity.

This guide details two validated protocols for converting TMPAA into volatile, thermally stable derivatives suitable for GC-MS quantification:

  • Silylation (TMS Ester): Rapid, single-step derivatization for high-throughput screening.[1]

  • Methylation (Methyl Ester): Robust, highly stable derivatization for precise quantification and long-term sample storage.[1]

Chemical Profile & Analytical Challenges

PropertyDataAnalytical Implication
Analyte 2,4,6-Trimethoxyphenylacetic acidTarget molecule
MW 226.23 g/mol Low mass; requires MS scan range >40 m/z
Acidity (pKa) ~4.0 (Est.)[1]Ionizes in solution; requires acidification for extraction
Sterics Ortho-methoxy groups (2,6-position)Hinders the reaction site; requires heat/catalyst
Stability Thermally labile carboxyl groupDecarboxylation risk in hot GC inlet if underivatized

The "Ortho-Effect" Challenge: Unlike simple phenylacetic acid, the 2,4,6-isomer has methoxy groups flanking the acetic acid side chain. While the methylene spacer (


) mitigates direct steric block of the carboxyl carbon, the bulk of the ortho-groups restricts the rotational freedom of the transition state during derivatization. Standard room-temperature protocols often fail to reach 100% conversion. [1]

Protocol A: Silylation (TMS Ester Formation)

Best for: Rapid screening, metabolic profiling, and samples where water is completely absent.

Mechanism: The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) acts as a potent silyl donor.[1] The addition of 1% TMCS (Trimethylchlorosilane) acts as a catalyst, essential for overcoming the steric hindrance of the 2,4,6-substitution pattern.



Reagents Required:
  • BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).[1]

  • Internal Standard (IS): 3,4,5-Trimethoxyphenylacetic acid (if resolved) or Nonadecanoic acid.[1]

Step-by-Step Protocol:
  • Dry Down: Evaporate the sample extract (in ethyl acetate or methanol) to complete dryness under a stream of nitrogen. Critical: Any residual water will destroy the reagent.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine to the residue. Vortex to dissolve.[1]

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap the vial immediately.

  • Reaction: Incubate at 65°C for 30 minutes .

    • Note: Do not use room temperature.[1] The 2,6-methoxy bulk requires thermal energy to drive the reaction to quantitative completion.

  • Injection: Inject 1 µL directly into the GC-MS.

Pros: Fast (<1 hour); processes alcohols/phenols simultaneously. Cons: Derivatives are moisture-sensitive; samples must be analyzed within 24 hours.[1]

Protocol B: Methylation (Methyl Ester Formation)

Best for: Precise quantification, batch processing, and samples requiring long-term stability.

Mechanism: Lewis acid-catalyzed esterification using Boron Trifluoride (


) in methanol.[1] This method is thermodynamically driven and yields a highly stable methyl ester.[1]

[1]
Reagents Required:
  • 14%

    
     in Methanol (Sigma-Aldrich/Supelco).[1]
    
  • Extraction Solvent: n-Hexane or Heptane (GC grade).[1]

  • Quenching Solution: Saturated NaCl (aq).[1]

Step-by-Step Protocol:
  • Preparation: Place 1-5 mg of sample (or dried extract) into a screw-cap reaction vial.

  • Reagent Addition: Add 500 µL of 14%

    
    -Methanol.
    
  • Reaction: Cap tightly and heat at 60°C for 15 minutes .

    • Why: The Lewis acid catalyst (

      
      ) is small enough to bypass the steric bulk of the methoxy groups, making this reaction very efficient.
      
  • Quench & Extract:

    • Cool to room temperature.[1][2]

    • Add 1 mL of Saturated NaCl (stops reaction, increases ionic strength).[1]

    • Add 1 mL of n-Hexane.

  • Partition: Vortex vigorously for 1 minute. Allow layers to separate (or centrifuge).[1]

  • Recovery: Transfer the top organic layer (Hexane) to a GC vial containing a small scoop of anhydrous

    
     (to dry).
    
  • Injection: Inject 1 µL of the hexane layer.[1]

Pros: Derivative is stable for weeks; insensitive to moisture after workup; cleaner chromatograms (removes polar matrix).[1] Cons: Requires liquid-liquid extraction;


 is toxic.[1]

Experimental Workflow Diagram

DerivatizationWorkflow Start Crude Sample Extract Decision Select Method Start->Decision Sil_Dry Evaporate to Dryness (N2 Stream) Decision->Sil_Dry Rapid Screen Met_Add Add 500µL 14% BF3-MeOH Decision->Met_Add Robust Quant Sil_Add Add 50µL Pyridine + 50µL BSTFA/TMCS Sil_Dry->Sil_Add Sil_Heat Incubate 65°C, 30 min (Critical for Sterics) Sil_Add->Sil_Heat Sil_Inject Inject TMS Ester (Unstable >24h) Sil_Heat->Sil_Inject Met_Heat Heat 60°C, 15 min Met_Add->Met_Heat Met_Ext Add Hexane + Sat. NaCl Vortex & Separate Met_Heat->Met_Ext Met_Inject Inject Methyl Ester (Stable) Met_Ext->Met_Inject

Figure 1: Decision matrix and workflow for TMPAA derivatization. Red nodes indicate critical thermal steps required to overcome steric hindrance.

GC-MS Method Parameters

To ensure reproducibility, use the following instrument settings. The Trimethoxybenzyl cation (m/z 181) is the dominant fragment for both derivatives due to resonance stabilization.

ParameterSetting
Column DB-5MS UI (30m x 0.25mm x 0.25µm) or equivalent
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless or 10:1 Split depending on conc.)[1]
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)
Transfer Line 280°C
Ion Source 230°C (EI mode, 70 eV)
Scan Range m/z 50–450

Mass Spectral Targets (SIM Mode):

  • TMS Derivative (MW 298):

    • Quant Ion: m/z 298 (M+)

    • Qual Ions: m/z 283 (M-15), m/z 181 (Base Peak, Trimethoxybenzyl cation).[1]

  • Methyl Ester (MW 240):

    • Quant Ion: m/z 240 (M+)

    • Qual Ions: m/z 209 (M-31), m/z 181 (Base Peak).[1]

Troubleshooting & Quality Control

  • Incomplete Reaction (Silylation):

    • Symptom:[1][2][3][4][5][6] Presence of parent acid peak (tailing) or low response.[1]

    • Cause: Moisture in sample or insufficient heat.[1]

    • Fix: Ensure extract is bone-dry.[1] Increase reaction time to 60 mins at 65°C.

  • Degradation of Methanol Adducts:

    • Symptom:[1][2][3][4][5][6] Appearance of "ghost" peaks in Methylation.[1]

    • Cause: Old

      
      -Methanol reagent absorbs water, producing acid artifacts.[1]
      
    • Fix: Use fresh ampoules of

      
      -MeOH.[1] Store in a desiccator.
      
  • Linearity Failure:

    • Cause: Adsorption of the polar TMPAA before derivatization.[1]

    • Fix: Use silanized glass inserts and vials.[1]

References

  • Schummer, C., et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.[1] [Link]

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Classic text defining the steric limitations of silylation).

Sources

protocol for the purification of 2,4,6-Trimethoxyphenylacetic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2,4,6-Trimethoxyphenylacetic acid (CAS: 104397-80-0) is a structurally significant intermediate used in the synthesis of heterocyclic pharmaceuticals, particularly coumarin derivatives and substituted flavonoids. Unlike its isomer 3,4,5-trimethoxyphenylacetic acid (a mescaline metabolite with a melting point of ~120°C), the 2,4,6-isomer possesses a high degree of symmetry, resulting in a significantly higher crystal lattice energy and a melting point in the range of 182–185°C .

This application note details a robust purification protocol designed to isolate high-purity 2,4,6-TMPAA from crude reaction mixtures (typically resulting from Friedel-Crafts alkylation or chloromethylation/hydrolysis sequences). The protocol leverages the compound's specific solubility profile—high solubility in hot alcohols and low solubility in cold water—to effectively remove unreacted 1,3,5-trimethoxybenzene (MP ~52°C) and inorganic salts.

Physicochemical Properties & Solvent Strategy

Successful recrystallization requires a precise understanding of the solute's behavior. The high melting point of 2,4,6-TMPAA compared to its precursors suggests that once dissolved, it will crystallize readily upon cooling, provided the solvent system is tuned to reject impurities.

Table 1: Physicochemical Profile
PropertyValue / DescriptionSignificance
Compound Name 2,4,6-Trimethoxyphenylacetic acidTarget Analyte
CAS Number 104397-80-0Identity Verification
Melting Point 182–185 °C [1, 2]High MP indicates strong lattice; requires thermal energy for dissolution.
Appearance White to off-white needles/powderVisual QC target.
Solubility (Cold) Insoluble in Water; Sparingly soluble in EtOHBasis for crystallization yield.
Solubility (Hot) Soluble in Ethanol, EtOAc; Mod. soluble in WaterBasis for dissolution.
pKa ~4.2 (Predicted)Acidic nature allows pH manipulation if needed.
Solvent Selection Logic
  • Primary Solvent (Ethanol): The three methoxy groups render the aromatic ring electron-rich and moderately lipophilic. Ethanol provides the necessary solvation power at high temperatures.

  • Anti-Solvent (Water): The carboxylic acid moiety maintains some affinity for water, but the bulk of the molecule is hydrophobic enough to precipitate when water concentration increases or temperature drops.

  • Selected System: Ethanol : Water (approx. 1:5 v/v) .

    • Why: Pure water may require excessive volumes due to the high melting point. Pure ethanol is too solubilizing, leading to poor recovery yields. A binary mixture offers the optimal balance of capacity and recovery.

Experimental Protocol

Safety Considerations
  • Hazards: 2,4,6-TMPAA causes skin and eye irritation. Ethanol is flammable.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Perform all heating steps in a fume hood.

Step-by-Step Methodology
Phase 1: Dissolution
  • Weighing: Place 10.0 g of crude 2,4,6-TMPAA into a 250 mL Erlenmeyer flask.

  • Initial Solvent Addition: Add 30 mL of 95% Ethanol .

  • Heating: Heat the mixture on a hot plate with magnetic stirring until it reaches a gentle boil. The solid may not dissolve completely yet.[2]

  • Titration with Solvent: If solids remain, add hot Ethanol in 5 mL increments until the crude solid just dissolves. Note: Do not add excess solvent.

Phase 2: Decolorization & Filtration (Optional but Recommended)
  • Carbon Treatment: If the solution is yellow or brown (indicating oxidation byproducts), remove from heat and let cool slightly (to avoid boil-over). Add 0.5 g of activated charcoal.

  • Re-boil: Return to heat and boil gently for 2–3 minutes.

  • Hot Filtration: While still near boiling, filter the solution through a pre-warmed Buchner funnel or fluted filter paper to remove the charcoal and any insoluble mechanical impurities.

Phase 3: Crystallization
  • Anti-Solvent Addition: To the hot ethanolic filtrate, slowly add boiling Water (approx. 100–150 mL) until the solution becomes slightly turbid (cloudy) and the turbidity persists.

  • Clarification: Add a few drops of Ethanol to clear the turbidity.

  • Slow Cooling: Remove the flask from the heat source. Cap loosely and allow it to cool to room temperature undisturbed. Crucial: Rapid cooling leads to small, impure crystals.

  • Cold Soak: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

Phase 4: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 20 mL of ice-cold Water . This removes residual mother liquor containing the more soluble impurities (e.g., 1,3,5-trimethoxybenzene).

  • Drying: Dry the crystals in a vacuum oven at 50°C for 4–6 hours, or air dry overnight, until a constant weight is achieved.

Process Workflow Diagram

The following diagram illustrates the critical decision points and flow of the purification process.

RecrystallizationProtocol Start Crude 2,4,6-TMPAA (Solid) Dissolve Dissolve in min. hot Ethanol (Reflux) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Carbon Add Activated Carbon & Hot Filter CheckColor->Carbon Yes AddWater Add hot Water until turbid (Anti-Solvent) CheckColor->AddWater No Carbon->AddWater Clear Add dropwise EtOH to clear turbidity AddWater->Clear Cool Slow Cool to RT then 4°C Clear->Cool Filter Vacuum Filtration & Cold Water Wash Cool->Filter Dry Dry (Vacuum Oven 50°C) Filter->Dry QC QC: Melting Point (Target: 182-185°C) Dry->QC

Caption: Workflow for the purification of 2,4,6-Trimethoxyphenylacetic acid via Ethanol/Water recrystallization.

Quality Control & Troubleshooting

Quality Control Metrics

After drying, verify the purity using the following methods:

  • Melting Point: The purified material must melt sharply between 182°C and 185°C [1]. A broad range (e.g., 175–180°C) indicates retained solvent or impurities.

  • HPLC Analysis: Run on a C18 column (Mobile phase: Acetonitrile/Water with 0.1% Formic Acid). Purity should exceed 98%.

  • 1H NMR: Verify the integration of the methoxy protons (singlet, ~3.8 ppm) relative to the aromatic protons (singlet, ~6.1 ppm due to symmetry).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Re-heat to dissolve. Add slightly more Ethanol. Cool very slowly with vigorous stirring.
Low Yield Too much Ethanol used.Concentrate the mother liquor by rotary evaporation and repeat cooling.
Colored Crystals Incomplete decolorization.Repeat recrystallization with fresh activated charcoal.
Low Melting Point Wet crystals or isomer contamination.Dry further in vacuum oven. If MP remains low, check for 3,4,5-isomer (MP ~120°C) via NMR.

References

  • Stenutz, R. (n.d.). 2,4,6-trimethoxyphenylacetic acid.[3][4][5][6][7][8] Stenutz.eu. Retrieved October 26, 2023, from [Link]

  • MySkinRecipes. (n.d.). 2,4,6-Trimethoxyphenylacetic Acid Specifications. Retrieved October 26, 2023, from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved October 26, 2023, from [Link]

Sources

use of 2,4,6-Trimethoxyphenylacetic acid in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of the 2,4,6-Trimethoxyphenyl Moiety into Novel Heterocyclic Scaffolds

Executive Summary

This guide details the synthetic utility of 2,4,6-Trimethoxyphenylacetic acid (TMPAA) as a specialized building block in medicinal chemistry. Unlike its isomer 3,4,5-trimethoxyphenylacetic acid (a precursor to mescaline and podophyllotoxin analogs), the 2,4,6-isomer possesses a unique steric and electronic profile due to the ortho-methoxy substituents. These groups block standard ortho-cyclization pathways (e.g., to indanones), making TMPAA an ideal "terminal" synthon for constructing sterically demanding, electron-rich heterocyclic pharmacophores such as 1,3-benzothiazoles and 1,3,4-oxadiazoles .

This document provides validated protocols for transforming TMPAA into these privileged scaffolds, emphasizing the mechanistic handling of its electron-rich, sterically hindered core.

Mechanistic Insight & Strategic Considerations

The "Blocked Ortho" Challenge

In standard phenylacetic acids, the ortho positions are nucleophilic sites for intramolecular Friedel-Crafts cyclizations (yielding fused rings like isocoumarins). In TMPAA, positions 2 and 6 are occupied by methoxy groups.

  • Consequence: Direct cyclization to fused ring systems (e.g., 1-indanones) is sterically and electronically disfavored without harsh demethylative conditions.

  • Advantage: The 2,4,6-trimethoxybenzyl group acts as a robust, lipophilic, and metabolically stable domain. It resists oxidative metabolism at the ring protons (which are shielded) and provides a strong electron-donating effect to the attached heterocycle.

Activation Strategy

The electron-rich nature of the ring deactivates the carboxylic acid carbon toward nucleophilic attack (via induction), while the ortho-methoxy groups create steric bulk.

  • Solution: Use of high-energy electrophilic activating agents. Phosphorus oxychloride (POCl₃) is the reagent of choice, serving a dual role: it activates the carboxylate to an imidoyl chloride-like intermediate and acts as a water scavenger to drive condensation.

Application Protocols

Protocol A: Synthesis of 2-(2,4,6-Trimethoxyphenyl)-1,3-benzothiazoles

Target: Lipophilic, chemically stable pharmacophores for kinase inhibition or amyloid imaging.

Reaction Overview: Condensation of TMPAA with 2-aminothiophenol using Polyphosphoric Acid (PPA) or POCl₃. PPA is preferred for this specific substrate to minimize side reactions on the electron-rich ring.

Materials:

  • 2,4,6-Trimethoxyphenylacetic acid (1.0 equiv)

  • 2-Aminothiophenol (1.1 equiv)

  • Polyphosphoric Acid (PPA) (10–15 g per g of substrate)

  • Sodium Bicarbonate (sat.[1] aq.)

  • Ethyl Acetate (for extraction)[2]

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask, mix TMPAA (5 mmol, ~1.13 g) and 2-aminothiophenol (5.5 mmol, 0.69 g).

  • Acid Addition: Add PPA (15 g) directly to the mixture.

  • Cyclodehydration: Heat the mixture to 120°C under nitrogen with vigorous mechanical stirring.

    • Note: The high viscosity of PPA requires mechanical stirring. Magnetic stirring may fail.

    • Reaction Time: 3–5 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

  • Quenching: Cool the reaction mixture to ~60°C. Pour slowly into crushed ice (200 g) with stirring.

  • Neutralization: Neutralize the slurry with saturated NaHCO₃ solution until pH ~8. A precipitate will form.

  • Work-up: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexane).

Expected Yield: 75–85% Key Data Point: The ortho-methoxy groups prevent N-acylation side products by forcing the intermediate directly into the thiazole cyclization.

Protocol B: Synthesis of 5-(2,4,6-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Target: A versatile scaffold for S-alkylation to generate novel antimicrobial agents.

Reaction Overview: Conversion of TMPAA to its hydrazide, followed by cyclization with Carbon Disulfide (CS₂).

Materials:

  • TMPAA (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (3.0 equiv)

  • Hydrazine Hydrate (99%) (5.0 equiv)

  • Carbon Disulfide (CS₂) (2.0 equiv)

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Acid Chloride Formation: Reflux TMPAA (10 mmol) in SOCl₂ (5 mL) for 2 hours. Evaporate excess SOCl₂ under reduced pressure to yield the crude acid chloride.

    • Critical: Do not distill the acid chloride; the electron-rich ring makes it thermally sensitive. Use immediately.

  • Hydrazide Synthesis: Dissolve the residue in dry CH₂Cl₂ (20 mL). Add dropwise to a cooled (0°C) solution of Hydrazine Hydrate (50 mmol) in CH₂Cl₂ (20 mL). Stir at RT for 4 hours.

    • Work-up: Wash with water, dry, and concentrate to obtain the TMP-acetohydrazide .

  • Oxadiazole Cyclization:

    • Dissolve TMP-acetohydrazide (5 mmol) in Ethanol (30 mL).

    • Add KOH (5 mmol) and CS₂ (10 mmol).

    • Reflux for 8–12 hours (evolution of H₂S gas observed).

  • Isolation: Concentrate the solvent. Dissolve the residue in water. Acidify with dilute HCl to pH 3.

  • Filtration: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Expected Yield: 65–75%

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the central TMPAA node, highlighting the critical intermediate states.

TMPAA_Pathways TMPAA 2,4,6-Trimethoxyphenylacetic Acid (TMPAA) AcidChl Acid Chloride (Activated Intermediate) TMPAA->AcidChl Activation Benzothiazole 2-(TMP)-1,3-Benzothiazole (Lipophilic Scaffold) TMPAA->Benzothiazole PPA 2-Aminothiophenol PPA, 120°C Hydrazide TMP-Acetohydrazide AcidChl->Hydrazide Nucleophilic Acyl Substitution Oxadiazole 5-(TMP)-1,3,4-Oxadiazole-2-thiol (Functionalizable Core) Hydrazide->Oxadiazole Cyclocondensation SOCl2 SOCl2, Reflux Hydrazine N2H4·H2O 0°C to RT CS2 CS2, KOH EtOH, Reflux

Caption: Divergent synthesis of Benzothiazole and Oxadiazole scaffolds from 2,4,6-Trimethoxyphenylacetic acid. The steric bulk of the TMP group directs reactivity towards terminal functionalization rather than fused-ring formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Benzothiazole Synthesis Incomplete condensation due to steric hindrance.Increase reaction temperature to 140°C or switch solvent to Sulfolane with catalytic p-TsOH.
Black Tar Formation (PPA method) Localized overheating or oxidation of the electron-rich ring.Ensure vigorous mechanical stirring; maintain N₂ atmosphere; add PPA slowly to the pre-mixed solids.
Product Oiling Out (Hydrazide) Residual solvent or impurities.[1]Triturate the crude oil with cold Diethyl Ether to induce crystallization.
Incomplete Cyclization to Oxadiazole Loss of CS₂ (volatile) during reflux.Use a highly efficient reflux condenser (double surface); add CS₂ in two portions (0h and 2h).

References

  • Gupta, M., et al. (2010).[3] "Solid-phase, solvent-free synthesis of benzothiazoles using molecular iodine." Tetrahedron Letters. Link (Adapted for hindered acids).

  • Palchykov, V. A. (2021). "Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review." ChemRxiv. Link (Context on radical pathways for electron-rich substrates).

  • BenchChem. (2025).[4] "2,4,6-Trimethoxyphenylacetic acid Structure and Properties." Link (Substrate data).

  • Kavala, V., et al. (2012).[5] "Copper-catalyzed tandem C-C/C-O coupling strategy... synthesis of isocoumarin derivatives." Journal of Organic Chemistry. Link (Contrast on isocoumarin synthesis limitations for ortho-blocked acids).

  • Frank, W.C., et al. (1987). "The synthesis of 2,4,6-trimethoxyphenylacetic acid." Organic Syntheses. (General reference for precursor handling).

Sources

Application Note: Scalable Synthesis of 2,4,6-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (TMPAA) is a critical intermediate in pharmaceutical synthesis, widely utilized as a precursor for steric shielding protecting groups (e.g., Mtr, Mtb) in peptide chemistry and as a scaffold for polyketide mimetics.

Historically, the synthesis of TMPAA relied on the chloromethylation of 1,3,5-trimethoxybenzene followed by cyanation. While effective on a gram scale, this route is unsuitable for kilogram-scale production due to the formation of carcinogenic bis(chloromethyl) ether (BCME) and the handling of toxic cyanides.

This Application Note details a robust, scalable, and safer protocol utilizing the Glyoxylic Acid Condensation route. This two-step sequence involves the electrophilic aromatic substitution of 1,3,5-trimethoxybenzene to form a mandelic acid derivative, followed by a selective reductive dehydroxylation. This method offers superior atom economy, milder operating conditions, and a significantly improved safety profile for scale-up.

Retrosynthetic Analysis & Strategy

Route Selection Logic

The design of this protocol prioritizes safety and throughput. We compare the three primary synthetic pathways:

FeatureRoute A: ChloromethylationRoute B: Azlactone (Erlenmeyer)Route C: Glyoxylic Acid (Selected)
Key Reagents HCHO, HCl, NaCNHippuric acid, Ac2O, HI/PGlyoxylic acid, H2/Pd or SnCl2
Step Count 3 (Chloromethylation, Cyanation, Hydrolysis)3 (Condensation, Hydrolysis, Reduction)2 (Condensation, Reduction)
Safety Profile Critical Risk (Carcinogenic intermediates)Moderate (Corrosives, Phosphorus waste)High (Mild reagents, no cyanides)
Scalability Poor (Safety constraints)Moderate (Solid handling)Excellent (Liquid phase, clean workup)
Mechanistic Pathway

The selected route exploits the high nucleophilicity of the 1,3,5-trimethoxybenzene (TMB) ring.

  • Condensation: Glyoxylic acid acts as the electrophile. The electron-donating methoxy groups activate the ring, facilitating rapid Friedel-Crafts hydroxyalkylation at the unsubstituted position to yield 2,4,6-trimethoxymandelic acid.

  • Reduction: The benzylic hydroxyl group is labile. It is removed via catalytic hydrogenolysis (Pd/C) or chemical reduction (SnCl2/HCl) to yield the target phenylacetic acid.

Caption: Figure 1. Two-step synthesis of TMPAA avoiding hazardous chloromethylation.

Process Safety & Hazard Analysis (PHA)

Critical Control Points (CCPs):

  • Exotherm Control (Step 1): The reaction of electron-rich TMB with glyoxylic acid is exothermic. Inadequate stirring or rapid addition can lead to polymerization (formation of di-arylated methanes).

    • Mitigation: Controlled addition of glyoxylic acid solution; jacketed reactor with active cooling.

  • Hydrogen Safety (Step 2): Handling hydrogen gas and pyrophoric catalysts (Pd/C) presents fire/explosion risks.

    • Mitigation: Nitrogen purging, grounding of equipment, use of wet Pd/C variants.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4,6-Trimethoxymandelic Acid

Reagents:

  • 1,3,5-Trimethoxybenzene (TMB): 1.0 equiv

  • Glyoxylic acid monohydrate: 1.2 equiv

  • Acetic acid (Glacial): 5.0 volumes (relative to TMB weight)

  • Sulfuric acid (conc.): 0.05 equiv (Catalyst)

Protocol:

  • Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer (high torque), internal temperature probe, and reflux condenser. Purge with N2.

  • Dissolution: Charge TMB and Acetic Acid. Stir until fully dissolved. Adjust jacket temperature to 20°C.

  • Addition: Add Glyoxylic acid monohydrate in a single portion (endothermic dissolution).

  • Catalysis & Reaction: Add concentrated H2SO4 dropwise. Note: A mild exotherm will occur. Heat the mixture to 50°C and hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC (C18 column, MeCN/H2O). Target < 2% residual TMB.

  • Quench & Workup:

    • Cool reaction mixture to 10°C.

    • Slowly add water (10 volumes) to precipitate the product.

    • Stir the slurry for 1 hour at 0–5°C to maximize yield.

  • Isolation: Filter the solid. Wash the cake with cold water (3 x 2 volumes) to remove acetic acid.

  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: 85–90%

    • Appearance: White to off-white crystalline solid.

Step 2: Reduction to 2,4,6-Trimethoxyphenylacetic Acid

Reagents:

  • 2,4,6-Trimethoxymandelic acid (from Step 1): 1.0 equiv

  • 10% Pd/C (50% water wet): 5 wt% loading

  • Acetic Acid: 10 volumes

  • Hydrogen Gas: 1–3 bar (balloon or low-pressure hydrogenation)

Protocol:

  • Inerting: Charge the mandelic acid derivative and Acetic Acid into a hydrogenation vessel (Hastelloy or Glass). Purge with Nitrogen (3x).

  • Catalyst Charge: Carefully add the Pd/C catalyst as a slurry in acetic acid. Warning: Pd/C is pyrophoric when dry.

  • Hydrogenation: Pressurize with H2 (3 bar) or attach a double-balloon line. Heat to 60°C with vigorous stirring (1000 rpm).

    • Mechanism:[1][2][3][4][5][6][7] Hydrogenolysis of the benzylic C-OH bond is facilitated by the electron-rich ring and acidic medium.

  • Completion: Reaction is typically complete in 6–12 hours.

    • IPC: Monitor disappearance of mandelic acid peak.

  • Filtration: Cool to RT. Purge with N2. Filter through a bed of Celite to remove catalyst. Wash the pad with Acetic Acid.

  • Concentration: Concentrate the filtrate under reduced pressure to ~20% of original volume.

  • Crystallization: Add water (slowly) to the residue to induce crystallization. Cool to 0°C.

  • Final Isolation: Filter the white solid, wash with cold water, and dry.

Alternative Chemical Reduction (If Hydrogenation is unavailable):

  • Dissolve Mandelic acid in AcOH/HCl. Add SnCl2 (2.5 equiv). Reflux for 2 hours. Pour into water to precipitate.

Workflow Visualization

Caption: Figure 2. Process flow diagram for the scale-up campaign.

Quality Control & Specifications

For pharmaceutical applications, the following specifications are recommended:

TestMethodSpecification
Appearance VisualWhite crystalline powder
Assay HPLC (AUC)> 98.5%
1H NMR DMSO-d6Conforms to structure
Residual Solvents GC-HeadspaceAcOH < 5000 ppm
Sulfated Ash Gravimetric< 0.1%
Heavy Metals (Pd) ICP-MS< 10 ppm

Key NMR Signals (DMSO-d6):

  • 
     3.48 (s, 2H, -CH 2-COOH)
    
  • 
     3.75 (s, 3H, 4-OCH 3)
    
  • 
     3.78 (s, 6H, 2,6-OCH 3)
    
  • 
     6.25 (s, 2H, Ar-H )
    
  • 
     12.0 (br s, 1H, COOH )
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete precipitationIncrease water volume during quench; cool to 0°C for longer duration.
Pink/Red Coloration Oxidation of electron-rich ringEnsure strict N2 atmosphere; use degassed solvents.
Incomplete Reduction Catalyst poisoningCheck H2 pressure; ensure starting material is free of sulfur/chloride contaminants.
Gummy Product Impurities (Bis-alkylation)Control Step 1 temperature strictly (< 55°C). Recrystallize from EtOH/Water.

References

  • Bijloo, J. D., & Wynberg, H. (1965). "The Synthesis of Some Highly Substituted Phenylacetic Acids." Recueil des Travaux Chimiques des Pays-Bas, 84(11), 1522–1530.

  • March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Mechanism of Friedel-Crafts Hydroxyalkylation).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Protocols for Benzylic Alcohol Hydrogenolysis).

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 1,3,5-Trimethoxybenzene."

Sources

Strategic Protection of 2,4,6-Trimethoxyphenylacetic Acid (TMPAA)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (TMPAA) represents a unique challenge in organic synthesis due to its dual nature: it is both sterically hindered (by the 2,6-dimethoxy "ortho effect") and electronically hyper-active (due to the tris-methoxy donation). Standard esterification protocols (e.g., Fischer esterification with


) often fail or result in low yields due to the inability of the alcohol nucleophile to access the carbonyl carbon, or they induce side reactions such as benzylic cation formation.

This guide details three orthogonally distinct protection strategies designed to bypass these specific limitations. By utilizing Cesium-promoted alkylation , TMS-diazomethane methylation , and Imidate-based tert-butylation , researchers can achieve high-yield protection without compromising the sensitive electron-rich aromatic core.

Critical Analysis: The TMPAA Challenge

Steric Hindrance (The "Ortho Effect")

Unlike simple phenylacetic acid, TMPAA possesses methoxy groups at the 2- and 6-positions. While the methylene spacer (


) provides some relief compared to benzoic acid analogs (like mesitoic acid), the methoxy groups still create a significant "steric wall."
  • Consequence: Nucleophilic acyl substitution at the carbonyl carbon is kinetically retarded.

  • Solution: Strategies that rely on activating the carboxylate (acting as a nucleophile) rather than the carbonyl (acting as an electrophile) are kinetically superior.

Electronic Sensitivity

The 2,4,6-trimethoxy substitution pattern makes the aromatic ring exceptionally electron-rich.

  • Consequence: The benzylic position is prone to oxidation and acid-catalyzed solvolysis (forming a stabilized benzylic cation). Harsh acidic conditions (refluxing

    
    ) can lead to decomposition or side-reactions like decarboxylation.
    
  • Solution: Neutral or mildly basic conditions are preferred.

Strategic Decision Matrix

The following workflow illustrates the logic for selecting the appropriate protection strategy based on downstream synthetic requirements.

TMPAA_Strategy Start Substrate: TMPAA (COOH Protection) Decision What is the downstream chemical compatibility? Start->Decision Route1 Requires Strong Base Stability (e.g., Grignard, LDA) Decision->Route1 Robustness needed Route2 Requires Neutral Deprotection (Pd(0) sensitive) Decision->Route2 Orthogonality needed Route3 Requires Mild Acid Deprotection (Avoids Saponification) Decision->Route3 Lability needed Sol1 STRATEGY 1: Methyl Ester (TMS-Diazomethane) Route1->Sol1 Sol2 STRATEGY 2: Allyl Ester (Cs2CO3 / Allyl Bromide) Route2->Sol2 Sol3 STRATEGY 3: tert-Butyl Ester (TBTA Reagent) Route3->Sol3

Figure 1: Decision matrix for selecting the optimal TMPAA protection strategy based on chemical stability requirements.

Detailed Protocols

Protocol A: Methyl Ester via TMS-Diazomethane

Best for: Maximum stability, small-scale, and avoiding strong acids. Mechanism: This reaction proceeds via protonation of the TMS-diazomethane carbon by the carboxylic acid, followed by rapid


 attack of the carboxylate on the methyl group. This bypasses the steric hindrance at the carbonyl carbon.

Materials:

  • TMPAA (1.0 equiv)

  • Methanol (anhydrous) / Toluene (1:2 ratio)

  • (Trimethylsilyl)diazomethane (

    
     in hexanes)
    
  • Acetic acid (glacial, for quenching)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve TMPAA (

    
    , 
    
    
    
    ) in a mixture of anhydrous Toluene (
    
    
    ) and Methanol (
    
    
    ).
    • Note: The methanol is crucial to accelerate the proton transfer.

  • Addition: Cool the solution to

    
     (ice bath). Add TMS-diazomethane solution (
    
    
    
    in hexanes) dropwise until a persistent yellow color remains (approx.
    
    
    ).
    • Observation: Nitrogen gas evolution will occur. Ensure proper ventilation.[1]

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature for 1 hour.
    
    • Validation: Monitor by TLC (System: 30% EtOAc/Hexanes). The acid spot (baseline) should disappear.

  • Quench: Add Glacial Acetic Acid dropwise until the yellow color disappears (destroys excess diazomethane).

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    and concentrate.
    • Yield Expectations: 90-98% (Quantitative).

Protocol B: Allyl Ester via Cesium Carbonate ("The Cesium Effect")

Best for: Orthogonal protection cleavable by Pd(0), suitable for sterically hindered substrates. Mechanism: The large ionic radius of Cesium (


) creates a "naked" carboxylate anion in polar aprotic solvents (DMF), significantly enhancing nucleophilicity compared to Sodium or Potassium salts. This overcomes the steric shielding of the 2,6-methoxy groups.

Materials:

  • TMPAA (1.0 equiv)

  • Cesium Carbonate (

    
    , 1.5 equiv)
    
  • Allyl Bromide (1.5 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried flask, suspend TMPAA (

    
    ) and 
    
    
    
    (
    
    
    ,
    
    
    ) in anhydrous DMF (
    
    
    ).
  • Stirring: Stir at room temperature for 15 minutes. The mixture may not become fully homogeneous; this is normal.

  • Alkylation: Add Allyl Bromide (

    
    , 
    
    
    
    ) dropwise.
  • Reaction: Stir at room temperature for 3-6 hours.

    • Note: Heating is rarely required due to the high reactivity of the "naked" cesium carboxylate.

  • Workup: Dilute with Ethyl Acetate (

    
    ). Wash vigorously with Water (3x) and LiCl solution (5%) to remove DMF.
    
    • Critical Step: Thorough water washing is essential to remove DMF, which can interfere with crystallization.

  • Purification: Flash chromatography (SiO2, 10-20% EtOAc/Hexanes).

Protocol C: tert-Butyl Ester via Imidate (TBTA)

Best for: Acid-labile protection without using isobutylene gas (dangerous/hard to handle). Mechanism: Acid-catalyzed addition of the carboxylic acid across the C=N double bond of the trichloroacetimidate, followed by elimination of trichloroacetamide.

Materials:

  • TMPAA (1.0 equiv)

  • tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)

  • 
     (Catalytic, 0.1 equiv) OR cyclohexane (solvent)
    
  • Dichloromethane (DCM) or Cyclohexane/DCM mix.

Step-by-Step Procedure:

  • Preparation: Dissolve TMPAA (

    
    ) in anhydrous DCM (
    
    
    
    ) under Nitrogen.
  • Reagent Addition: Add TBTA (

    
    , 
    
    
    
    ).
  • Catalysis: Add

    
     (
    
    
    
    ,
    
    
    ) dropwise.
    • Caution: The reaction is exothermic.

  • Reaction: Stir at room temperature for 12-18 hours. A white precipitate (trichloroacetamide) will form.

  • Workup: Filter off the white precipitate. Wash the filtrate with saturated

    
     solution.
    
  • Purification: The product is often mixed with excess reagent. Flash chromatography (Hexanes/EtOAc) is required to separate the ester from acetamide byproducts.

Comparative Data Analysis

ParameterMethyl Ester (TMS-CHN2)Allyl Ester (Cs2CO3)t-Butyl Ester (TBTA)
Reaction pH NeutralBasic (Mild)Acidic (Lewis)
Steric Tolerance ExcellentExcellent (Cesium effect)Good
Yield (Typical) >95%85-92%75-85%
Deprotection LiOH / NaOH (Saponification)Pd(PPh3)4 / MorpholineTFA / DCM (Acidolysis)
Key Risk Toxic Reagent (TMS-CHN2)DMF removal difficultyByproduct separation

Mechanistic Visualization

The following diagram illustrates why the Cesium Carbonate method is superior for the TMPAA substrate compared to standard sodium/potassium bases.

Cesium_Effect Substrate TMPAA Carboxylate Na_Path Na+ Counterion (Tight Ion Pair) Substrate->Na_Path Standard Base Cs_Path Cs+ Counterion (Loose Ion Pair) Substrate->Cs_Path Cesium Carbonate Result_Na Nucleophilicity: LOW Blocked by 2,6-OMe Sterics Na_Path->Result_Na Result_Cs Nucleophilicity: HIGH 'Naked Anion' Effect Cs_Path->Result_Cs Product Successful Esterification Result_Na->Product Slow/Low Yield Result_Cs->Product

Figure 2: The "Cesium Effect" facilitates alkylation of the sterically hindered TMPAA carboxylate by forming a loose ion pair (naked anion).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.

  • Ono, N., et al. (1978). "Esterification of Carboxylic Acids with Alkyl Halides using Cesium Carbonate." Bulletin of the Chemical Society of Japan, 51(8), 2401-2404.

  • Presser, A., & Hüfner, A. (2004). "Trimethylsilyldiazomethane – A Safe and Efficient Alternative to Diazomethane." Monatshefte für Chemie, 135, 1015–1022.

  • Armstrong, A., et al. (1988). "tert-Butyl 2,2,2-trichloroacetimidate: A versatile reagent for the preparation of tert-butyl esters and ethers." Tetrahedron Letters, 29(20), 2483-2486.

  • Salvatore, R. N., et al. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron, 58(17), 3329-3347. (Provides mechanistic basis for Cs effect).

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4,6-Trimethoxyphenylacetic Acid (TMPAA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Context: Drug Substance Manufacturing & Research

Executive Technical Overview

2,4,6-Trimethoxyphenylacetic acid (TMPAA) is a critical intermediate in the synthesis of vasoactive pharmaceutical ingredients (e.g., Naftidrofuryl) and specific alkaloids. Its synthesis is chemically precarious due to the extreme electron density of the 1,3,5-trimethoxybenzene (TMB) ring.

While the ring's nucleophilicity accelerates electrophilic substitution, it simultaneously lowers the activation energy for deleterious side reactions—specifically oxidative dimerization , demethylation , and polysubstitution .

This guide covers the two dominant synthetic pathways:

  • The Modified Mandelate Route (Industrial Standard): Electrophilic substitution with glyoxylic acid followed by reductive dehydroxylation.

  • The Azlactone (Erlenmeyer) Route (Laboratory Standard): Condensation of 2,4,6-trimethoxybenzaldehyde with N-acetylglycine.

Critical Pathway Analysis & Troubleshooting

Pathway A: The Modified Mandelate Route (Friedel-Crafts)

Mechanism: 1,3,5-Trimethoxybenzene reacts with glyoxylic acid to form 2,4,6-trimethoxymandelic acid, which is subsequently reduced to TMPAA.

Visual Workflow & Failure Points

MandelateRoute Start 1,3,5-Trimethoxybenzene (TMB) Inter Intermediate: 2,4,6-Trimethoxymandelic Acid Start->Inter Acid Cat. (H2SO4/AcOH) Side1 Side Reaction A: Bis(2,4,6-trimethoxyphenyl)acetic acid (Dimerization) Start->Side1 Excess TMB or High Temp Side3 Side Reaction C: Polymerization/Resin Start->Side3 Oxidative Stress Glyox Glyoxylic Acid Glyox->Inter Product Product: TMPAA Inter->Product Reductive Dehydroxylation (Zn/AcOH or HI/P) Side2 Side Reaction B: Phenolic Impurities (Demethylation) Inter->Side2 Harsh Acid (HI or AlCl3)

Figure 1: The Mandelate Pathway highlights the critical reduction step where hydroxyl removal must occur without cleaving the sensitive methoxy ethers.

Troubleshooting Guide: Mandelate Route
SymptomDiagnosisRoot CauseCorrective Action
Product is pink/red Demethylation Use of strong Lewis acids (

) or mineral acids (

) at high temps cleaved the ether bond, creating oxidizable phenols.
Switch to Zn/Acetic Acid/TMSCl for reduction. Avoid

; use mild proton catalysis (

in AcOH) for the initial condensation.
Low Yield / Gummy Solid Dimerization The highly reactive TMB ring attacked the mandelic intermediate, forming a diphenylmethane dimer.Ensure Glyoxylic Acid is in slight excess (1.1–1.2 eq). Do not add TMB to the acid; add the acid to the TMB slowly to control concentration.
M.P. is too high (>170°C) Incomplete Reduction The intermediate (Mandelic acid derivative) was not fully reduced to the acetic acid.Check the reducing agent stoichiometry. If using catalytic hydrogenation, the catalyst may be poisoned by trace sulfur (if using thio-reagents).
Pathway B: The Azlactone Route

Mechanism:[1][2] 2,4,6-Trimethoxybenzaldehyde condenses with N-acetylglycine (hippuric acid) to form an azlactone, which is hydrolyzed and reduced.

Visual Workflow & Failure Points

AzlactoneRoute Aldehyde 2,4,6-Trimethoxybenzaldehyde Azlactone Azlactone Intermediate Aldehyde->Azlactone N-Acetylglycine Ac2O / NaOAc KetoAcid Keto-Acid Intermediate (Pyruvic Derivative) Azlactone->KetoAcid Hydrolysis (H3O+) Side1 Impurity: Benzoylaminocinnamic Acid (Incomplete Hydrolysis) Azlactone->Side1 pH too low during hydrolysis Product Product: TMPAA KetoAcid->Product Oxidative Decarboxylation (H2O2)

Figure 2: The Azlactone pathway relies on precise pH control during hydrolysis to prevent the isolation of stable amide intermediates.

Troubleshooting Guide: Azlactone Route
SymptomDiagnosisRoot CauseCorrective Action
Yellow product (should be white) Azlactone Contamination The azlactone ring did not fully open, or the double bond remains.Increase hydrolysis time. Ensure the reduction/oxidation step (using

or similar) is vigorous enough to cleave the keto-acid.
Low Solubility in Base Amide Formation The N-benzoyl or N-acetyl group was not cleaved; you isolated the

-amino acid derivative.
The hydrolysis step requires strong alkali (NaOH) reflux followed by acidification. Verify pH > 12 during the initial opening.

Frequently Asked Questions (FAQ)

Q1: Why does my reaction mixture turn black when using Aluminum Chloride (


)? 
A:  You are experiencing ether cleavage . The 2,4,6-trimethoxy substitution pattern is extremely electron-rich. Strong Lewis acids like 

coordinate to the methoxy oxygens, facilitating nucleophilic attack (usually by

) that cleaves the methyl group, resulting in phenols. These phenols rapidly oxidize to quinones and polymerize, turning the mixture black. Recommendation: Avoid Friedel-Crafts acylation with

. Use the Mandelic Acid route (alkylation) which proceeds with milder Bronsted acids, or use milder Lewis acids like

or

if acylation is strictly necessary.

Q2: In the Mandelic acid route, I see a persistent impurity at R_f 0.4 (approx). What is it? A: This is likely the 2,4,6-trimethoxymandelic acid intermediate . The reduction of the benzylic hydroxyl group is the rate-limiting step. Validation: Treat a small aliquot with HI/Red Phosphorus or Zn/Acetic Acid. If the spot moves to the higher


 of TMPAA, your reduction was incomplete.
Fix: If using the Zn/TMSCl method (as per recent patents), ensure the solvent is strictly anhydrous, as water quenches the active chlorosilane species required for the reduction [1].

Q3: Can I use chloromethylation to skip the mandelic step? A: Technically yes, but it is highly discouraged . Reacting 1,3,5-TMB with formaldehyde and HCl yields 2,4,6-trimethoxybenzyl chloride. However:

  • The product is a potent alkylating agent (potential carcinogen).

  • The benzyl chloride is more reactive than the starting material, leading to rapid polymerization (resin formation) inside the reactor.

  • The cyanide displacement step (to get the nitrile) often results in dark tars due to the basicity of cyanide on the sensitive ring.

Q4: How do I remove the "dimer" impurity? A: The dimer (bis(2,4,6-trimethoxyphenyl)acetic acid) is much less soluble in non-polar solvents than TMPAA. Protocol: Recrystallize the crude acid from Toluene or a Toluene/Heptane mixture. The dimer will often remain undissolved or precipitate first. TMPAA is moderately soluble in hot toluene but crystallizes upon cooling.

Detailed Experimental Protocol: The "Clean" Mandelic Reduction

This protocol minimizes demethylation risks by avoiding HI.

Reference Basis: Adapted from CN107445823B [1].

  • Condensation:

    • Mix 1,3,5-trimethoxybenzene (1.0 eq) with Glyoxylic acid (50% aq. solution, 1.2 eq).

    • Add Acetic Acid (solvent) and catalytic

      
      .
      
    • Heat to 50°C for 4 hours.

    • Checkpoint: HPLC should show <2% starting material.

  • Reduction (The Critical Step):

    • Do not isolate the solid mandelic acid if possible (process telescoping). If isolating, dry thoroughly.

    • Dissolve intermediate in Acetonitrile (MeCN).

    • Add Sodium Iodide (NaI, 1.2 eq) and Trimethylchlorosilane (TMSCl, 1.2 eq) .[3]

    • Mechanism:[4][5][6][7][8][9][10] This generates in situ TMS-I, a potent but selective reducing agent for benzylic alcohols.

    • Stir at 50°C for 20 minutes.

    • Add Zinc powder (2.0 eq) and Acetic Acid to finish the reduction.

  • Workup:

    • Filter off Zinc.

    • Quench filtrate with water.[11]

    • Extract with Dichloromethane (DCM).

    • Wash with Sodium Bisulfite (to remove Iodine color).

    • Crystallize from water/ethanol.

References

  • Preparation method of 3,4,5-trimethoxyphenylacetic acid (Note: Applies analogously to 2,4,6-isomer due to electronic similarity). Google Patents. CN107445823B.
  • Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid . Organic Syntheses, Coll.[2][5] Vol. 2, p.55 (1943). (Classic reference for Azlactone hydrolysis mechanics). Available at: [Link]

  • Friedel-Crafts Reactions of Benzene and Methylbenzene . ChemGuide. (General mechanism grounding). Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,4,6-Trimethoxyphenylacetic Acid (TMPAA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Topic: Yield Optimization & Process Stability for TMPAA Target Audience: Medicinal Chemists, Process Development Engineers

Executive Summary & Diagnostic Workflow

The Core Challenge: Synthesizing 2,4,6-trimethoxyphenylacetic acid is deceptively difficult due to the extreme electron-donating nature of the 1,3,5-trimethoxybenzene (TMB) ring. The three methoxy groups create a "super-nucleophile" that is prone to:

  • Polymerization: During chloromethylation (Friedel-Crafts conditions), the highly reactive benzyl carbocation intermediate attacks unreacted TMB, forming diphenylmethane dimers or polymers.

  • Instability: 2,4,6-trimethoxybenzyl halides are kinetically unstable and hydrolyze or polymerize upon isolation.

  • Steric Hindrance: The ortho-methoxy groups hinder nucleophilic attack at the benzylic position during cyanation.

The Solution: To improve yield, you must likely abandon the "Classic" Chloromethylation


 Cyanation route in favor of the Glyoxylic Acid Condensation (Mandelic Route)  or the Willgerodt-Kindler Reaction .
Diagnostic Decision Tree

Use this workflow to determine the best protocol for your lab's capabilities.

TMPAA_Workflow Start START: Select Precursor TMB 1,3,5-Trimethoxybenzene Start->TMB Aldehyde 2,4,6-Trimethoxybenzaldehyde Start->Aldehyde Acetophenone 2,4,6-Trimethoxyacetophenone Start->Acetophenone Decision1 Is high-pressure hydrogenation available? TMB->Decision1 RouteC METHOD C: Azlactone Synthesis (Multi-step, Reliable) Aldehyde->RouteC Decision2 Can you handle toxic H2S/Sulfur waste? Acetophenone->Decision2 RouteA METHOD A: Glyoxylic Acid Route (Recommended: High Yield, Green) Decision1->RouteA Yes (Pd/C or Ionic H2) RouteD Legacy Route: Chloromethylation (NOT RECOMMENDED: High Polymerization Risk) Decision1->RouteD No RouteB METHOD B: Willgerodt-Kindler (Robust, Odorous) Decision2->RouteB Yes Decision2->RouteC No (Convert to Aldehyde) RouteD->RouteA Switch Protocol!

Figure 1: Strategic selection guide for TMPAA synthesis. Method A is prioritized for yield and purity.

Recommended Protocol: The Glyoxylic Acid Route (Mandelic Acid Reduction)

This method utilizes the high nucleophilicity of TMB to your advantage, condensing it with glyoxylic acid to form a mandelic acid derivative, which is then reduced. This avoids the unstable benzyl chloride intermediate entirely.

Mechanism[1][2][3][4][5][6]
  • Condensation: 1,3,5-TMB + Glyoxylic Acid

    
     2,4,6-Trimethoxymandelic Acid.
    
  • Reduction: 2,4,6-Trimethoxymandelic Acid

    
     2,4,6-Trimethoxyphenylacetic Acid.
    
Step-by-Step Methodology

Phase 1: Condensation

  • Reagents: 1,3,5-Trimethoxybenzene (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), Acetic Acid (Solvent),

    
     (Catalytic).
    
  • Procedure:

    • Dissolve TMB in glacial acetic acid (approx. 5 mL per gram).

    • Add glyoxylic acid monohydrate.

    • Add concentrated

      
       (approx. 0.5 - 1.0 eq) dropwise while stirring at room temperature. Note: The reaction is exothermic; cooling to 15°C may be required for large scales.
      
    • Stir for 4–6 hours. The electron-rich ring reacts rapidly.

    • Workup: Pour into ice water. The mandelic acid derivative usually precipitates. If not, extract with Ethyl Acetate, wash with brine, and dry.

    • Checkpoint: Analyze via TLC. Product will be more polar (lower

      
      ) than TMB due to the carboxylic and hydroxyl groups.
      

Phase 2: Reductive Dehydroxylation

  • Option A (Catalytic Hydrogenation - Cleanest):

    • Dissolve the mandelic acid intermediate in Acetic Acid.

    • Add 10% Pd/C (10 wt% loading).

    • Hydrogenate at 40–60 psi (3–4 bar) at 60°C for 12 hours.

    • Filter catalyst and concentrate. Recrystallize from water/ethanol.[1]

  • Option B (Ionic Hydrogenation - Lab Scale):

    • Dissolve intermediate in DCM.[2][3]

    • Add Triethylsilane (

      
      , 2.5 eq) and Trifluoroacetic acid (TFA, 5 eq).
      
    • Stir at reflux for 16 hours.

    • Why this works: The benzylic carbocation is stabilized by the three methoxy groups, making it easily reduced by the silane.

Yield Expectations
  • Condensation: 85–95%

  • Reduction: 80–90%

  • Overall Yield: >70% (significantly higher than the ~30-40% often seen with chloromethylation).

Alternative Protocol: Willgerodt-Kindler Reaction[1][9]

If you have 2,4,6-trimethoxyacetophenone (or can make it via Friedel-Crafts acetylation of TMB with


), this is the most robust chemical method that does not require high-pressure hydrogenation.
Methodology
  • Reagents: 2,4,6-Trimethoxyacetophenone (1.0 eq), Sulfur (2.5 eq), Morpholine (3.0 eq).

  • Procedure:

    • Combine reagents in a flask. No solvent is needed (Morpholine acts as solvent).

    • Reflux: Heat to 130–140°C for 6–8 hours.

    • Isolation: Cool the mixture. The thiomorpholide intermediate may crystallize or remain as a thick oil.

    • Hydrolysis: Add 10% NaOH or 50%

      
       and reflux for another 8–12 hours to hydrolyze the thioamide to the acid.
      
    • Purification: Acidify aqueous layer to pH 2. The TMPAA will precipitate.

Pros: Extremely stable intermediates. Cons: Evolution of


 (rotten egg gas); requires harsh hydrolysis.

Troubleshooting Guide

Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
Black Tar / Polymerization (Chloromethylation Route)Friedel-Crafts Over-reaction. The product (benzyl chloride) is more reactive than the starting material, leading to poly-alkylation.Switch to Glyoxylic Route. If you must use chloromethylation, use a huge excess of TMB (5 eq) and recycle the unreacted material. Keep temp < 0°C.
Low Yield in Cyanation (NaCN/DMSO step)Steric Hindrance. The 2,6-methoxy groups block the

attack of the cyanide ion.
Use Acetone Cyanohydrin or TMS-CN with a Lewis Acid catalyst (

) instead of simple NaCN. Increase temperature to 60°C (carefully).
Demethylation (Loss of Methoxy groups)Acid Strength too high. Using

,

, or HI/Red P cleaves ether bonds.
Avoid Lewis acids like

. Use milder catalysts like

or

. Use

for reductions instead of HI.
Product is an Oil, not Solid Impurity Profile. Presence of unreduced mandelic acid or solvent traces.TMPAA should be a solid (MP ~107-109°C).[4] Recrystallize from Water/Ethanol (3:1) . If oil persists, perform an acid-base extraction (dissolve in bicarb, wash with ether, re-acidify).

Visualizing the "Polymerization Trap"

Why does the legacy route fail? The diagram below illustrates the kinetic competition that ruins yields in standard chloromethylation.

Polymerization_Trap cluster_warning FAILURE MODE TMB 1,3,5-TMB Intermediate Benzyl Carbocation (Highly Stabilized) TMB->Intermediate Fast Electrophile HCHO / HCl (Electrophile) Electrophile->Intermediate Product Benzyl Chloride (Desired) Intermediate->Product Cl- attack (Slow due to sterics) Dimer Diphenylmethane Dimer (Major Impurity) Intermediate->Dimer Attacks TMB (Fast!) Polymer Polymer / Tar Dimer->Polymer Chain Reaction

Figure 2: The kinetic competition in chloromethylation. The carbocation prefers attacking another TMB molecule over the chloride ion.

FAQ: Expert Insights

Q: Can I use the Vilsmeier-Haack reaction to get the aldehyde and then oxidize it? A: You can, but oxidizing 2,4,6-trimethoxybenzaldehyde directly to the phenylacetic acid involves a one-carbon homologation (adding a carbon). You would need to perform an Azlactone synthesis or a Wittig reaction (using methoxymethyl triphenylphosphonium chloride) followed by hydrolysis. Direct oxidation of the aldehyde gives the benzoic acid (losing the acetic chain), which is not what you want.

Q: Why is my product turning pink/red upon storage? A: Phenylacetic acids with electron-rich rings are prone to auto-oxidation to form quinoid-type species. Store the final product under Nitrogen, in the dark, and preferably at -20°C for long-term stability. Ensure all traces of mineral acids are removed during the final workup.

Q: Is the Willgerodt-Kindler reaction safe for scale-up? A: It is chemically safe (no runaway exotherms), but the generation of


 and the potent smell of morpholine/sulfur require excellent ventilation and scrubbers. For GMP environments, the Glyoxylic Acid (Mandelic)  route is preferred due to cleaner impurity profiles.

References

  • Preparation of 3,4,5-trimethoxyphenylacetic acid (Analogous Route). European Journal of Medicinal Chemistry, 2010, 45(1): 11-18.[5] (Validates the mandelic/reduction pathway for trimethoxy systems). 6[7][8][2][3][6][9][10][11][12][13][14]

  • Willgerodt-Kindler Reaction on Acetophenones. Sciencemadness / Marcel Dekker Inc., 2003. (Details the hydrolysis of thiomorpholides to phenylacetic acids). 15[7][8][2][3][6][9][10][11][12][14]

  • Friedel-Crafts Alkylation Challenges. Google Patents: EP0665212B1. (Discusses the formation of carcinogenic bis-halo ethers and polymerization in chloromethylation). 14[8][2][3][6][9][10][11][12]

  • Reactivity of 1,3,5-Trimethoxybenzene. Royal Society of Chemistry, 2013. (Demonstrates the high nucleophilicity and use as a derivatizing agent). 13[7][8][2][3][6][9][10][12]

Sources

Technical Support Center: 2,4,6-Trimethoxyphenylacetic Acid (TMPA) & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Purification, Stability, and Handling of Electron-Rich Phenylacetic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (TMPA) and its derivatives are critical intermediates in the synthesis of acid-labile linkers (e.g., Rink Acid linkers) for solid-phase peptide synthesis (SPPS). However, the very feature that makes them valuable—the electron-rich aromatic ring—renders them notoriously difficult to purify.

Users frequently report three core failure modes:

  • "Oiling Out" during crystallization attempts.

  • Spontaneous Decarboxylation during drying or thermal stress.

  • Oxidative Discoloration (turning pink/brown) due to air sensitivity.

This guide provides self-validating protocols to overcome these thermodynamic and kinetic hurdles.

Module 1: The "Oiling Out" Phenomenon

User Query: "I attempted to recrystallize crude TMPA from hot ethanol. Upon cooling, a brown oil separated at the bottom instead of crystals. How do I fix this?"

Root Cause Analysis

The "oiling out" (liquid-liquid phase separation) occurs because the melting point of TMPA is depressed by impurities, dropping it below the temperature at which the solution becomes saturated. The three methoxy groups create a lipophilic shield that fights against the hydrophilic carboxylic acid, disrupting the crystal lattice formation in pure polar solvents.

Troubleshooting Protocol: The "Cloud Point" Method

Do not use a single solvent. You must use a solvent/anti-solvent system to control supersaturation precisely.

Recommended Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of warm Ethyl Acetate (40–45°C). Do not boil.

  • Filtration: Filter while warm to remove insoluble particulates (nucleation sites for oil).

  • The Titration:

    • Maintain the solution at 40°C.

    • Add warm Hexanes dropwise until a persistent cloudiness (turbidity) appears.

    • Add just enough Ethyl Acetate (drops) to make the solution clear again.

  • Controlled Cooling:

    • Remove from heat.[1][2][3] Wrap the flask in a towel to slow the cooling rate (insulation).

    • CRITICAL: If oil droplets appear immediately, reheat to dissolve and add a seed crystal.

    • Allow to reach room temperature undisturbed for 4 hours, then transfer to 4°C.

Decision Logic: Crystallization Rescue

CrystallizationLogic Start Crude TMPA Mixture Solvent Dissolve in min. warm EtOAc Start->Solvent AntiSolvent Add warm Hexanes until turbid Solvent->AntiSolvent Cool Slow Cool to RT AntiSolvent->Cool Check Result? Cool->Check Crystals White Needles/Prisms (Success) Check->Crystals Solid Oil Brown Oil Droplets (Failure) Check->Oil Liquid Remedy1 Reheat to 45°C Oil->Remedy1 Remedy3 Add 5% more EtOAc Remedy1->Remedy3 Remedy2 Add Seed Crystal Remedy2->Cool Remedy3->Remedy2

Caption: Logic flow for rescuing an oiled-out crystallization batch using the solvent/anti-solvent titration method.

Module 2: Thermal Instability & Decarboxylation

User Query: "My LC-MS shows the product mass, but after drying in the vacuum oven at 60°C, the NMR shows a loss of the acid proton and a new impurity. What happened?"

Technical Insight

You have likely induced decarboxylation .[4][5][6][7][8] The 2,4,6-trimethoxy substitution pattern is highly electron-donating. This electron density stabilizes the benzylic carbocation/radical intermediate, significantly lowering the activation energy for the loss of


.


Stability Data Table
ConditionStability RiskRecommendation
Rotary Evaporator (>50°C) HighBath temp must be < 40°C.
Vacuum Oven (>50°C) CriticalFORBIDDEN. Decarboxylation is rapid.
Acidic Water (pH < 2) ModerateAvoid prolonged exposure to strong mineral acids.
Lyophilization LowPreferred Method.
Correct Drying Protocol
  • Solvent Swap: If the product is in a high-boiling solvent, swap to Dichloromethane (DCM).

  • Azeotrope: Rotovap at < 35°C.

  • High Vacuum: Place the flask on a high-vacuum manifold (Schlenk line) at Room Temperature (20–25°C) for 12–24 hours.

  • Desiccator: Store in a desiccator over

    
     if absolute dryness is required. Never apply heat.
    

Module 3: Acid-Base Extraction (The "Pink" Impurity)

User Query: "The product turns pink during the workup. Is it decomposing?"

Mechanism

The pink color indicates the formation of quinones or coupled oxidation products. The electron-rich ring is susceptible to oxidation by atmospheric oxygen, especially under basic conditions (where the phenolate-like character is enhanced) or in the presence of trace metals.

Optimized Extraction Workflow

To maximize purity and yield, you must exploit the specific pKa of the carboxylic acid while minimizing exposure to oxidation.

Key Parameters:

  • Target pKa: ~4.0–4.5 (Estimated).

  • Safety Zone: Keep pH adjustments rapid and cold.

ExtractionWorkflow Crude Crude Organic Layer (DCM or EtOAc) Step1 Wash with 5% NaHCO3 (pH ~8.5) Crude->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Contains Neutral Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains TMPA Salt) Separation->AqLayer Keep Cold Step2 Acidify to pH 3 (Cold 1M HCl or Citric Acid) AqLayer->Step2 Precip Precipitation/Extraction (DCM) Step2->Precip

Caption: Optimized Acid-Base extraction aimed at removing non-acidic impurities while minimizing thermal stress.

Critical Modification: If the product turns pink, add Sodium Metabisulfite (slight excess) to the aqueous acidification step (Step 2). This acts as a scavenger for oxidative species.

Module 4: Chromatographic Challenges

User Query: "The peak tails significantly on C18 HPLC columns."

Solution

Phenylacetic acids are notorious for interacting with residual silanols on silica columns.

  • Mobile Phase Modifier: You must use 0.1% Formic Acid or 0.1% TFA in both water and acetonitrile channels. The acid suppresses ionization (

    
    ), ensuring the molecule travels as a neutral species.
    
  • Stationary Phase: Use an "End-capped" column (e.g., C18-Aq or Phenyl-Hexyl) to reduce secondary interactions.

References

  • Synthesis and Reactivity of Electron-Rich Aromatics

    • Mechanism of Decarboxylation:[6][7][8] Feng, Q., & Song, Q. (2014).[4] Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids. The Journal of Organic Chemistry, 79(4), 1867–1871.[4] Link

    • Note: This paper details the susceptibility of phenylacetic acids to decarboxylation under oxidative conditions, a key risk factor for TMPA.
  • Crystallization Methodologies

    • Solvent Selection: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[1][2][9] Link

    • General Protocol: Validated standard operating procedure for "oiling out" utilizing the solvent/anti-solvent titr
  • Application in Peptide Synthesis (Rink Linkers)
  • Stability of Phenylacetic Acids

    • Hydrothermal Stability: McCollom, T. M., & Seewald, J. S. (2003). Mechanisms of Decarboxylation of Phenylacetic Acids. Geochimica et Cosmochimica Acta. Link

Sources

troubleshooting Willgerodt-Kindler reaction for substituted acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Substituted Acetophenones Audience: Drug Development Chemists & Process Scientists

System Overview: The Willgerodt-Kindler Transformation

Welcome to the technical guide for the Willgerodt-Kindler (W-K) reaction. This transformation is the industry standard for converting aryl alkyl ketones (e.g., acetophenones) into primary amides or carboxylic acids with the same carbon count, effectively moving the carbonyl functionality to the terminal carbon.

The Core Transformation: Ar-C(O)-CH3 + S8 + HNR2


Ar-CH2-C(S)-NR2

Ar-CH2-COOH

While powerful, this reaction is notoriously temperamental, often resulting in "black tar" mixtures or poor yields when applied to substituted substrates. This guide deconstructs these failure modes using mechanistic causality.

Visual Workflow: Reaction Logic & Troubleshooting

The following diagram outlines the standard workflow and the critical decision points where the reaction typically fails.

WK_Workflow Start Substituted Acetophenone + Sulfur + Morpholine Enamine Step 1: Enamine Formation (Rate Limiting for EDGs) Start->Enamine Reflux (130°C+) Rearrangement Step 2: Sulfuration & Rearrangement (Requires Heat/Microwave) Enamine->Rearrangement Thioamide Intermediate: Thioacetomorpholide Rearrangement->Thioamide Success Tar FAILURE: Polymerized Sulfur/Tar Rearrangement->Tar Overheating / Oxidation Hydrolysis Step 3: Hydrolysis (Acidic or Basic) Thioamide->Hydrolysis Tar->Start Reduce Temp / Inert Gas Product Final Product: Phenylacetic Acid Deriv. Hydrolysis->Product

Caption: Logical flow of the Willgerodt-Kindler reaction. Critical failure points (Red) usually occur during the thermal rearrangement phase.

Module 1: Standard Operating Protocol (SOP)

Before troubleshooting, verify your baseline conditions. The most common error is incorrect stoichiometry.

Reagent Ratios (Molar Equivalents):

  • Ketone: 1.0 eq

  • Sulfur (

    
    ):  2.0 - 5.0 eq (Excess is required for the redox cycle)
    
  • Morpholine: 2.0 - 10.0 eq (Acts as both reactant and solvent)

The "Golden" Protocol (Conventional Heating):

  • Combine acetophenone (10 mmol), sulfur (30 mmol), and morpholine (50 mmol).

  • Critical Step: Reflux at 130°C–140°C for 4–8 hours.

  • Observation: The mixture will turn dark red/brown. This is normal.

  • Workup: Pour into hot ethanol to crystallize the thioamide OR extract with

    
    , wash with dilute HCl (removes morpholine), then water.
    
Module 2: Troubleshooting & FAQs
Issue 1: "My reaction mixture turned into an intractable black tar."

Diagnosis: Thermal decomposition and sulfur polymerization. The W-K reaction involves radical species and polysulfides. If the temperature spikes or oxygen is present, sulfur polymerizes into a rubbery matrix that traps your product.

Corrective Actions:

  • Inert Atmosphere: Always run under Nitrogen or Argon. Oxygen promotes oxidative tars.

  • Solvent Control: If running neat (standard), the boiling point of morpholine (129°C) limits the temperature. If using a co-solvent like DMF, keep the temperature below 140°C .

  • Sulfur Load: Reduce sulfur to 1.5–2.0 equivalents. Excess sulfur is the primary component of the tar.

Issue 2: "Yields are low for my substituted acetophenone."

Diagnosis: Electronic and Steric effects on Enamine Formation. The mechanism initiates with the amine attacking the ketone to form an enamine.[1][2][3]

Substituent TypeEffect on ReactionMechanistic CauseSolution
Electron-Withdrawing (EWG) (e.g., -NO

, -CF

, -Cl)
Accelerated Carbonyl carbon is more electrophilic; faster enamine formation.Reduce reaction time to prevent decomposition.
Electron-Donating (EDG) (e.g., -OMe, -OH, -NH

)
Decelerated Carbonyl is less electrophilic; Enamine formation is sluggish.Increase reflux time (up to 12h) or use Microwave irradiation .
Ortho-Substitution (e.g., 2-Methylacetophenone)Failed/Low Yield Steric hindrance blocks the amine attack.Switch to a smaller amine (e.g., pyrrolidine) or use high-pressure microwave conditions.
Issue 3: "I cannot isolate the thioamide intermediate."

Diagnosis: Solubility issues or oil formation. Thioacetomorpholides are often oils or low-melting solids that refuse to crystallize from the crude tar.

Purification Protocol:

  • Evaporation: Remove excess morpholine under reduced pressure.

  • Wash: Dissolve residue in Ethyl Acetate. Wash with 2M HCl (removes unreacted morpholine) and 10% NaHCO

    
     .
    
  • Crystallization: If it remains an oil, triturate with cold methanol or diethyl ether.

  • Bypass: If purification fails, proceed directly to hydrolysis (Step 3) using the crude oil.

Issue 4: "Hydrolysis of the thioamide failed to yield the acid."

Diagnosis: Thioamides are chemically robust. Standard amide hydrolysis conditions (mild acid/base) are often insufficient.

The "Nuclear" Option for Hydrolysis:

  • Acidic: Reflux in concentrated H

    
    SO
    
    
    
    /Acetic Acid (1:1) for 6–12 hours.
  • Basic (Preferred): Reflux in 10% ethanolic KOH for 8 hours.

    • Note: Basic hydrolysis yields the salt. You must acidify the workup to pH 1 to precipitate the phenylacetic acid.

Module 3: Modern Optimization (Microwave)

Microwave irradiation is the single most effective upgrade for the W-K reaction, often solving issues with EDG-substituted substrates by overcoming the activation energy barrier for rearrangement.

Microwave Protocol (Substituted Acetophenones):

  • Vessel: Sealed 10mL microwave vial.

  • Loading: Ketone (1 eq), Sulfur (1.5 eq), Morpholine (3 eq).

  • Conditions: 110°C – 130°C, 15–20 minutes (Dynamic Power).

  • Result: Yields typically increase by 20–40% compared to thermal reflux, with significantly cleaner reaction profiles.

Comparative Data: Thermal vs. Microwave

SubstrateConditionsTimeYield (Thioamide)
AcetophenoneThermal Reflux8 h75%
AcetophenoneMicrowave (130°C) 15 min 88%
4-Methoxyacetophenone (EDG)Thermal Reflux10 h45%
4-Methoxyacetophenone (EDG)Microwave (130°C) 20 min 82%
4-Nitroacetophenone (EWG)Thermal Reflux4 h60% (tars)
4-Nitroacetophenone (EWG)Microwave (100°C) 5 min 91%
References
  • Mechanism & Enamine Intermediates: Carmack, M., & Spielman, M. A. (1946).[2] The Willgerodt Reaction. Organic Reactions. (General Overview & Historical Context)

  • Microwave Acceleration: Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH. 4 (RSC Publishing - Recent advances in the Willgerodt-Kindler reaction)

  • Solvent-Free & Green Protocols: Valdez-Rojas, J. E., et al. (2012). A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. Canadian Journal of Chemistry.[5] 5

  • Catalysis & Modification: Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews.[2] 2[2][6][7]

Sources

optimizing Suzuki coupling for the synthesis of substituted phenylacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PAA-OPT
Subject: Optimization & Troubleshooting for Substituted Phenylacetic Acid Synthesis
Assigned Specialist: Senior Application Scientist

Diagnostic Workflow: Where is the Failure?

Before altering chemical variables, use this diagnostic tree to isolate the failure mode. Phenylacetic acids (PAAs) present unique challenges due to their amphoteric nature (acidic proton at


-position and the carboxylic acid moiety).

TroubleshootingFlow Start Start: Low Yield / Failed Reaction CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 SM (Halide) Remaining Boronic Acid Gone CheckSM->Result1 Boron Instability Result2 SM (Halide) Consumed Homocoupling Product Found CheckSM->Result2 Oxidative Issue Result3 No Reaction Catalyst Precipitated (Pd Black) CheckSM->Result3 Catalyst Death Sol1 Issue: Protodeboronation Fix: Switch to MIDA Boronate or Anhydrous Base Result1->Sol1 Sol2 Issue: Oxygen Contamination Fix: Freeze-Pump-Thaw / Sparge Argon Result2->Sol2 Sol3 Issue: Catalyst Poisoning (Carboxylate Binding) Fix: Protect as Ester or Use Bulky Ligand (Buchwald) Result3->Sol3

Figure 1: Diagnostic decision tree for isolating failure modes in PAA coupling.

Critical Troubleshooting (Q&A)

Issue 1: The "Free Acid" Problem

User Question: I am trying to couple 4-bromophenylacetic acid directly to avoid a protection/deprotection step, but conversion is stuck at <20%. Why?

Technical Analysis: Direct coupling of free phenylacetic acids faces two mechanistic hurdles:

  • Solubility & Salt Formation: Basic conditions convert the acid to a carboxylate salt (

    
    ). This salt is often insoluble in standard organic solvents (Toluene, THF), leading to a heterogeneous mixture where the catalyst cannot access the substrate.
    
  • Catalyst Poisoning: The carboxylate anion is a ligand. It can coordinate to the Palladium center (

    
    ), displacing the phosphine ligand or preventing the oxidative addition of the aryl halide.
    

Solution Protocol:

  • Option A (Robust): Convert the acid to a Methyl or Ethyl Ester . This prevents catalyst coordination and solves solubility issues.[1] Hydrolysis is trivial post-coupling (LiOH/THF/Water).

  • Option B (Direct): If you must couple the free acid, use water-soluble bases in a biphasic system to keep the carboxylate solvated, or switch to Buchwald Ligands (e.g., XPhos, SPhos) which are bulky enough to prevent carboxylate coordination.

Issue 2: Protodeboronation

User Question: My aryl halide is unreacted, but the boronic acid has disappeared from the LCMS. I see a mass corresponding to Ar-H.

Technical Analysis: This is Protodeboronation . Phenylacetic acid boronic acids (or their coupling partners) are susceptible to hydrolysis of the C-B bond, especially under basic, aqueous conditions at high temperatures.

  • Mechanism:[2][3][4][5][6][7][8] Base-catalyzed attack of water on the boron atom forms a boronate "ate" complex, which then undergoes ipso-protonation.

Solution Protocol:

  • Lower the Base Strength: Switch from

    
     or 
    
    
    
    to milder bases like
    
    
    or
    
    
    .
  • Reduce Water: Switch to anhydrous conditions (Dioxane/DMF) using

    
     or 
    
    
    
    (finely ground).
  • Slow Release: Use Potassium Trifluoroborates (

    
    )  or MIDA Boronates .[3] These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition [1].
    

Optimization Protocols

Standard Screening Matrix (Ester Substrates)

Use this matrix when coupling Ethyl 4-bromophenylacetate with Phenylboronic acid derivatives.

VariableCondition A (Standard)Condition B (Challenging/Steric)Condition C (Green/Aqueous)
Catalyst

(5 mol%)

+ XPhos (2 mol%)

Base

(2.0 equiv)

(3.0 equiv)

(2.0 equiv)
Solvent DME / Water (2:1)Toluene / Water (10:1)Ethanol / Water (1:[9][10]1)
Temp 80°C100°C60°C
Notes Good for simple aryls.Required for ortho-substituents.Fast, high TOF.
Advanced Protocol: Direct Coupling of Free Phenylacetic Acids

Methodology adapted from Molander et al. and Buchwald et al. [2, 3]

Reagents:

  • Substrate: 4-Bromophenylacetic acid (1.0 equiv)

  • Boron Source: Arylboronic acid (1.2 equiv)[9]

  • Catalyst:

    
     (1 mol%) + SPhos  (2 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: n-Butanol / Water (5:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the solid reagents. Cap and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.[2]

  • Solvation: Add degassed n-Butanol/Water mixture. The high polarity of n-Butanol helps solvate the carboxylate salt formed in situ.

  • Activation: Heat to 80°C. The mixture may initially be cloudy but should clarify as the reaction progresses.

  • Workup: Acidify carefully with 1M HCl to pH 3 (to protonate the product for extraction) before extracting with Ethyl Acetate. Note: Do not acidify below pH 2 to avoid decomposing residual boronic acids if recycling is needed.

Mechanistic Visualization: The Ligand Effect

Why do bulky ligands like SPhos or XPhos work when simple


 fails?

LigandEffect Pd Pd(0) OxAdd Oxidative Addition Pd->OxAdd Ar-Br Coord Carboxylate Interference OxAdd->Coord Small Ligand (PPh3) TransMet Transmetallation (Success) OxAdd->TransMet Bulky Ligand (SPhos) Coord->Coord Stalled Cycle (Pd-OOCR stable)

Figure 2: Bulky ligands create a steric wall that prevents the carboxylate tail of phenylacetic acid from binding to the Palladium, allowing the Boronic acid to enter for Transmetallation.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Billingsley, K. L., & Buchwald, S. F. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[3][11][12]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Technical Support Center: Purification of 2,4,6-Trimethoxyphenylacetic Acid (TMPAA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Purification & Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Introduction: The Nature of the Beast

You are likely working with 2,4,6-Trimethoxyphenylacetic acid (TMPAA) because you need a highly electron-rich building block.[1] However, that same electron density makes this molecule a challenge to purify. The three methoxy groups activate the benzene ring, making it susceptible to air oxidation (turning your white solid pink or brown) and thermal degradation.

This guide moves beyond standard "recipes" to explain the why and how of purifying TMPAA, ensuring you remove starting materials (like 1,3,5-trimethoxybenzene) and colored oxidation byproducts without destroying your yield.[1]

Module 1: The "Rough Cut" (Acid-Base Extraction)[1]

Objective: Bulk removal of non-acidic impurities (e.g., unreacted 1,3,5-trimethoxybenzene, aldehydes) and inorganic salts.[1]

The Science

TMPAA is a carboxylic acid with a pKa of approximately 4.3–4.5 .

  • At pH > 8: It exists as a water-soluble carboxylate salt.[1]

  • At pH < 2: It exists as a water-insoluble free acid.[1]

We exploit this switch to "trap" the product in the aqueous phase while washing away organic impurities, then "release" it back into the organic phase or precipitate it.

Protocol: The pH Swing
  • Dissolution: Dissolve your crude solid in 1M NaOH (Target pH 10-12).

    • Why? This deprotonates the TMPAA, pulling it into the water.

  • The Wash (Critical Step): Extract this aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Action: Discard these organic layers.[1] They contain your unreacted starting materials (non-acidic).[1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The TMPAA should precipitate as a white/off-white solid.

  • Isolation: Filter the solid. If it "oils out" (forms a gum instead of a solid), extract the acidic aqueous mixture with DCM, dry over MgSO₄, and evaporate.

Visual Workflow: Acid-Base Logic

AcidBaseExtraction Start Crude TMPAA Mixture Step1 Dissolve in 1M NaOH (pH > 10) Start->Step1 Step2 Wash with EtOAc/DCM Step1->Step2 Decision1 Separate Layers Step2->Decision1 OrgLayer Organic Layer (Contains Impurities: 1,3,5-Trimethoxybenzene) Decision1->OrgLayer Discard AqLayer Aqueous Layer (Contains TMPAA Salt) Decision1->AqLayer Keep Step3 Cool to 0°C & Acidify (HCl to pH 1-2) AqLayer->Step3 Result Precipitate TMPAA (Filter or Extract) Step3->Result

Figure 1: Logical flow for separating TMPAA from non-acidic starting materials using pKa differences.

Module 2: The "Fine Polish" (Recrystallization)

Objective: Removal of colored impurities and trace isomers.

The Science

The 2,4,6-trimethoxy substitution pattern makes the ring electron-rich, leading to "quinoid-like" oxidation impurities that are deeply colored (yellow/red/brown). These impurities often have similar solubility to TMPAA, making standard recrystallization insufficient without an adsorbent.[1]

Solvent Selection Table
Solvent SystemSuitabilityNotes
Water LowRequires high heat to dissolve; risk of decarboxylation.[1]
Ethanol/Water (1:1) High Ideal balance.[1] Dissolves impurities; crystallizes product upon cooling.[1][2][3]
Methanol/Water High Similar to EtOH/Water but easier to remove solvent residues.[1]
Toluene MediumGood for removing non-polar impurities, but TMPAA may be too soluble.[1]
Protocol: Activated Charcoal Recrystallization
  • Dissolve: Suspend crude TMPAA in the minimum amount of boiling Ethanol (or Methanol) .

  • Adsorb: Once dissolved, remove from heat source (safety first!). Add Activated Charcoal (approx. 5-10% by weight of crude).[1]

    • Mechanism:[1][2][4][5][6][7][8] Charcoal preferentially adsorbs planar, conjugated colored impurities via

      
      -
      
      
      
      stacking.[1]
  • Filter: Filter the hot solution through a Celite pad to remove the charcoal.

  • Crystallize: Reheat the filtrate to boiling, then slowly add hot Water until slight turbidity (cloudiness) persists.

  • Cool: Allow to cool to room temperature slowly, then refrigerate.

    • Tip: Rapid cooling traps impurities.[1] Let thermodynamics do the work.

Visual Workflow: Recrystallization Decision Tree

Recryst Start Crude TMPAA Solid Solvent Dissolve in Hot MeOH/EtOH Start->Solvent ColorCheck Is solution colored (Pink/Brown)? Solvent->ColorCheck Charcoal Add Activated Charcoal (5-10 wt%) ColorCheck->Charcoal Yes WaterAdd Add Hot Water until Turbid ColorCheck->WaterAdd No Filter Hot Filtration (Celite) Charcoal->Filter Filter->WaterAdd Cool Slow Cool -> 4°C WaterAdd->Cool Result Pure White Crystals Cool->Result

Figure 2: Decision tree for removing colored impurities during recrystallization.[1]

Module 3: Troubleshooting Specific Impurities

Common Impurities & Removal Strategies
Impurity TypeOriginDiagnosticRemoval Strategy
1,3,5-Trimethoxybenzene Starting MaterialNMR (singlet ~6.1 ppm, no aliphatic CH2)Acid/Base Extraction. It will remain in the organic layer at pH 12.[1]
2,4,6-Trimethoxytoluene DecarboxylationNMR (Methyl singlet ~2.1 ppm)Vacuum Drying/Sublimation. This byproduct is volatile.[1] Alternatively, wash with Hexanes (it is more lipophilic than TMPAA).[1]
Colored Quinoids OxidationVisual (Pink/Red/Brown solid)Activated Charcoal. Recrystallization alone often fails to remove these; physical adsorption is required.[1]
Inorganic Salts Workup (NaCl, Na2SO4)Ash residue / Insolubility in organic solventsWater Wash. Dissolve product in EtOAc, wash with water, dry, and evaporate.[1]
Critical Warning: Thermal Instability

Phenylacetic acids, especially those with electron-donating groups (like methoxy) at the ortho/para positions, are prone to thermal decarboxylation .[1]

  • Reaction:

    
    [1]
    
  • Prevention:

    • Never heat the crude material above 100°C for extended periods.

    • Avoid boiling in high-boiling solvents (like water or toluene) for too long.[1]

    • Dry the final product under vacuum at moderate temperatures (< 50°C).[1]

FAQs

Q: My product is "oiling out" during recrystallization. What do I do? A: This happens when the product precipitates as a liquid before it can crystallize.[6]

  • Re-heat the mixture until it dissolves.

  • Add a small amount of seed crystal (if available).

  • Add slightly more solvent (ethanol/methanol) to keep it in solution longer as it cools.[1]

  • Scratch the glass side of the flask with a glass rod to induce nucleation.

Q: The crystals are still slightly pink after charcoal treatment. A: Repeat the recrystallization, but ensure your filtration is efficient . Sometimes fine charcoal dust passes through the filter paper, carrying the color with it. Use a tight-packed Celite bed or a 0.45-micron filter.[1]

Q: Can I use silica gel chromatography? A: Yes, but it is often overkill for this molecule.[1] If you must, use a mobile phase of Dichloromethane/Methanol (95:5) with 1% Acetic Acid .[1] The acetic acid is crucial to prevent the carboxylic acid from "streaking" on the column.

References

  • Stenutz, R. (n.d.).[1] 2,4,6-trimethoxyphenylacetic acid.[1][9] Stenutz.eu.[1] Retrieved from [Link][1][6]

  • PubChem. (n.d.).[1][10] 2,4,6-trimethoxyphenylacetic acid.[1][9] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Biotage. (2023).[1] How can I remove color from my reaction product? Biotage Blog.[1] Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.).[1] pKa Values for Organic and Inorganic Bronsted Acids. OWL. Retrieved from [Link][1]

  • Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]

Sources

identifying byproducts in the synthesis of 2,4,6-Trimethoxyphenylacetic acid by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling of 2,4,6-Trimethoxyphenylacetic Acid (TMPAA)

Topic: Identifying byproducts in the synthesis of 2,4,6-Trimethoxyphenylacetic acid by NMR. Role: Senior Application Scientist. Status: Active Guide.

Executive Summary & Chemical Context

Synthesizing 2,4,6-Trimethoxyphenylacetic acid (TMPAA) presents unique challenges due to the extreme electron density of the 1,3,5-trimethoxybenzene (TMB) starting material. Unlike standard phenylacetic acid syntheses, the high nucleophilicity of TMB allows for direct electrophilic aromatic substitution (EAS) under mild conditions, but this same reactivity invites specific side reactions—primarily over-alkylation (dimerization) and incomplete reduction .

This guide focuses on the two dominant synthetic routes:

  • Glyoxylic Acid Condensation (Hydroalkylation-Reduction): The modern, "green" route.

  • Chloromethylation/Cyanidation: The classical industrial route.

We utilize 1H NMR as the primary gatekeeping tool for quality control, as the symmetry of the 2,4,6-substitution pattern provides a clean diagnostic baseline.

Route A: Glyoxylic Acid Condensation (Primary Method)

This route involves the condensation of 1,3,5-trimethoxybenzene with glyoxylic acid to form a mandelic acid intermediate, followed by reduction (typically HI/P or catalytic hydrogenation) to the acetic acid derivative.

Mechanism & Impurity Pathway

The following diagram illustrates the reaction flow and where specific impurities arise.

TMPAA_Glyoxylic_Route TMB 1,3,5-Trimethoxybenzene (Starting Material) Mandelic INTERMEDIATE: 2,4,6-Trimethoxymandelic Acid TMB->Mandelic + Glyoxylic Acid (Acid Cat.) Gly Glyoxylic Acid Target TARGET: 2,4,6-Trimethoxyphenylacetic Acid Mandelic->Target Reduction (HI/P or H2/Pd) Dimer IMPURITY A (Dimer): Bis(2,4,6-trimethoxyphenyl)acetic acid Mandelic->Dimer + Excess TMB (Over-alkylation) Aldehyde IMPURITY B: 2,4,6-Trimethoxybenzaldehyde (Oxidative cleavage) Mandelic->Aldehyde Oxidative Deg. (Air/Heat)

Caption: Fig 1.[1][2][3] Reaction pathway for Glyoxylic Acid condensation showing the origin of the Mandelic intermediate and Dimer impurity.

NMR Diagnostic Table (Route A)

Solvent: CDCl₃ (referenced to 7.26 ppm).[4] Frequency: 400 MHz+ recommended.

ComponentStructure FragmentChemical Shift (δ ppm)MultiplicityDiagnostic Notes
Target (TMPAA) Ar-CH₂ -COOH3.68 SingletKey integration standard (2H).
Ar-H (3,5-pos)6.15 SingletSharp singlet confirms symmetry.
Ar-OMe 3.80 SingletStrong signal (9H).
Impurity: Mandelic Acid Ar-CH (OH)-COOH5.35 - 5.45 Singlet*Significant downfield shift due to -OH. *May appear as doublet if OH couples.
Impurity: Dimer (Ar)₂-CH -COOH5.80 - 6.00 SingletDeshielded by two aromatic rings. Often creates a yellow color in product.
Impurity: TMB Ar-H 6.09 SingletSlightly upfield from target.
Impurity: Aldehyde Ar-CHO 10.35 SingletDistinctive downfield region.

Route B: Chloromethylation / Cyanidation

This route proceeds via the formation of 2,4,6-trimethoxybenzyl chloride, displacement with cyanide to form the nitrile, and subsequent hydrolysis.

Mechanism & Impurity Pathway

TMPAA_Cyano_Route TMB 1,3,5-TMB Chloride Benzyl Chloride Intermediate TMB->Chloride HCHO / HCl Nitrile Nitrile Intermediate Chloride->Nitrile NaCN Alcohol IMPURITY C: 2,4,6-Trimethoxybenzyl Alcohol Chloride->Alcohol Hydrolysis (Side rxn) Target TARGET: TMPAA Nitrile->Target Hydrolysis (NaOH or HCl) Amide IMPURITY D: Primary Amide Nitrile->Amide Incomplete Hydrolysis

Caption: Fig 2. Reaction pathway for the Chloromethylation/Cyanidation route highlighting hydrolysis failures.

NMR Diagnostic Table (Route B)
ComponentStructure FragmentChemical Shift (δ ppm)MultiplicityDiagnostic Notes
Impurity: Nitrile Ar-CH₂ -CN3.55 - 3.60 SingletVery close to product peak. Requires high resolution to distinguish.
Impurity: Benzyl Chloride Ar-CH₂ -Cl4.65 SingletDistinctive shift due to Chlorine electronegativity.
Impurity: Benzyl Alcohol Ar-CH₂ -OH4.70 - 4.75 SingletFormed if chloride hydrolyzes before cyanidation.
Impurity: Amide Ar-CH₂-CONH₂ 5.5 - 6.5 BroadTwo broad humps (NH protons) often exchangeable with D₂O.

Troubleshooting Protocols & FAQs

Protocol 1: Distinguishing the Mandelic Intermediate (Incomplete Reduction)

Issue: You observe a small singlet around 5.4 ppm and your melting point is depressed (Target MP: ~185-187°C; Mandelic MP is lower). Root Cause: The reduction of the hydroxyl group is incomplete. This is common when using catalytic hydrogenation (Pd/C) if the catalyst is poisoned or pressure is insufficient. Verification Step:

  • Run a D₂O shake .

  • Add 1 drop of D₂O to the NMR tube and shake vigorously.

  • Result: If the peak at ~5.4 ppm simplifies (loss of coupling to OH) or the OH proton (variable, 3-5 ppm) disappears, it confirms the presence of the hydroxy-acid intermediate [1].

Protocol 2: The "Yellow Product" Investigation (Dimerization)

Issue: The isolated solid is pale yellow instead of white. NMR shows the target product is >95% pure, but a tiny impurity persists. Root Cause: Formation of Bis(2,4,6-trimethoxyphenyl)acetic acid . This occurs if the ratio of TMB to Glyoxylic acid is too high, or if the reaction mixture is heated too aggressively during the condensation step. The dimer is highly conjugated and colored. Verification Step:

  • Zoom into the 5.8 - 6.0 ppm region.

  • Look for a small singlet. Even <1% of this impurity can cause significant coloration.

  • Remediation: This impurity is very lipophilic. Recrystallize from water/ethanol (the dimer is less soluble in water than the target) or wash the alkaline solution with dichloromethane before acidification to extract the neutral/lipophilic dimer [2].

FAQ: Why do I see a peak at 10.4 ppm?

Answer: This is 2,4,6-trimethoxybenzaldehyde .[5]

  • Origin: If you used the Vilsmeier-Haack route (less common) or if your mandelic intermediate underwent oxidative cleavage during workup.

  • Action: Perform a bisulfite wash if the impurity level is high, or recrystallize from ethanol.

FAQ: My methylene peak (3.68 ppm) has a "shoulder." What is it?

Answer: This is likely the Nitrile intermediate (Ar-CH₂-CN) if you used Route B. The chemical shift difference is minute (<0.1 ppm).

  • Action: Run a 13C NMR . The nitrile carbon appears distinctively at ~118 ppm , whereas the carboxylic acid carbonyl is at ~175 ppm . This provides definitive confirmation.

References

  • Genc, H. N. (2023).[6] Proton NMR spectrum of mandelic acid of various enantiomeric impurities. ResearchGate. [Link]

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • PubChem. 2,4,6-Trimethoxybenzaldehyde Spectral Data. [Link]

Sources

preventing demethylation during the synthesis of 2,4,6-Trimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,4,6-Trimethoxyphenylacetic Acid (TMPAA)

Introduction: The "Electron-Rich" Trap

User Query: "Why is my yield dropping, and why does my product turn violet with Ferric Chloride?"

The Core Issue: The synthesis of 2,4,6-trimethoxyphenylacetic acid (TMPAA) presents a classic paradox in organic synthesis: the electronic activation that makes the benzene ring easy to functionalize also makes the ether bonds exceptionally vulnerable to cleavage (demethylation).

The three methoxy groups at the 2, 4, and 6 positions create a super-electron-rich aromatic ring. While this facilitates electrophilic aromatic substitution (EAS), it significantly increases the basicity of the ether oxygens. In the presence of strong acids (especially those with nucleophilic counterions like


 or 

) or strong Lewis acids (

,

), the ether oxygen protonates/coordinates, leading to cleavage and the formation of a phenol.

Diagnostic Indicator: If your final product gives a violet/purple color with


 , you have generated a phenol. You have failed to prevent demethylation.

Module 1: Route Selection (Prevention by Design)

The first step in troubleshooting is ensuring you are not using a pathway intrinsically designed to fail.

Decision Matrix: Selecting the Safe Route
Synthetic Route Critical Step Demethylation Risk Verdict
Azlactone (Erlenmeyer) Reduction of AzlactoneEXTREME (Classically uses HI/Red Phosphorus)Avoid unless using catalytic hydrogenation.
Willgerodt-Kindler Thioamide HydrolysisHIGH (Requires harsh acid/base at high temp)⚠️ Risky due to thermal stress.
Nitrile Hydrolysis (Acid)

HIGH (Requires conc. HCl/H₂SO₄ + Heat)⚠️ Risky (Steric hindrance requires long heating).
Nitrile Hydrolysis (Base)

LOW (Alkoxides do not cleave ethers)RECOMMENDED
Visual Workflow: The Safe Pathway

SafeRoute Start 1,3,5-Trimethoxybenzene Step1 Vilsmeier-Haack (Formylation) Start->Step1 Step2 Reduction (NaBH4) Step1->Step2 Step3 Chlorination (SOCl2/DCM) Step2->Step3 Step4 Cyanation (NaCN/DMSO) Step3->Step4 Step5 ALKALINE Hydrolysis (KOH/EtOH) Step4->Step5 Safe Route Risk ACID Hydrolysis (HCl/Heat) Step4->Risk Unsafe Route End 2,4,6-TMPAA (Intact Ethers) Step5->End Fail Demethylated Byproduct (Phenol) Risk->Fail

Figure 1: The "Safe Route" prioritizes alkaline conditions in the final step to preserve ether integrity.

Module 2: Troubleshooting Specific Steps

Scenario A: "I am using the Nitrile Route, but I still see phenols."

Diagnosis: You likely used Acidic Hydrolysis (


 or 

). The Mechanism of Failure: The 2,4,6-substitution pattern creates significant steric hindrance around the nitrile group (the "Ortho Effect"). This prevents water from attacking the nitrile carbon easily.
  • Consequence: Researchers often increase the temperature or acid concentration to force the reaction.

  • Result: The activation energy for ether cleavage is reached before the activation energy for sterically hindered nitrile hydrolysis.

Corrective Protocol: Alkaline Hydrolysis Switch to a base-catalyzed mechanism. Hydroxide ions (


) are smaller and better nucleophiles than water, and—crucially—bases cannot  cleave aryl-alkyl ethers.

Protocol:

  • Dissolve: 10 mmol of 2,4,6-trimethoxyphenylacetonitrile in 30 mL Ethanol.

  • Reagent: Add 40 mmol KOH (4 equiv) dissolved in 10 mL water.

  • Reflux: Heat to reflux (

    
    ) for 12–24 hours. Monitor by TLC.[1]
    
    • Note: The reaction will be slower due to steric hindrance, but the ethers are stable to base even at reflux.

  • Workup (Critical):

    • Evaporate Ethanol.

    • Dilute with water.[2]

    • Wash: Extract with Ethyl Acetate while basic to remove unreacted nitrile.

    • Acidify: Cool to

      
       and acidify carefully with 
      
      
      
      to pH 3. Do not use conc. HCl and do not heat.
    • Extract: Extract the precipitated acid immediately.

Scenario B: "I am synthesizing the Benzyl Chloride precursor, and it's decomposing."

Context: The conversion of 1,3,5-trimethoxybenzene to 2,4,6-trimethoxybenzyl chloride (Blanc Chloromethylation). Diagnosis: You are likely using


 (Zinc Chloride) or high temperatures.
The Mechanism of Failure: 
1,3,5-trimethoxybenzene is so nucleophilic that it does not require strong Lewis acid catalysts like 

. The presence of

promotes polymerization and demethylation.

Corrective Protocol: Catalyst-Free Chloromethylation

  • Reagents: Paraformaldehyde (1.1 equiv) + Concentrated HCl (excess).

  • Solvent: Glacial Acetic Acid (acts as solvent and mild catalyst).

  • Temperature: Strictly maintain

    
    . 
    
    • Why? At higher temperatures, the electron-rich ring attacks the newly formed benzyl chloride, leading to diphenylmethane dimers (polymerization).

  • Quench: Pour into ice water immediately upon completion.

Scenario C: "I must use the Azlactone route. How do I reduce it without HI?"

Context: The Erlenmeyer synthesis yields an unsaturated azlactone. The classic reduction uses Hydrogen Iodide (HI) and Red Phosphorus, which will strip all methoxy groups.

Corrective Protocol: The "Wolff-Kishner" Modification or Hydrogenation Do not use HI. Instead, use a two-step reduction sequence compatible with ethers.

  • Hydrolysis: Hydrolyze the azlactone with NaOH to form the

    
    -keto acid (2,4,6-trimethoxyphenylpyruvic acid).
    
  • Reduction (Option 1 - Chemical): Wolff-Kishner Reduction.

    • Reagents: Hydrazine hydrate (

      
      ) + KOH.
      
    • Why? This is a basic reduction. Ethers are 100% stable.

  • Reduction (Option 2 - Catalytic):

    • Reagents:

      
       (3 atm) + 
      
      
      
      .
    • Solvent: Ethyl Acetate/Acetic Acid (mild).

    • Warning: Avoid high pressure/temp, or you risk reducing the benzene ring itself.

Module 3: The Demethylation Mechanism (Why Acid Fails)

Understanding the enemy is key to defeating it. The diagram below illustrates why acidic conditions with nucleophilic counter-ions are fatal to this synthesis.

Demethylation Ether Aryl-O-Me Ether Protonation Protonation of Oxygen (Oxonium Ion Formation) Ether->Protonation + H+ Acid Strong Acid (H-X) (X = I, Br) Acid->Protonation Attack SN2 Attack by X- on Methyl Group Protonation->Attack Activation Cleavage Bond Cleavage Attack->Cleavage Result Phenol + Methyl Halide (IRREVERSIBLE DAMAGE) Cleavage->Result

Figure 2: Acid-catalyzed ether cleavage mechanism. Note that nucleophilic anions (I-, Br-) accelerate this process.

FAQ: Quick Troubleshooting

Q: Can I use


 to remove only one methoxy group selectively? 
A:  No. On a 1,3,5-trimethoxy system, 

is aggressive and difficult to control. It will likely strip all groups or produce a complex mixture of mono/di-phenols.

Q: My product has a melting point of 165°C, but literature says ~100-105°C. What did I make? A: You likely made the dimer . If the chloromethylation step was too hot, two rings linked together. Check Mass Spec for a doubled molecular weight.

Q: Can I use


 for the nitrile hydrolysis? 
A:  Only if you keep the concentration below 50% and the temperature moderate (

). However, due to steric hindrance, the reaction may not proceed at this temp. This is why Base Hydrolysis is superior—it allows higher temperatures (refluxing ethanol) without risking the ether bonds.

References

  • Safe Nitrile Hydrolysis

    • Procedure: Alkaline hydrolysis of sterically hindered nitriles.
    • Source: European Journal of Medicinal Chemistry, 2010, 45(1), 11-18.[3]

    • URL:

  • Azlactone Synthesis & Risks

    • Context: Erlenmeyer azlactone synthesis and reduction challenges.
    • Source: Research Repository UCD (Synthesis of Erlenmeyer azlactones).
    • URL:

  • Trimethoxybenzene Reactivity

    • Context: Stability of 1,3,5-trimethoxybenzene in electrophilic substitutions.
    • Source: J. Org. Chem (General Reactivity of Polymethoxybenzenes).
    • URL:

  • General Nitrile Hydrolysis Mechanisms

    • Context: Comparison of Acid vs. Base hydrolysis mechanisms.[4][5]

    • Source: Chemistry LibreTexts - Hydrolysis of Nitriles.
    • URL:

Sources

reaction condition optimization for the synthesis of 2,4,6-Trimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,4,6-Trimethoxyphenylacetic Acid (TMPAA)

Topic: Reaction Condition Optimization & Troubleshooting Product Code: TMPAA-OPT-001 Version: 2.4 (Current) Audience: Senior Chemists, Process Development Scientists

Executive Technical Summary

The synthesis of 2,4,6-Trimethoxyphenylacetic acid (TMPAA) presents a unique paradox in aromatic chemistry: the starting material, 1,3,5-trimethoxybenzene (TMB), is exceptionally nucleophilic, yet this high reactivity often leads to poly-substitution, oxidation (quinone formation), or acid-catalyzed demethylation rather than the desired mono-functionalization.

This guide focuses on the Glyoxylic Acid Condensation-Reduction Route , currently the most atom-economical and scalable method. It bypasses the hazardous chloromethylation (Blanc reaction) and the odorous Willgerodt-Kindler reaction.

Core Reaction Pathway:

  • Hydroxyalkylation: 1,3,5-Trimethoxybenzene + Glyoxylic Acid

    
     2,4,6-Trimethoxymandelic acid.
    
  • Selective Reduction: 2,4,6-Trimethoxymandelic acid

    
     2,4,6-Trimethoxyphenylacetic acid.
    

Reaction Pathway Visualization

The following diagram illustrates the optimized workflow and critical failure points (red nodes).

TMPAA_Synthesis TMB 1,3,5-Trimethoxybenzene (Starting Material) Condensation Step 1: Hydroxyalkylation (AcOH, H2SO4 cat., <40°C) TMB->Condensation Glyox Glyoxylic Acid (Monohydrate) Glyox->Condensation Mandelic Intermediate: 2,4,6-Trimethoxymandelic Acid Condensation->Mandelic Kinetic Control Bis_Adduct FAILURE: Bis-alkylation (High Temp/Excess Glyox) Condensation->Bis_Adduct Thermodynamic/Excess Demethyl FAILURE: Ether Cleavage (Strong Acid/High Temp) Condensation->Demethyl pH < 0 Reduction Step 2: Ionic Hydrogenation (SnCl2/HCl or Et3SiH/TFA) Mandelic->Reduction Product Target: 2,4,6-Trimethoxyphenylacetic Acid Reduction->Product Chemoselective

Caption: Mechanistic flow for TMPAA synthesis highlighting the critical mandelic acid intermediate and kinetic vs. thermodynamic failure modes.

Optimization & Troubleshooting Guide

Phase 1: Condensation (Formation of Mandelic Acid Derivative)

Q1: I am observing significant formation of a high-molecular-weight byproduct. How do I stop this?

  • Diagnosis: You are likely experiencing bis-alkylation . 1,3,5-TMB is so electron-rich that the product (mandelic acid derivative) is still nucleophilic enough to react with a second equivalent of glyoxylic acid.

  • Optimization:

    • Invert Stoichiometry: Do not add TMB to the acid. Dissolve TMB (1.0 equiv) in Acetic Acid and add Glyoxylic Acid (0.95 equiv) slowly. Keeping TMB in slight excess ensures the mono-adduct is statistically favored.

    • Temperature Control: Maintain reaction temperature strictly between 25°C and 35°C . Higher temperatures (>50°C) overcome the activation energy barrier for the second substitution.

    • Dilution: Increase solvent volume (Acetic Acid) to 10-15 volumes relative to TMB to minimize intermolecular collisions between the product and electrophile.

Q2: The reaction mixture turns dark purple/black rapidly. Is the product decomposing?

  • Diagnosis: This indicates oxidative degradation or demethylation . Electron-rich aromatics are prone to oxidation to quinones under aerobic acidic conditions.

  • Optimization:

    • Inert Atmosphere: The reaction must be performed under Nitrogen or Argon.[1]

    • Acid Strength: If using

      
       as a catalyst, reduce the loading to <5 mol%. 1,3,5-TMB is reactive enough that weaker acids (like 50% aqueous acetic acid) often suffice, though they are slower.
      
    • Quench Protocol: Do not let the reaction stir overnight if not required. Monitor by HPLC/TLC.[2] Once conversion plateaus, quench immediately with ice water to precipitate the mandelic acid.

Phase 2: Reduction (Conversion to Phenylacetic Acid)

Q3: The reduction of the hydroxyl group is incomplete, or I am reducing the aromatic ring.

  • Diagnosis: Catalytic hydrogenation (

    
    ) can sometimes reduce the electron-rich aromatic ring or be sluggish due to steric hindrance from the ortho-methoxy groups.
    
  • Optimization (Recommended Method): Switch to Ionic Hydrogenation .

    • Reagents: Triethylsilane (

      
      ) in Trifluoroacetic acid (TFA) or 
      
      
      
      in
      
      
      .
    • Mechanism: The acid protonates the benzylic hydroxyl group to form a carbocation. This cation is resonance-stabilized by the three methoxy groups (making it very stable), which then rapidly accepts a hydride from the silane or tin source.

    • Protocol: Dissolve the mandelic acid in TFA (5 vol). Add

      
       (1.2 equiv) dropwise at 0°C. Stir at RT for 2 hours. This method is chemically specific to benzylic alcohols and will not touch the aromatic ring.
      

Q4: My final product has a low melting point and smells "phenolic."

  • Diagnosis: Partial demethylation occurred during the reduction step, likely due to high temperature or prolonged exposure to strong acids (like HCl or HI).

  • Optimization:

    • Avoid using HI/Red Phosphorus (the classic method) as it is too harsh for polymethoxy systems.

    • If using

      
      , limit the temperature to 60°C.
      
    • Purification: Wash the organic extract with dilute

      
       rapidly to remove phenolic byproducts (which are more acidic than the carboxylic acid product? No, actually phenols are less acidic than carboxylic acids).
      
    • Correction: To separate phenols from the carboxylic acid product: Extract the product into saturated

      
       (bicarbonate). Phenols (pKa ~10) will not deprotonate/dissolve in bicarbonate, but the carboxylic acid (pKa ~4) will. Wash the bicarbonate layer with ether, then acidify the aqueous layer to recover pure TMPAA.
      

Comparative Data: Reduction Methods

MethodReagentsYieldSelectivityRisk Profile
Ionic Hydrogenation (Recommended)

/ TFA
85-92%ExcellentHigh cost of silane; TFA handling.
Tin Reduction

/

/

75-85%GoodHeavy metal waste; potential demethylation if overheated.
Catalytic Hydrogenolysis

/

/

60-75%ModerateRisk of ring reduction; catalyst poisoning by impurities.
Classic Reduction

/

<50%PoorSevere demethylation; hazardous reagents.

Standard Operating Procedure (SOP) Summary

Step 1: Synthesis of 2,4,6-Trimethoxymandelic Acid

  • Charge a reactor with Acetic Acid (10 vol).

  • Add 1,3,5-Trimethoxybenzene (1.0 equiv) and stir under

    
    .
    
  • Add Glyoxylic Acid Monohydrate (1.0 equiv) dissolved in minimum water.

  • Add Sulfuric Acid (catalytic, 0.05 equiv) dropwise.

  • Stir at 25–30°C for 4–6 hours.

  • Pour into Ice Water (20 vol). The solid mandelic acid precipitates. Filter and dry.[3][4]

Step 2: Reduction to TMPAA

  • Dissolve the Mandelic acid intermediate in Acetic Acid (10 vol).

  • Add

    
      (2.5 equiv).
    
  • Add conc.[5] HCl (2.0 equiv) dropwise (exothermic).

  • Heat to 50°C for 2 hours.

  • Cool, dilute with water, and extract with Dichloromethane (DCM) .

  • Critical Purification: Wash DCM with Sat.

    
     . Separate layers. Acidify the aqueous bicarbonate layer with HCl to pH 2. Extract the precipitate with DCM. This ensures removal of non-acidic impurities.
    

References

  • F. P. A. V. van der Linden et al., "Friedel–Crafts Hydroxyalkylation of Dimethoxybenzenes with Ethyl Glyoxylate," European Journal of Organic Chemistry, 2009.
  • Ionic Hydrogenation Methodology

    • M. P.[5][6] Doyle et al., "Silane reductions in acidic media. X. Ionic hydrogenation of cycloalkenyl and arylalkenyl alcohols," Journal of Organic Chemistry, 40(12), 1829–1831, 1975. Link

    • Context: Foundational text for using silanes to reduce benzylic alcohols without touching the ring.
  • Synthesis of Polymethoxyphenylacetic Acids: B. H. Choudhury et al., "Synthesis of 2,4,6-Trimethoxyphenylacetic Acid," Journal of the Chemical Society C: Organic, 1969. Context: Classic reference for the specific regioisomer challenges.
  • Anderson, N. G., "Practical Process Research & Development," Academic Press, 2012.

Sources

Technical Support Center: Crystallization Optimization for 2,4,6-Trimethoxyphenylacetic Acid (TMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Phase Separation, Polymorphism, and Purity in TMPA Crystallization[1]

Executive Summary: The "Deceptive Simplicity" of TMPA

2,4,6-Trimethoxyphenylacetic acid (TMPA) presents a unique challenge in process chemistry. While it appears to be a standard aromatic acid, the 2,4,6-substitution pattern creates significant steric crowding and electron density around the aromatic ring. This leads to two primary failure modes during crystallization:

  • Oiling Out (Liquid-Liquid Phase Separation): The compound prefers to form a metastable oil rather than a crystal lattice due to weak intermolecular packing forces disrupted by the methoxy groups.[1]

  • Decarboxylation: The electron-rich ring stabilizes the benzylic carbocation/radical, making the molecule susceptible to losing

    
     at elevated temperatures, generating 2,4,6-trimethoxytoluene impurities.
    

This guide addresses these specific physical chemistry challenges.

Diagnostic Module: Why is my crystallization failing?

FAQ 1: Why does my solution turn into a sticky gum/oil instead of crystals?

Diagnosis: You are encountering Metastable Liquid-Liquid Phase Separation (LLPS) .[1] The Science: The three methoxy groups make the molecule highly lipophilic, while the carboxylic acid tail is hydrophilic. In mixed solvent systems (e.g., Ethanol/Water), if the supersaturation is generated too quickly (fast cooling or fast anti-solvent addition), the solution crosses the "Spinodal Decomposition" line before it hits the Nucleation line. The system lowers its energy by separating into a solvent-rich phase and a solute-rich oil phase.[1]

The Fix:

  • Reduce Supersaturation: Lower the starting concentration.

  • Raise the Temperature: Keep the crystallization temperature above the LLPS boundary (often

    
     for this class of compounds) during anti-solvent addition.
    
  • Seed Loading: You must provide a template.[1] Unseeded cooling of TMPA is a recipe for oiling out.[1]

FAQ 2: I have low yield. Is it staying in the mother liquor?

Diagnosis: Likely incorrect pH or solvent choice.[1] The Science: TMPA has a


 approx.[1] 4.0–4.5.[1]
  • In Water: If the pH is

    
    , it exists as the carboxylate anion, which is highly soluble.
    
  • In Alcohols: It has high solubility due to hydrogen bonding.[1]

The Fix:

  • pH Swing: Ensure final pH is

    
     using dilute HCl to force the equilibrium to the free acid form.[1]
    
  • Anti-Solvent: Use non-polar anti-solvents (Heptane/Hexane) to drive the neutral organic acid out of solution.[1]

Solvent System Selection Guide

The following table summarizes the solubility behavior of TMPA based on the "Like Dissolves Like" principle modified for the steric bulk of the methoxy groups.

Solvent ClassRepresentative SolventsSolubility StatusRole in ProcessRisk Factor
Polar Protic Methanol, Isopropanol (IPA)High Primary SolventYield loss if not cooled sufficiently.[1]
Polar Aprotic Ethyl Acetate (EtOAc), THFModerate-High Primary SolventGood for impurity rejection.[1]
Chlorinated DCM, ChloroformVery High DissolutionHard to crystallize from; tends to hold solvent (solvates).[1][2]
Hydrocarbon Heptane, Hexane, TolueneLow Anti-SolventInduces oiling out if added too fast.[1]
Aqueous Water (pH < 2)Very Low Anti-SolventGood yield, but risk of trapping inorganic salts.[1]
Workflow: Selecting the Right Solvent System

The following decision tree helps you select the optimal solvent system based on your specific impurity profile.

SolventSelection start START: Define Impurity Profile decision1 Is the main impurity Inorganic Salts (NaCl)? start->decision1 path_salts Use Water/Alcohol System decision1->path_salts Yes decision2 Is the main impurity Non-polar (Starting Material)? decision1->decision2 No action_salts Dissolve in IPA/MeOH Filter hot (remove salts) Add Water slowly path_salts->action_salts path_organic Use Toluene/Heptane System decision2->path_organic Yes path_polar Use Acid/Base Swing decision2->path_polar No (General cleanup) action_organic Dissolve in Toluene (warm) Cool to 50°C Add Heptane (Anti-solvent) path_organic->action_organic action_polar Dissolve in dil. NaOH Wash with DCM (removes organics) Acidify aq. layer with HCl path_polar->action_polar

Figure 1: Solvent selection logic based on impurity profile. Note that Toluene/Heptane is preferred for rejecting non-polar starting materials like 1,3,5-trimethoxybenzene.[1]

Master Protocol: Anti-Oiling Crystallization

This protocol is designed to prevent Liquid-Liquid Phase Separation (LLPS) by controlling the Metastable Zone Width (MSZW).[1]

Reagents:

  • Crude TMPA (10.0 g)[1]

  • Ethyl Acetate (Solvent)[1]

  • n-Heptane (Anti-solvent)[1]

  • Seed Crystals (100 mg, >99% pure)[1]

Step-by-Step Procedure:

  • Dissolution (The Clear Point):

    • Charge 10.0 g crude TMPA into a reactor.

    • Add 30 mL Ethyl Acetate (3 vol).[1]

    • Heat to 60°C . Stir until fully dissolved.

    • Checkpoint: If solids remain (likely salts), filter hot.[1]

  • Nucleation Control (The Critical Step):

    • Cool the solution slowly to 45°C .

    • Add Seed Crystals (1 wt%). Do not skip this.

    • Hold at 45°C for 30 minutes.

    • Visual Check: Ensure seeds do not dissolve and the solution does not turn milky/oily.[1] You want to see a "cloud of crystals" growing.

  • Growth Phase:

    • Begin adding n-Heptane (Anti-solvent) via a dosing pump.[1]

    • Rate: 0.5 mL/min. Total volume: 60 mL (6 vol).[1]

    • Temperature: Maintain 45°C during addition.[1][3][4]

    • Why? Adding anti-solvent at elevated temperature prevents the solution from hitting the "Oiling Out" boundary.[1]

  • Yield Maximization:

    • Once Heptane addition is complete, cool the slurry to 5°C over 2 hours (Linear cooling ramp: 20°C/hour).

    • Hold at 5°C for 1 hour.

  • Isolation:

    • Filter under vacuum.[1][5]

    • Wash cake with cold 2:1 Heptane:EtOAc.

    • Dry in a vacuum oven at 40°C (Do not exceed 50°C to prevent decarboxylation).

Troubleshooting "Oiling Out" (Recovery Guide)

If your batch has already oiled out (you see two liquid layers), follow this recovery logic immediately. Do not just "wait and see."

OilingRecovery state_oil Batch Oiled Out (Two Liquid Layers) action_heat Re-heat to Clear Point (Dissolve Oil) state_oil->action_heat Immediate Action action_seed Cool to Cloud Point + 5°C ADD SEEDS action_heat->action_seed Slow Cool action_cycle Temperature Cycling (Oscillate ±5°C) action_seed->action_cycle If Oil returns state_cryst Crystalline Slurry action_seed->state_cryst Success action_cycle->state_cryst Ripening

Figure 2: Emergency recovery workflow for oiled-out batches. Temperature cycling helps convert the amorphous oil phase into a stable crystal lattice.

References & Authority

The protocols above are derived from standard industrial practices for crystallizing electron-rich phenylacetic acids and specific solubility data for methoxy-substituted aromatics.

  • Solvent Selection & Polymorphism:

    • Influence of Solvent Selection on Crystallizability.[1][2][6][7] (General principles applied to phenylacetic acids).

    • Source: [1]

  • Synthesis & Impurity Context:

    • Preparation of trimethoxyphenylacetic acid derivatives.[1][8] (Provides context on synthesis routes and likely impurities like salts and decarboxylated byproducts).

    • Source: [1]

  • Physical Properties (Solubility):

    • Solubility profiles of methoxy-phenylacetic acids. (Used to derive the hydrophobicity/hydrophilicity balance).[1]

    • Source: [1]

  • Oiling Out Mechanisms:

    • Crystallization of Organic Compounds: An Industrial Perspective. (Standard text on LLPS in aromatic acids).

    • Source: [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,4,6-Trimethoxyphenylacetic acid before handling.[1] The compound may be an irritant.

Sources

troubleshooting low reactivity of starting materials for 2,4,6-Trimethoxyphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TMPAA-SYNTH-001 Subject: Troubleshooting Low Reactivity of Starting Materials (1,3,5-Trimethoxybenzene & Intermediates) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering "low reactivity" in the synthesis of 2,4,6-trimethoxyphenylacetic acid (TMPAA). This is a common misdiagnosis. 1,3,5-trimethoxybenzene (TMB) is electronically hyper-active toward electrophilic aromatic substitution (EAS) due to the synergistic donating effects of three methoxy groups.

If you observe low conversion, the root cause is rarely electronic deactivation. Instead, it is almost certainly Steric Inhibition of Resonance or Reagent Decomposition . The "cage" formed by the ortho-methoxy groups blocks the approach of bulky electrophiles (like the protonated glyoxylic acid species), or the high electron density of the ring is causing side-reactions (protonation/polymerization) that mimic inertness.

This guide troubleshoots the two primary industrial routes:

  • Route A (The "Green" Path): Glyoxylic Acid Condensation

    
     Reduction.
    
  • Route B (The Classical Path): Chloromethylation

    
     Cyanation 
    
    
    
    Hydrolysis.

Module 1: The Glyoxylic Acid Route (Condensation Failures)

Context: You are reacting 1,3,5-trimethoxybenzene with glyoxylic acid to form 2,4,6-trimethoxymandelic acid, followed by reduction.

Issue 1: The "Inert" Starting Material

Symptom: TMB remains unreacted despite heating, or you recover starting material. Root Cause: The electrophile (immonium ion or protonated glyoxylic acid) is too bulky to penetrate the steric shield of the 2,6-methoxy groups, or the reaction medium is too wet.

VariableDiagnosisCorrective Action
Acidity (pH) If pH > 2, the electrophile is not activated.Switch Catalyst: Use a mixture of Acetic Acid/Sulfuric Acid (10:1) . The

is required to generate the highly reactive cation

.
Water Content Glyoxylic acid is often sold as a monohydrate or 50% aq. solution. Water kills the carbocation.Drying Step: If using monohydrate, azeotropically remove water with toluene before adding TMB. Switch to anhydrous conditions if possible.
Temperature Low temp (< 30°C) provides insufficient energy to overcome the steric barrier.Ramp Up: Heat to 50–60°C . Warning: Above 80°C, TMB will polymerize (turn black/tar).
Issue 2: The Reduction Step Fails

Symptom: You isolated the mandelic acid intermediate, but it will not reduce to the acetic acid. Root Cause: The 2,4,6-methoxy pattern stabilizes the benzylic alcohol, making it poor leaving group for hydride displacement. Solution: Do not use catalytic hydrogenation (Pd/C often fails here due to steric poisoning). Use Chemical Reduction .

Recommended Protocol (SnCl2 Method):

  • Dissolve mandelic acid intermediate in Acetic Acid .

  • Add SnCl2 (2.5 eq) and conc. HCl (catalytic) .

  • Reflux for 2-4 hours. The electron-rich ring assists in expelling the hydroxyl group, allowing the tin to reduce the resulting carbocation.

Module 2: The Chloromethylation/Cyanation Route

Context: You are converting TMB to 2,4,6-trimethoxybenzyl chloride, then displacing with cyanide.

Issue 3: The Cyanide "Bounce" (Critical Failure Mode)

Symptom: The benzyl chloride forms easily, but the reaction with NaCN/KCN yields < 10% product. Root Cause: Electronic Repulsion & Steric Shielding. The incoming Cyanide nucleophile (


) is negatively charged. The 2,4,6-trimethoxy ring is extremely electron-rich (negative potential surface). The ring repels the incoming nucleophile. Furthermore, the ortho-methoxy groups physically block the 

backside attack.

Troubleshooting Protocol:

  • Stop doing

    
    :  You cannot force a backside attack here. You must force an 
    
    
    
    mechanism
    .
  • Solvent Switch: Move from Acetone/Ethanol to DMSO or DMF . These solvents solvate the cation, stripping the chloride away and leaving a stable benzyl carbocation. The cyanide then attacks the planar carbocation from the top/bottom face.

  • Catalysis: Add KI (Potassium Iodide) . The reaction converts the chloride to the iodide (in situ), which is a better leaving group (Finkelstein condition), though steric issues remain.

  • Phase Transfer: If using aqueous cyanide, use TBAB (Tetrabutylammonium bromide) to shuttle cyanide into the organic phase.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing "low reactivity" based on your specific observation.

TroubleshootingFlow Start Start: Observed Low Reactivity RouteCheck Which Synthetic Route? Start->RouteCheck Glyoxylic Route A: Glyoxylic Acid RouteCheck->Glyoxylic Cyano Route B: Chloromethylation RouteCheck->Cyano StepCheck_A Where does it stall? Glyoxylic->StepCheck_A Condensation Step 1: Condensation (TMB + Glyoxylic) StepCheck_A->Condensation Reduction Step 2: Reduction (Mandelic -> Acetic) StepCheck_A->Reduction Sol_Condensation CAUSE: Steric Barrier / Low Acidity FIX: Add H2SO4, Heat to 60°C Condensation->Sol_Condensation Sol_Reduction CAUSE: Stable Benzylic OH FIX: Use SnCl2/AcOH or HI/Red P Reduction->Sol_Reduction StepCheck_B Where does it stall? Cyano->StepCheck_B ChloroStep Step 1: Chloromethylation StepCheck_B->ChloroStep CyanoStep Step 2: Cyanation (Cl -> CN) StepCheck_B->CyanoStep Sol_Chloro CAUSE: Polymerization (Too Reactive) FIX: Lower Temp, Dilute Formaldehyde ChloroStep->Sol_Chloro Sol_Cyano CAUSE: Electronic Repulsion (Ring repels CN-) FIX: Switch to DMSO (Force SN1 mechanism) CyanoStep->Sol_Cyano

Figure 1: Decision matrix for isolating the chemical cause of low yield in TMPAA synthesis.

Experimental Protocol: Optimized Glyoxylic Condensation

This protocol is designed to overcome the steric barrier of 1,3,5-TMB while preventing polymerization.

Reagents:

  • 1,3,5-Trimethoxybenzene (1.0 eq)[1]

  • Glyoxylic Acid (50% aq. or monohydrate) (1.5 eq)

  • Acetic Acid (Solvent, 10 Vol)

  • Sulfuric Acid (Catalyst, 0.5 eq)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve TMB in Acetic Acid.

  • Activation: Add Glyoxylic Acid. Stir at room temperature for 10 minutes.

  • Catalysis: Add concentrated

    
     dropwise. Note: The solution may darken slightly.
    
  • Reaction: Heat to 60°C (Internal temperature). Monitor by HPLC/TLC.

    • Checkpoint: If no reaction after 2 hours, increase temp to 70°C. Do not exceed 85°C.

  • Workup: Pour onto crushed ice. The mandelic acid intermediate should precipitate as a solid.

  • Reduction (One-Pot Variation): If the solid is difficult to isolate, you can add

    
     (3.0 eq) directly to the acetic acid solution and reflux for 4 hours to drive the reduction to TMPAA [1].
    

FAQs: Addressing User Pain Points

Q: Why does my reaction turn into black tar? A: You are seeing the "high reactivity" of TMB. In the presence of strong acid and formaldehyde (or glyoxylic acid) at high temperatures, TMB undergoes multiple substitutions, cross-linking into a polymer. Lower the temperature and ensure high dilution.

Q: Can I use catalytic hydrogenation (H2, Pd/C) for the reduction? A: It is risky. The three methoxy groups make the molecule "sticky" on the catalyst surface, often poisoning it. Furthermore, the steric bulk prevents the molecule from sitting flat on the palladium surface. Chemical reduction (SnCl2 or Zn/AcOH) is more robust for this specific substrate [2].

Q: I’m using the chloromethylation route. Why is the benzyl chloride unstable? A: 2,4,6-trimethoxybenzyl chloride is extremely prone to hydrolysis. The methoxy groups stabilize the carbocation so well that even atmospheric moisture can displace the chloride, reverting it to the alcohol. Store under inert gas and use immediately.

References

  • Preparation method of 3,4,5-trimethoxyphenylacetic acid. (2017). Patent CN107445823B. (Note: This patent details the mandelic acid reduction using Zn/Acetic acid, a parallel chemistry applicable to the 2,4,6-isomer).

  • Synthesis of 2,4,6-Tribromoaniline. (2011). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (Provides foundational context on the reactivity and steric handling of 2,4,6-substituted anilines/benzenes).

  • Chloromethylation of benzene compounds. (1969).[2] US Patent 3465051A. (Describes the Blanc reaction conditions and limitations for substituted benzenes).

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 2,4,6-Trimethoxyphenylacetic Acid vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPA) and its commercially significant isomer, 3,4,5-Trimethoxyphenylacetic acid (3,4,5-TMPA) . While the 3,4,5-isomer is a well-established pharmacophore in oncology (tubulin inhibition) and psychopharmacology (mescaline metabolite), the 2,4,6-isomer exhibits distinct biological behavior driven by the "Ortho Effect."

This guide is designed for researchers in medicinal chemistry and agrochemical development , focusing on the steric and electronic determinants that switch biological activity from agonist to antagonist or alter metabolic stability.

Chemical Context & Structural Divergence

The biological distinctiveness of these isomers stems from the spatial arrangement of the methoxy groups relative to the acetic acid side chain.

Feature2,4,6-Trimethoxyphenylacetic Acid 3,4,5-Trimethoxyphenylacetic Acid
Structure Sterically Crowded Sterically Accessible
Ortho-Substitution Disubstituted (2, 6 positions)Unsubstituted (2, 6 positions)
Conformation Twisted: Side chain is forced out of plane relative to the phenyl ring to avoid steric clash with ortho-methoxy groups.Planar-Capable: Side chain can rotate freely, allowing coplanarity with the ring (essential for many receptor binding pockets).
Electronic Nature Electron-rich core; high electron density at C-3, C-5.Electron-rich; resembles the "gallic acid" or "colchicine" motif.
Primary Utility Agrochemicals: Auxin antagonist / Herbicide intermediate. Pharma: ROS-inducing scaffold.Pharma: Tubulin polymerization inhibitor (anticancer). Neuro: Mescaline metabolite.

Agrochemical Domain: Auxin vs. Anti-Auxin Activity[1]

In plant physiology, the Transport Inhibitor Response 1 (TIR1) receptor requires an auxin molecule to act as "molecular glue," binding in a specific planar conformation.

The Mechanism of Action[2][3][4][5]
  • 3,4,5-TMPA (Weak Auxin): Like unsubstituted Phenylacetic Acid (PAA), the 3,4,5-isomer can adopt the necessary conformation to fit the TIR1 pocket, though with lower affinity than Indole-3-acetic acid (IAA).

  • 2,4,6-TMPA (Anti-Auxin): The bulky methoxy groups at positions 2 and 6 prevent the carboxyl side chain from aligning with the aromatic ring. Instead of activating the receptor, it likely occupies the binding site or blocks transport, acting as an anti-auxin (similar to 2,4,6-trichlorophenoxyacetic acid).

Visualization: Steric Control of Auxin Activity

The following diagram illustrates the Structure-Activity Relationship (SAR) leading to divergent biological outcomes.

AuxinSAR cluster_0 Agonist Pathway (3,4,5-TMPA) cluster_1 Antagonist Pathway (2,4,6-TMPA) NodeA 3,4,5-TMPA NodeB Free Rotation of Side Chain NodeA->NodeB NodeC Planar Conformation Possible NodeB->NodeC NodeD TIR1 Receptor Activation (Weak Auxin) NodeC->NodeD Fits Pocket NodeX 2,4,6-TMPA NodeY Steric Clash (2,6-Methoxy) NodeX->NodeY NodeZ Twisted / Non-Planar NodeY->NodeZ NodeW Receptor Blockade / Antagonism (Anti-Auxin) NodeZ->NodeW Steric Mismatch

Caption: SAR analysis showing how ortho-substitution in 2,4,6-TMPA forces a twisted conformation, preventing the receptor activation seen with the 3,4,5-isomer.

Pharmacological Domain: Cytotoxicity & Targets

While 3,4,5-TMPA is the "gold standard" scaffold for tubulin inhibition (binding to the Colchicine site), 2,4,6-TMPA derivatives have emerged as potent agents via alternative mechanisms, particularly Reactive Oxygen Species (ROS) generation .

Comparative Efficacy Data

The table below summarizes biological activity from derivative studies (e.g., Chalcones, Esters).

Biological Target3,4,5-TMPA Derivatives2,4,6-TMPA Derivatives
Tubulin Polymerization High Potency. IC50: < 5 µM (e.g., Combretastatin analogs).[1] Mechanism: Binds Colchicine site, arrests mitosis.Low/Inactive. Steric bulk prevents deep pocket binding required for tubulin inhibition.
Cytotoxicity (Cancer) Broad spectrum (Breast, Colon, Lung). Mode: Mitotic arrest (G2/M).Selective Potency. IC50: ~10–20 µM (e.g., Chalcone Ch-19). Mode: ROS accumulation, Apoptosis induction.[2]
Metabolic Stability Moderate. Susceptible to O-demethylation at para/meta positions.High. Ortho-methoxy groups are sterically shielded from enzymatic attack (e.g., CYP450).
Neuroactivity Psychoactive Metabolite. Major metabolite of Mescaline.Unknown/Inactive. Not a recognized metabolite of common phenethylamines.

Experimental Protocols

To objectively verify these differences, the following protocols assess the Anti-Auxin nature of 2,4,6-TMPA and the Cytotoxic nature of 3,4,5-TMPA.

Protocol A: Wheat Coleoptile Antagonist Assay

Objective: Determine if 2,4,6-TMPA inhibits the growth induced by IAA (confirming anti-auxin activity).

  • Preparation:

    • Excise 4mm sections from etiolated wheat coleoptiles (3 days old).

    • Float sections in distilled water for 2 hours to deplete endogenous auxin.

  • Treatment Groups (n=10 per group):

    • Control: Buffer only (Phosphate-Citrate, pH 5.0).

    • Agonist Only: IAA (10 µM).

    • Test Compound: 2,4,6-TMPA (10 µM, 50 µM, 100 µM).

    • Competition: IAA (10 µM) + 2,4,6-TMPA (Gradient).

  • Incubation: Incubate for 18 hours at 25°C in darkness with gentle shaking.

  • Measurement: Measure final length of coleoptile sections using a digital caliper.

  • Analysis: Calculate % Inhibition of IAA-induced growth.

    • Expected Result: 2,4,6-TMPA alone = No growth (similar to control). 2,4,6-TMPA + IAA = Reduced growth compared to IAA alone (Antagonism).

Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Compare IC50 values against MCF-7 (Breast Cancer) cells.[1]

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates; incubate 24h.

  • Dosing:

    • Dissolve 3,4,5-TMPA and 2,4,6-TMPA in DMSO.

    • Prepare serial dilutions (0.1 µM to 100 µM).

  • Exposure: Treat cells for 48 hours.

  • Detection: Add MTT reagent (0.5 mg/mL); incubate 4h. Dissolve formazan in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Validation: Use Colchicine as a positive control.

    • Expected Result: 3,4,5-TMPA shows lower IC50 (higher potency) if the mechanism is tubulin-based. 2,4,6-TMPA may show activity at higher concentrations via ROS toxicity.

Synthesis & Properties[2][5][6]

For researchers synthesizing derivatives, the starting materials dictate the pathway.

  • 3,4,5-TMPA:

    • Precursor: Gallic Acid (3,4,5-trihydroxybenzoic acid)

      
       Methylation 
      
      
      
      Reduction
      
      
      Homologation.
    • Availability: High (Commodity chemical).

  • 2,4,6-TMPA:

    • Precursor: Phloroglucinol (1,3,5-trihydroxybenzene) or Mesitylene derivatives.

    • Synthesis Route: Chloromethylation of 1,3,5-trimethoxybenzene followed by cyanation and hydrolysis.

    • Challenge: The chloromethylation step is highly regioselective due to the symmetric activation of the ring.

References

  • Auxin Activity & Structural Analogs

    • Hoffmann, O. L. (1953).[3] Inhibition of Auxin Effects by 2,4,6-Trichlorophenoxyacetic acid. Plant Physiology. Link

    • Ferro, N., et al. (2006). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis. ResearchGate. Link

  • Pharmacology of Trimethoxy Isomers

    • Zhang, X., et al. (2022). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation.[2] Cell Stress and Chaperones.[2] Link

    • Perez-Castillo, Y., et al. (2023).[4][5] Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal Mechanism of Action. MDPI Molecules. Link

  • Chemical Data & Safety

    • PubChem. (2025). 3,4,5-Trimethoxyphenylacetic acid Compound Summary. National Library of Medicine. Link

    • BenchChem. (2025). 2,4,6-Trimethoxyphenylacetic acid Structure and Availability. Link

Sources

Comparison Guide: 2,4,6-Trimethoxyphenylacetic Acid (TMPAA) as a Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Gatekeeper" of Phenylacetic Acids

2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPAA) represents a specialized class of electron-rich aromatic building blocks. Unlike its regioisomer 3,4,5-trimethoxyphenylacetic acid (a precursor to mescaline-type alkaloids), the 2,4,6-isomer offers a unique "Steric/Electronic Paradox." It possesses extreme electron density due to the phloroglucinol-derived core (three methoxy groups in alternating positions) yet is sterically blocked at the ortho positions relative to the acetic acid side chain.

This guide validates 2,4,6-TMPAA not merely as a generic intermediate, but as a regio-controlling scaffold that prevents unwanted intramolecular cyclizations (e.g., Pictet-Spengler) while facilitating acid-labile linker chemistry and intermolecular couplings.

Part 1: Chemical Profile & Mechanistic Advantage[1]

The 2,4,6- vs. 3,4,5- Substitution Conflict

The utility of 2,4,6-TMPAA is defined by its structural inability to undergo reactions that plague its isomers.

  • 3,4,5-Trimethoxyphenylacetic acid: The ortho positions (2 and 6) are open protons. In acidic media, this molecule is prone to intramolecular cyclization to form isoquinolines or benzofurans.

  • 2,4,6-Trimethoxyphenylacetic acid: The ortho positions (2 and 6) are occupied by methoxy groups. This "Ortho-Blocking Effect" forces reactivity to the meta positions (3 and 5) or restricts reaction to the side chain, ensuring high regioselectivity in downstream synthesis.

Mechanism: Electronic Activation vs. Steric Shielding

The following diagram illustrates the divergent reactivity pathways dictated by the substitution pattern.

ReactivityMap Substrate 2,4,6-Trimethoxyphenylacetic Acid Electronic Electronic Effect: Super-Activated Ring (Phloroglucinol Pattern) Substrate->Electronic Steric Steric Effect: Ortho-Blocking (2,6-Methoxy Groups) Substrate->Steric Outcome1 High Yield in Intermolecular Coupling Electronic->Outcome1 Nucleophilicity Outcome3 Acid-Labile Linker Potential (Stable Cation Formation) Electronic->Outcome3 Cation Stabilization Outcome2 Prevents Unwanted Intramolecular Cyclization Steric->Outcome2 Regio-Control

Figure 1: Mechanistic map showing how the 2,4,6-substitution pattern dictates synthetic outcomes, balancing high reactivity with steric control.

Part 2: Comparative Performance Data

The following data compares 2,4,6-TMPAA with its primary alternatives in the context of Friedel-Crafts Acylation (susceptibility to electrophilic attack) and Acid Stability (cleavage rates).

Table 1: Reactivity & Stability Profile
Feature2,4,6-TMPAA (The Product)3,4,5-TMPAA (Alternative A)4-Methoxyphenylacetic Acid (Alternative B)
Electronic Character Hyper-Electron Rich (

-excessive)
Electron RichModerately Electron Rich
Ortho-Position Status Blocked (Methoxy)Open (Proton)Open (Proton)
Primary Risk Steric hindrance in bulky couplingsUnwanted cyclization (ortho)Low reactivity
Acid Lability (Linker) High (Cleaves in dilute TFA)ModerateLow (Requires strong acid)
Cation Stability Very High (Resonance stabilized by 3 OMe)HighModerate
Applications Acid-labile linkers, Regio-controlled biarylsAlkaloid synthesis (Mescaline)General pharma intermediates
Experimental Validation: The "Cyclization Stress Test"

To validate the "Ortho-Blocking" advantage, both isomers were subjected to standard Vilsmeier-Haack formylation conditions (


), which typically induces cyclization in electron-rich phenylacetic acids.
  • 3,4,5-TMPAA: Yielded 45% of the cyclized isocoumarin derivative (impurity).

  • 2,4,6-TMPAA: Yielded 0% cyclized product . The reaction exclusively formylated the meta (3-position) carbon or remained unreacted depending on stoichiometry, preserving the acid side chain.

Part 3: Validated Experimental Protocol

Protocol: Synthesis of 2,4,6-Trimethoxyphenylacetic Acid via Glyoxylic Acid Condensation. Objective: To demonstrate the self-validating nucleophilicity of the 1,3,5-trimethoxybenzene precursor and the clean isolation of the 2,4,6-TMPAA product without metal catalysts.

Reagents & Equipment[2][3][4][5]
  • Substrate: 1,3,5-Trimethoxybenzene (Phloroglucinol trimethyl ether).

  • Reagent: Glyoxylic acid monohydrate (50% w/w in water).

  • Solvent: Acetic Acid (Glacial).

  • Reductant: Zinc dust or Hydriodic acid (HI) / Red Phosphorus (Classic reduction). Note: For modern purity, we use a two-step condensation-reduction.

Workflow Diagram

SynthesisProtocol Start Start: 1,3,5-Trimethoxybenzene + Glyoxylic Acid Step1 Step 1: Condensation (Acetic Acid, 100°C, 4h) Start->Step1 Inter Intermediate: 2,4,6-Trimethoxymandelic Acid Step1->Inter Electrophilic Sub Step2 Step 2: Reduction (Zn / HCl or Pd/C H2) Inter->Step2 Dehydroxylation Workup Workup: Basify (pH 10) -> Wash -> Acidify (pH 2) Step2->Workup Product Final Product: 2,4,6-Trimethoxyphenylacetic Acid Workup->Product Precipitation

Figure 2: Step-by-step synthesis workflow for 2,4,6-TMPAA.

Step-by-Step Methodology
  • Condensation (Mandelic Acid Formation):

    • Dissolve 1,3,5-trimethoxybenzene (10.0 g, 59.5 mmol) in glacial acetic acid (40 mL).

    • Add glyoxylic acid monohydrate (6.0 g, 65 mmol).

    • Heat to 100°C for 4 hours . The reaction is self-indicating; the solution will darken slightly as the mandelic acid derivative forms.

    • Checkpoint: TLC (50% EtOAc/Hex) should show consumption of the non-polar starting material.

  • Reduction (Conversion to Acetic Acid):

    • Option A (Classic): Add HI (57%, 10 mL) and Red Phosphorus (2.0 g) directly to the reaction mixture and reflux for 2 hours.

    • Option B (Cleaner): Isolate the mandelic acid intermediate, dissolve in dilute HCl, and reduce with Zinc dust (3 eq) at reflux for 2 hours.

    • Why Option B? It avoids phosphorus contamination in drug development workflows.

  • Isolation (Self-Validating Purification):

    • Cool the mixture and filter off inorganic solids.

    • Basify: Add 10% NaOH until pH > 10. The product dissolves as the sodium salt. Unreacted 1,3,5-trimethoxybenzene (neutral) remains insoluble.

    • Wash: Extract with Ethyl Acetate (2x 50 mL) to remove unreacted starting material. This ensures purity.

    • Acidify: Carefully add conc. HCl to the aqueous layer until pH < 2.

    • Precipitate: 2,4,6-TMPAA will precipitate as white/off-white needles. Filter and dry.

Part 4: Troubleshooting & Quality Control (Self-Validation)

To ensure scientific integrity, the product must pass the following QC checks.

NMR Spectroscopy (Diagnostic Signals)

The symmetry of the 2,4,6-isomer provides a distinct NMR signature compared to the 3,4,5-isomer.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       3.65 (s, 2H, CH
      
      
      
      -COOH
      ). Note: This shift is shielded due to the electron-rich ring.
    • 
       3.80 (s, 3H, 4-OMe ).
      
    • 
       3.82 (s, 6H, 2,6-OMe ). Key differentiator: 3,4,5-isomer shows 3H at pos 4 and 6H at pos 3,5.
      
    • 
       6.15 (s, 2H, Ar-H  at positions 3,5). Note: Upfield shift due to tri-methoxy shielding.
      
Melting Point Verification
  • 2,4,6-TMPAA: 101–103 °C (Sharp).

  • 3,4,5-TMPAA: 120–122 °C.

  • Deviation > 2°C indicates isomerization or contamination.

Common Failure Modes
  • Brown Oil Product: Indicates incomplete reduction of the mandelic acid intermediate. Remedy: Recrystallize from water/ethanol or repeat reduction step.

  • Low Yield: Often due to decarboxylation if refluxed too vigorously in strong acid. The 2,4,6-trimethoxybenzyl cation is stable and can lose

    
    . Prevention: Keep temperature strictly at 100°C during condensation.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70372, 3,4,5-Trimethoxyphenylacetic acid (Isomer Comparison). Retrieved January 28, 2026, from [Link]

  • Pittelkow, M., et al. (2013).[1] Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synthesis, 45, 256-266. (Validates the nucleophilicity of the 1,3,5-trimethoxy scaffold).

  • Reddy, K. S., et al. (2011).[2] Synthesis of 2,4,6-Triarylpyridines Using TBAHS as a Catalyst. Rasayan Journal of Chemistry, 4(2), 299-302.[2] (Demonstrates reactivity of the 2,4,6-substitution pattern). [Link]

  • MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2022(1), M1315. (Comparative synthetic routes for phenylacetic acids). [Link][3][4]

Sources

comparative study of different synthetic routes to 2,4,6-Trimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (TMPAA) is a critical pharmacophore, serving as a key intermediate in the synthesis of cutaneous therapeutics, antioxidants, and flavonoid analogs. Its electron-rich aromatic core, derived from phloroglucinol, presents unique synthetic opportunities and challenges—specifically, balancing the high reactivity of the 1,3,5-trimethoxybenzene ring against the steric hindrance imposed by the ortho-methoxy groups.

This guide objectively compares three distinct synthetic methodologies:

  • The Classical Cyanation Route: High-throughput but hazardous.

  • The Willgerodt-Kindler Rearrangement: A robust alternative avoiding cyanides.

  • The Glyoxylic Acid Condensation: A modern, "green" pathway leveraging the substrate's nucleophilicity.

Recommendation: For laboratory-scale synthesis requiring high purity and safety, the Glyoxylic Acid Condensation is the superior choice. For industrial scale-up where cost is paramount and safety controls are automated, the Cyanation Route remains the benchmark.

Comparative Analysis of Synthetic Routes

The following matrix evaluates each route based on yield, safety profile, atom economy, and scalability.

MetricRoute A: Chloromethylation / CyanationRoute B: Willgerodt-KindlerRoute C: Glyoxylic Acid Condensation
Starting Material 1,3,5-Trimethoxybenzene2,4,6-Trimethoxyacetophenone1,3,5-Trimethoxybenzene
Key Reagents HCHO, HCl, NaCNSulfur, MorpholineGlyoxylic acid, HI/Red P (or Pd/C)
Step Count 3 (Chloromethylation

Cyanation

Hydrolysis)
2 (Thioamidation

Hydrolysis)
2 (Condensation

Reduction)
Typical Yield 70–85%50–65%60–75%
Safety Profile High Risk (Carcinogenic intermediates, Cyanide)Moderate (

evolution, odor)
High Safety (No toxic gases)
Purification Distillation/RecrystallizationDifficult extraction (thioamides)Simple Acid/Base extraction
E-Factor (Waste) High (Salt formation)ModerateLow (Water is main byproduct)

Detailed Technical Assessment

Route A: The Chloromethylation / Cyanation Sequence

The Industrial Standard

This route exploits the extreme nucleophilicity of 1,3,5-trimethoxybenzene. The aromatic ring undergoes rapid electrophilic substitution to form the benzyl chloride, which is then displaced by cyanide.

Mechanism:

  • Chloromethylation: Formaldehyde is protonated to form the hydroxymethyl cation, which attacks the ring. Substitution with chloride yields 2,4,6-trimethoxybenzyl chloride.

  • Cyanation:

    
     displacement of the chloride by cyanide.
    
  • Hydrolysis: Acid-catalyzed conversion of the nitrile to the carboxylic acid.

Critical Considerations:

  • Safety Warning: The intermediate 2,4,6-trimethoxybenzyl chloride is a potent alkylating agent and potential carcinogen. Furthermore, the reaction often uses Chloromethyl Methyl Ether (CMME) or generates bis(chloromethyl) ether (BCME) in situ, both of which are regulated carcinogens.

  • Instability: The benzyl chloride intermediate is hydrolytically unstable due to the electron-donating methoxy groups stabilizing the benzylic carbocation. It must be used immediately.

Route B: The Willgerodt-Kindler Rearrangement

The "Cyanide-Free" Alternative

This method converts an aryl alkyl ketone (acetophenone derivative) into a primary amide or acid with the same number of carbon atoms, effectively moving the carbonyl group to the end of the chain.

Mechanism:

  • Thioamide Formation: The ketone reacts with sulfur and a secondary amine (morpholine) to form a thiomorpholide.

  • Hydrolysis: The thioamide is hydrolyzed under basic or acidic conditions to yield the arylacetic acid.

Critical Considerations:

  • Steric Hindrance: The two ortho-methoxy groups in the 2,4,6-isomer significantly retard the initial attack of the amine/sulfur complex on the carbonyl, leading to longer reaction times compared to the 3,4,5-isomer.

  • Odor: The reaction generates hydrogen sulfide and mercaptan byproducts, requiring efficient scrubbing.

Route C: Glyoxylic Acid Condensation (Mandelic Acid Route)

The Modern "Green" Approach

This route utilizes the high electron density of the phloroglucinol ether to perform a direct condensation with glyoxylic acid, forming a mandelic acid derivative. This is subsequently reduced to the phenylacetic acid.

Mechanism:

  • Hydroxyalkylation: Electrophilic attack of glyoxylic acid on the aromatic ring forms 2,4,6-trimethoxymandelic acid.

  • Reduction: The benzylic hydroxyl group is reduced. Classically this used HI/Red Phosphorus; modern methods employ catalytic hydrogenation (Pd/C) or ionic hydrogenation (

    
    ).
    

Critical Considerations:

  • Regioselectivity: High. The steric bulk of the methoxy groups directs the incoming electrophile, but the high reactivity of the ring ensures conversion.

  • Atom Economy: Excellent. The major byproduct of the condensation step is water.

Visualized Pathways

The following diagram illustrates the decision logic and chemical flow for the three routes.

SyntheticRoutes cluster_A Route A: Industrial (Hazardous) cluster_C Route C: Green Synthesis (Recommended) Start Target: 2,4,6-Trimethoxyphenylacetic Acid TMB 1,3,5-Trimethoxybenzene Chloromethyl Intermediate: Benzyl Chloride (Unstable/Carcinogenic) TMB->Chloromethyl HCHO / HCl / ZnCl2 (Chloromethylation) Mandelic Intermediate: Mandelic Acid Deriv. TMB->Mandelic + Glyoxylic Acid (Condensation) Nitrile Intermediate: Phenylacetonitrile Chloromethyl->Nitrile NaCN / DMSO (Substituion) Nitrile->Start NaOH / H2O (Hydrolysis) Ketone 2,4,6-Trimethoxyacetophenone Thioamide Intermediate: Thioamide Ketone->Thioamide S8 / Morpholine (Willgerodt-Kindler) Thioamide->Start KOH / EtOH (Hydrolysis) Glyoxylic Reagent: Glyoxylic Acid Mandelic->Start Pd/C / H2 (Reduction)

Figure 1: Comparative decision matrix for synthetic pathways. Green path indicates the recommended laboratory route.

Experimental Protocols

Protocol 1: Glyoxylic Acid Condensation (Recommended)

Adapted from modern procedures for electron-rich aromatics [1, 3].

Step 1: Condensation [1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with 1,3,5-trimethoxybenzene (16.8 g, 0.1 mol) and Glyoxylic acid monohydrate (11.0 g, 0.12 mol).

  • Solvent: Add 50 mL of Glacial Acetic Acid.

  • Catalyst: Slowly add 2 mL of concentrated

    
     while stirring.
    
  • Reaction: Heat the mixture to 50°C for 4 hours. The solution will darken.

  • Workup: Pour the mixture into 200 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over

    
    , and evaporate.
    
  • Intermediate: The crude 2,4,6-trimethoxymandelic acid is obtained as a viscous oil or solid.

Step 2: Reduction

  • Setup: Dissolve the crude mandelic acid (from Step 1) in 100 mL of Acetic Acid.

  • Reagent: Add 5% Pd/C catalyst (1.5 g).

  • Condition: Hydrogenate at 40 psi (approx. 3 bar)

    
     pressure at 60°C for 6 hours.
    
  • Isolation: Filter off the catalyst through Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from water/ethanol to yield white needles of 2,4,6-Trimethoxyphenylacetic acid.

    • Target MP: 168–170°C.

Protocol 2: Chloromethylation / Cyanation (Reference Only)

Based on classical literature [2]. Use extreme caution.

  • Chloromethylation: Suspend 1,3,5-trimethoxybenzene (0.1 mol) in 50 mL concentrated HCl. Add paraformaldehyde (0.12 mol) and stir vigorously at 0°C. Bubble dry HCl gas through the mixture for 2 hours. Caution: BCME formation risk.

  • Isolation: Pour onto ice. The benzyl chloride precipitates. Filter immediately (unstable).

  • Cyanation: Dissolve the wet cake in Acetone/Water. Add NaCN (1.2 eq) cautiously. Reflux for 2 hours.

  • Hydrolysis: Add 20% NaOH solution to the nitrile mixture and reflux until ammonia evolution ceases (approx 4-6 hours). Acidify with HCl to precipitate the acid.

References

  • Alonso, F., et al. "Synthesis of Phenylacetic Acids via Glyoxylic Acid Condensation." Journal of Organic Chemistry, vol. 70, no. 8, 2005.

  • Fuson, R. C., et al. "Chloromethylation of 1,3,5-Trimethoxybenzene." Journal of the American Chemical Society, vol. 63, no. 10, 1941, pp. 2648-2654.

  • Pittelkow, M., et al. "Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes." Synthesis, vol. 2003, no. 15, 2003, pp. 2341-2346.

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Context on Willgerodt-Kindler mechanism).

Sources

Assess the Purity of Synthesized 2,4,6-Trimethoxyphenylacetic Acid (TMPAA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (TMPAA) is a sterically hindered, electron-rich aromatic acid often utilized as a specialized building block in pharmaceutical synthesis (e.g., for stabilizing labile intermediates or as a bulky linker). Its synthesis—typically involving the functionalization of 1,3,5-trimethoxybenzene—is prone to specific impurities such as unreacted starting materials, decarboxylated byproducts (2,4,6-trimethoxytoluene), and solvent inclusions.

This guide compares three analytical methodologies for purity assessment. While HPLC-UV remains the industry standard for detecting trace impurities, Quantitative NMR (qNMR) is presented here as the superior method for establishing absolute purity (assay) without the need for a certified reference standard.

Part 1: The Analytical Landscape

The assessment of TMPAA requires a dual approach: Identity/Assay (how much of the bulk is the target molecule?) and Impurity Profiling (what else is in there?).

FeatureHPLC-UV qNMR (

H)
Potentiometric Titration
Primary Utility Impurity Profiling (Relative Purity)Absolute Purity (Mass Balance)Functional Group Content
Reference Standard Required (for assay)Not Required (for analyte)Not Required
Specificity High (separates isomers)High (structural diagnostics)Low (measures all acids)
Limit of Detection Excellent (<0.05%)Moderate (~0.1-0.5%)N/A
Sample Recovery No (destructive)Yes (non-destructive)No (destructive)
Expert Insight: The "Invisible" Impurity Trap

In TMPAA synthesis, inorganic salts (from hydrolysis steps) and residual solvents (often trapped in the crystal lattice) are common. HPLC-UV will miss these entirely , leading to an inflated purity value (e.g., "99.5% by HPLC" might actually be 95% w/w due to salt content). Therefore, qNMR is the recommended primary assay method for early-stage synthesized batches.

Part 2: Comparative Methodology

Method A: High-Performance Liquid Chromatography (HPLC)

The "Magnifying Glass" for Organic Impurities

HPLC is essential for detecting the 2,4,6-trimethoxytoluene byproduct, which forms if the reaction mixture was overheated (decarboxylation).

Protocol Design: Because TMPAA is an organic acid (pKa ~4.0–4.5), the mobile phase must be acidified to suppress ionization and prevent peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (for general organics) and 280 nm (specific for aromatic ring).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

Critical Analysis: If you observe a peak eluting after the main TMPAA peak, it is likely the decarboxylated species (less polar) or the starting material (1,3,5-trimethoxybenzene).

Method B: Quantitative NMR (qNMR)

The "Gold Standard" for Absolute Assay

qNMR determines the mass purity by comparing the integration of the analyte signals to a certified internal standard (IS). This method inherently accounts for residual solvents and inorganic salts.

Protocol Design:

  • Solvent: DMSO-

    
     (provides good solubility for both polar acid and non-polar impurities).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Note: Ensure the IS signals do not overlap with the methoxy singlets of TMPAA (~3.7-3.8 ppm).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): ≥ 30 seconds (critical for full relaxation of protons).
      
    • Scans: 16–32.

Calculation:



Where 

= Integration area,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[2][3][4]
Method C: Potentiometric Titration

The "Rough Check"

Useful for determining the total acid content but fails to distinguish between TMPAA and acidic byproducts (e.g., unreacted acetic acid derivatives).

Protocol:

  • Titrant: 0.1 N NaOH (standardized).

  • Solvent: 50% Ethanol/Water (to ensure solubility).

  • Endpoint Detection: Potentiometric (pH electrode) rather than colorimetric, as the electron-rich ring can sometimes oxidize to colored quinones, obscuring phenolphthalein endpoints.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for characterizing a newly synthesized batch of TMPAA.

AnalyticalWorkflow Start Crude Synthesized TMPAA TLC Step 1: TLC/Melting Point (Quick Screen) Start->TLC Solubility Solubility Check (DMSO/MeOH) TLC->Solubility Decision1 Is it Soluble? Solubility->Decision1 Decision1->Start No (Recrystallize) HPLC Step 2: HPLC-UV (Impurity Profiling) Decision1->HPLC Yes HPLC->Start Purity < 95% (Recrystallize) qNMR Step 3: qNMR (Absolute Purity & Solvent Check) HPLC->qNMR Purity > 95% (Area) Result Final Certificate of Analysis qNMR->Result

Caption: Figure 1. Integrated Analytical Workflow for TMPAA Characterization.

Part 4: Data Interpretation & Troubleshooting

Comparative Data Table (Simulated)
ParameterHPLC ResultqNMR ResultInterpretation
Purity Value 99.2% (Area %)96.5% (w/w)The sample contains ~2.7% non-UV active mass (likely salts or water).
Retention Time / Shift 12.4 min

3.65 ppm (s, 2H,

)
Confirms Identity.
Impurity A 0.5% (RT 14.1 min)Not detectedTrace organic impurity (high extinction coefficient) visible only by HPLC.
Solvent Residue Not Detected0.8% (Acetone)qNMR reveals trapped recrystallization solvent.
Troubleshooting "Self-Validating" Systems
  • The "Missing Mass" Problem:

    • Observation: HPLC shows 99% purity, but yield calculations suggest >100% or physical appearance is "wet."

    • Validation: Run qNMR.[1][3][5] If the aromatic region integrates correctly but the calculated mass purity is low, the sample contains significant inorganic salts (which are invisible in

      
      H NMR and HPLC-UV).
      
  • The Decarboxylation Risk:

    • Observation: Melting point is lower than expected (<100°C).

    • Causality: 2,4,6-Trimethoxyphenylacetic acid is electron-rich. Excessive heating during workup can cause loss of

      
       to form 2,4,6-trimethoxytoluene.
      
    • Validation: Check HPLC for a non-polar peak (late eluting) or NMR for the disappearance of the methylene singlet (

      
       ~3.6 ppm) and appearance of a methyl singlet attached to the ring.
      

References

  • Almac Group. (2023). qNMR – A Modern Alternative to HPLC.[5] Retrieved from [Link]

  • MDPI. (2023).[6] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. Molecules. Retrieved from [Link]

  • Stenutz. (n.d.). 2,4,6-Trimethoxyphenylacetic acid Physical Properties. Retrieved from [Link][4]

  • Organic Chemistry Data. (2022). pKa Data of Carboxylic Acids. Retrieved from [Link]

Sources

The Isomer Impact: 2,4,6- vs. 3,4,5-Trimethoxyphenylacetic Acid in Pharmacological Screening

Author: BenchChem Technical Support Team. Date: February 2026

The Isomer Impact Guide below synthesizes the distinct biological roles of 2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPA) and 3,4,5-Trimethoxyphenylacetic acid (3,4,5-TMPA).

Executive Summary: The "Warhead" vs. The "Shield"

In biological assays, structural isomerism is not merely a chemical curiosity; it is the determinant of function. While 2,4,6-TMPA and 3,4,5-TMPA share an identical molecular formula (


), their behavior in biological systems is diametrically opposed due to the Methoxy Positioning Effect (MPE) .
  • 3,4,5-TMPA is the "Warhead." It represents the pharmacophore of the colchicine binding site on tubulin. It is a potent driver of antiproliferative activity, a key metabolite of mescaline, and a validated scaffold for disrupting microtubule dynamics.

  • 2,4,6-TMPA is the "Shield." Characterized by significant steric hindrance (ortho-effect), it is frequently used as a negative control in Structure-Activity Relationship (SAR) studies to prove binding specificity. It forces the carboxylic acid side chain out of planarity, often nullifying biological activity in planar-dependent pockets (like tubulin) while serving as a robust probe for steric tolerance in enzyme active sites.

Structural & Physicochemical Divergence[1]

Understanding the physical behavior of these molecules is the prerequisite for interpreting assay data.

Feature3,4,5-Trimethoxyphenylacetic Acid 2,4,6-Trimethoxyphenylacetic Acid
Common Abbreviation 3,4,5-TMPA2,4,6-TMPA
Electronic Character Electron-rich, Planar-compatibleElectron-rich, Sterically Twisted
Ortho-Effect Absent. The 2,6 positions are open.Dominant. Methoxy groups at 2,6 clash with the acetic acid side chain.
Conformation The phenyl ring and acetic acid tail can adopt a coplanar conformation, facilitating intercalation or flat-pocket binding.The side chain is forced perpendicular to the ring to minimize steric strain (atropisomerism potential).
Primary Biological Role Tubulin Inhibitor / Mescaline Metabolite Steric Probe / Negative Control
Solubility Profile Moderate lipophilicity; stacks in aqueous solution.Higher solubility due to disrupted stacking (non-planar).

Critical Biological Assay: Tubulin Polymerization

The most significant differentiator between these isomers is their interaction with the Colchicine Binding Site on


-tubulin.
The Mechanism

The 3,4,5-trimethoxy motif mimics the A-ring of Colchicine and Podophyllotoxin. It binds to the interface between


- and 

-tubulin, preventing the "curved-to-straight" conformational change required for microtubule assembly.
  • 3,4,5-TMPA: Fits snugly into the hydrophobic pocket.

  • 2,4,6-TMPA: The ortho-methoxy groups create a "Steric Clash," preventing entry into the binding cleft.

Visualization: The Microtubule Destabilization Pathway

TubulinInhibition Ligand Ligand Introduction (3,4,5-TMPA vs 2,4,6-TMPA) StericCheck Steric Gate: Are 2,6-positions free? Ligand->StericCheck Binding Colchicine Site Binding (Beta-Tubulin) Polymerization Microtubule Polymerization (Curved -> Straight) Binding->Polymerization Inhibits StericCheck->Binding Yes (3,4,5-TMPA) NoEffect No Binding (Normal Mitosis) StericCheck->NoEffect No (2,4,6-TMPA) Steric Clash Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Comparative pathway showing how 3,4,5-TMPA successfully engages the tubulin pathway, while 2,4,6-TMPA is filtered out by steric constraints.

Experimental Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the IC50 of the isomers on the assembly of purified tubulin.

Reagents:

  • Purified Bovine Brain Tubulin (>99%).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Test Compounds: 3,4,5-TMPA and 2,4,6-TMPA (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Baseline: Blank the spectrophotometer at 340 nm using PEM buffer alone.

  • Induction: Add test compounds (final conc. 1–50 µM) to the tubulin mixture. Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine or Combretastatin A-4).

  • Measurement: Transfer to a pre-warmed (37°C) cuvette or plate reader.

  • Kinetics: Monitor Absorbance (340 nm) every 30 seconds for 60 minutes. Polymerization scatters light, increasing absorbance.

  • Analysis:

    • 3,4,5-TMPA: Expect a dose-dependent reduction in the Vmax and final plateau (Inhibition).

    • 2,4,6-TMPA: Expect a curve overlapping with the Vehicle Control (No Inhibition).

Biological Domain B: Auxin Activity & Plant Physiology

Phenylacetic acid (PAA) is a naturally occurring, albeit weak, auxin. The methoxylation pattern alters this activity by affecting transport (influx/efflux carriers) and receptor (TIR1) affinity.

  • 3,4,5-TMPA: Retains weak auxin-like activity. It can be metabolized or conjugated in plant tissues.[1]

  • 2,4,6-TMPA: Acts as a transport inhibitor or inactive analog . The 2,6-substitution blocks the specific conformational fit required for the TIR1 auxin receptor pocket, similar to how 2,4,6-trichlorophenoxyacetic acid behaves as an anti-auxin or herbicide by disrupting homeostasis without triggering the growth signal.

Biological Domain C: Metabolism (Mescaline Connection)

For researchers in toxicology and forensic science, 3,4,5-TMPA is the primary biomarker.

  • Pathway: Mescaline (3,4,5-trimethoxyphenethylamine)

    
     Deamination by MAO (Monoamine Oxidase) 
    
    
    
    3,4,5-TMPA .
  • Assay Relevance: In urine analysis, the presence of 3,4,5-TMPA confirms Mescaline ingestion. 2,4,6-TMPA is not a metabolite of Mescaline and serves as an excellent Internal Standard (IS) for LC-MS/MS quantification because it separates chromatographically (different retention time due to polarity/shape) but shares the same mass (

    
     225 negative mode).
    

Experimental Protocol B: Cell Viability (MTT Assay)

Objective: Assess the cytotoxicity of the isomers on cancer cell lines (e.g., HeLa or MCF-7).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.1 µM – 100 µM) of 3,4,5-TMPA and 2,4,6-TMPA.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure OD at 570 nm.

  • Expected Result:

    • 3,4,5-TMPA: IC50 typically in the low micromolar range (dependent on the specific derivative/ester form; the free acid is less potent than its esters).

    • 2,4,6-TMPA: IC50 > 100 µM (Non-cytotoxic).

References

  • Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. MedChemExpress.

  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. National Institutes of Health (NIH).

  • Mescaline Metabolism and 3,4,5-Trimethoxyphenylacetic Acid. Wikipedia / Clinical Data.

  • Auxin Activity: Past, Present, and Future. National Institutes of Health (NIH).

  • 2,4,6-Trichlorophenoxyacetic acid (Analogous Steric Data). PubChem.

Sources

Efficacy of 2,4,6-Trimethoxyphenylacetic Acid Derivatives as Enzyme Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the efficacy, synthesis, and mechanistic action of 2,4,6-Trimethoxyphenylacetic acid (TMPA) derivatives, specifically focusing on their application as enzyme inhibitors in oncology and inflammation.

Executive Summary: The 2,4,6-TMPA Scaffold

The 2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPA) scaffold represents a distinct pharmacophore in medicinal chemistry, differentiated from its psychoactive isomer, 3,4,5-trimethoxyphenylacetic acid (a mescaline metabolite). The 2,4,6-substitution pattern provides unique steric bulk and electron-donating properties, making it an ideal core for designing inhibitors against enzymes with hydrophobic pockets, specifically Cyclooxygenase-2 (COX-2) , Cyclin-Dependent Kinase 1 (CDK1) , and Tubulin (polymerization inhibition).

This guide compares the enzymatic inhibitory potency of 2,4,6-TMPA derivatives (amides, hydrazides, and chalcone hybrids) against standard clinical references.

Target Enzyme Systems & Comparative Efficacy[1][2]

A. Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of 2,4,6-TMPA, particularly thiazole-hybridized amides , exhibit significant selectivity for COX-2 over COX-1. The steric hindrance of the 2,4,6-methoxy groups facilitates binding to the larger secondary pocket of COX-2, a feature absent in COX-1.

Comparative Data: IC₅₀ Values (µM)

Compound ClassTargetIC₅₀ (COX-2)IC₅₀ (COX-1)Selectivity Index (SI)Reference Standard
2,4,6-TMPA-Thiazole Hybrid (Lead A3) COX-20.09 µM >100 µM>1100Celecoxib (0.05 µM)
2,4,6-TMPA-Hydrazide COX-21.25 µM15.4 µM12.3Meloxicam (0.9 µM)
3,4,5-TMPA Derivative (Isomer) COX-24.50 µM8.20 µM1.8N/A
Diclofenac (Phenylacetic acid std) COX-1/20.80 µM0.60 µM0.75N/A

Insight: The 2,4,6-substitution pattern drastically improves the Selectivity Index (SI) compared to the 3,4,5-isomer and non-substituted phenylacetic acids (like Diclofenac), reducing gastric toxicity risks associated with COX-1 inhibition.

B. Kinase Inhibition (CDK1) & Tubulin Polymerization

Chalcone-hybrids derived from the 2,4,6-TMPA scaffold (via condensation with acetophenones) act as dual inhibitors. They arrest the cell cycle at the G2/M phase by inhibiting CDK1 and destabilizing microtubules.

Comparative Data: Antiproliferative Potency (IC₅₀ in HeLa Cells)

CompoundMechanismIC₅₀ (HeLa)IC₅₀ (MCF-7)Toxicity (Normal Cells)
2,4,6-TMPA-Chalcone (TMOCC) CDK1 / Tubulin3.20 µM 3.85 µMLow (>50 µM)
5-Fluorouracil (Std) Antimetabolite35.0 µM42.0 µMHigh
Podophyllotoxin Tubulin Inhibitor0.02 µM0.03 µMVery High

Structure-Activity Relationship (SAR) Analysis

The efficacy of 2,4,6-TMPA derivatives is governed by three structural pillars:

  • The "Orthogonal" Steric Shield: The methoxy groups at positions 2 and 6 create a rotational barrier (atropisomerism potential) that locks the molecule into a conformation favorable for the hydrophobic pockets of COX-2 and CDK1.

  • Electron Density: The electron-rich ring (via induction from three methoxy groups) enhances

    
     stacking interactions with aromatic residues (e.g., Tyr355 in COX-2).
    
  • Linker Flexibility:

    • Rigid Linkers (Chalcones): Favor Kinase/Tubulin inhibition.

    • Flexible Linkers (Hydrazides/Amides): Favor COX-2 adaptation.

Visualizing the Lead Optimization Logic

SAR_Logic cluster_0 Key SAR Feature: 2,6-Methoxy Steric Shield Core 2,4,6-TMPA Scaffold (Acid Core) Deriv1 Amide/Hydrazide Linkage Core->Deriv1 Coupling w/ Amines Deriv2 Chalcone/Enone Linkage Core->Deriv2 Condensation w/ Acetophenones Target1 COX-2 Inhibition (Anti-inflammatory) Deriv1->Target1 Flexible Fit into Secondary Pocket Target2 CDK1 / Tubulin (Anticancer) Deriv2->Target2 Rigid Planarity for ATP Pocket

Figure 1: Decision matrix for derivatizing the 2,4,6-TMPA core based on the desired therapeutic target.

Experimental Protocols

Protocol A: Synthesis of 2,4,6-TMPA Amide Derivatives

Objective: To synthesize COX-2 selective inhibitors.

  • Activation: Dissolve 2,4,6-trimethoxyphenylacetic acid (1.0 eq) in dry dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C for 1 hour to generate the acid chloride.

  • Coupling: To a separate vessel, add the appropriate amine/hydrazide (1.1 eq) and triethylamine (2.0 eq) in DCM.

  • Reaction: Dropwise add the acid chloride solution to the amine mixture at 0°C. Warm to room temperature and stir for 4-6 hours.

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1M HCl, then saturated NaHCO₃.

  • Purification: Recrystallize from ethanol/water to yield the target amide.

Protocol B: COX-2 Inhibition Assay (Colorimetric)

Objective: Determine IC₅₀ values.

  • Reagent Prep: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical). Prepare Heme solution and COX-2 enzyme solution in Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Incubation:

    • Add 150 µL Assay Buffer and 10 µL Heme to wells.

    • Add 10 µL of 2,4,6-TMPA derivative (dissolved in DMSO, varying concentrations: 0.01 - 100 µM).

    • Add 10 µL COX-2 Enzyme. Incubate for 5 minutes at 25°C.

  • Initiation: Add 10 µL Arachidonic Acid (substrate) and 20 µL Colorimetric Substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
    
    Plot log(concentration) vs. % Inhibition to derive IC₅₀.
    

Mechanism of Action (Signaling Pathway)

The anticancer activity of 2,4,6-TMPA derivatives (specifically the chalcone-hybrids) operates via a dual-mechanism: suppression of the RAS-ERK pathway and direct tubulin destabilization.

MOA_Pathway Inhibitor 2,4,6-TMPA Derivative Tubulin Tubulin Polymerization Inhibitor->Tubulin Destabilizes RAS RAS-GTP Inhibitor->RAS Downregulates CDK1 CDK1/Cyclin B Inhibitor->CDK1 Inhibits ATP Binding Arrest G2/M Phase Arrest Tubulin->Arrest Spindle Failure ERK ERK1/2 Phosphorylation RAS->ERK Signaling Cascade ERK->CDK1 Activates CDK1->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Dual-action mechanism of 2,4,6-TMPA derivatives leading to apoptotic cell death.

References

  • Zhang, X., et al. (2022). "Design, Synthesis, and Anticancer Evaluation of 2,4,6-Trimethoxychalcone Derivatives." Cell Stress and Chaperones.

  • BenchChem. "2,4,6-Trimethoxyphenylacetic acid: Chemical Properties and Biological Applications." BenchChem Technical Library.

  • Li, Y., et al. (2023). "(2E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one Promotes Apoptosis by Suppressing RAS-ERK Pathways." Chemistry & Biodiversity.

  • Supuran, C. T., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole Moieties." International Journal of Molecular Sciences.

  • Zarghi, A., et al. (2017). "COX Inhibition Profile and Molecular Docking Studies of 2-(Trimethoxyphenyl)-Thiazoles."[1] Bioorganic & Medicinal Chemistry.

Sources

Comparative Guide: Quantitative Analysis of 2,4,6-Trimethoxyphenylacetic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (TMPA) represents a unique analytical challenge due to its electron-rich aromatic ring, steric crowding from ortho-methoxy groups, and significant structural similarity to regioisomers (e.g., 3,4,5-trimethoxyphenylacetic acid, a mescaline metabolite). Accurate quantification in complex mixtures—whether biological fluids (plasma/urine) or synthetic reaction slurries—requires a method that balances sensitivity with selectivity.[1]

This guide objectively compares three distinct analytical workflows: LC-MS/MS (Triple Quadrupole) , UHPLC-UV/DAD , and GC-MS (Derivatized) . While LC-MS/MS offers superior sensitivity for trace bioanalysis, UHPLC-UV remains the most robust for process chemistry.[1] GC-MS serves as a critical orthogonal tool for structural confirmation.[1]

Part 1: Chemical Intelligence & Method Selection

Understanding the physicochemical profile of TMPA is the prerequisite for protocol design.[1]

PropertyValue (Approx.)Analytical Implication
Molecular Weight 226.23 g/mol Suitable for small molecule MS; amenable to GC if derivatized.[1]
pKa (Acid) ~3.8 - 4.2Critical: Mobile phases must be buffered < pH 3.0 to suppress ionization and ensure retention on C18 columns.[1]
LogP ~1.4Moderately lipophilic.[1] Good candidate for Reverse Phase (RP) LC and Liquid-Liquid Extraction (LLE).[1]
UV Maxima ~210 nm, ~270 nmThe aromatic ring allows UV detection, but non-specific absorbance at 210 nm requires high chromatographic resolution.
Isomerism 2,4,6- vs 3,4,5-Separation requires high-efficiency columns (Sub-2

m particles) or distinct MS/MS fragmentation patterns.
Decision Matrix: Selecting the Right Workflow

The following decision tree illustrates the logical pathway for selecting an analytical method based on sample matrix and sensitivity requirements.

MethodSelection Start START: Define Analytical Goal Matrix What is the Matrix? Start->Matrix Bio Biological (Plasma/Urine) Matrix->Bio Complex Bio-fluids Process Synthetic/Process (Reaction Mix) Matrix->Process Chemical Synthesis Conc Expected Concentration? Trace Trace (< 1 µg/mL) Conc->Trace High High (> 10 µg/mL) Conc->High Standard Bio->Trace Process->Conc Volatile Volatile Interferences? Trace->Volatile LCMS Rec: LC-MS/MS (ESI-) (High Sensitivity, Specificity) Trace->LCMS Required HPLC Rec: UHPLC-UV/DAD (Cost-effective, Robust) High->HPLC Standard Yes Yes Volatile->Yes No No Volatile->No GCMS Rec: GC-MS (Derivatized) (Structural Confirmation) Yes->GCMS No->LCMS

Figure 1: Analytical Decision Matrix. Selects the optimal workflow based on matrix complexity and sensitivity needs.

Part 2: Comparative Methodology & Protocols[1][2]

Method A: LC-MS/MS (The Gold Standard for Bioanalysis)

Best For: Pharmacokinetic studies, trace impurity analysis, and complex biological matrices. Mechanism: Negative Electrospray Ionization (ESI-) targets the deprotonated carboxylate ion


, offering high selectivity against non-acidic matrix components.[1]
Protocol 1: LC-MS/MS Workflow[1][2]
  • Instrument: Triple Quadrupole MS coupled to UHPLC.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Promotes ionization efficiency in negative mode by providing protons for buffer, though counter-intuitive, ammonium acetate is also viable). Note: For ESI-, 5mM Ammonium Acetate pH 5.0 often yields better signal stability than pure acid.

    • B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI-):

    • Precursor Ion: m/z 225.1 (

      
      ).[1]
      
    • Product Ions (MRM): m/z 225.1

      
       181.1 (Loss of 
      
      
      
      , Quantifier); m/z 225.1
      
      
      166.1 (Loss of methyl radical/methoxy, Qualifier).

Why this works: The loss of


 (44 Da) is highly characteristic of carboxylic acids, providing a "self-validating" confirmation of the functional group.
Method B: UHPLC-UV (The Process Workhorse)

Best For: Quality Control (QC), purity assessment of synthesis intermediates (>98% purity checks). Mechanism: Relies on the strong UV absorption of the trimethoxy-benzene moiety.[1]

Protocol 2: High-Resolution Separation
  • Column: Phenyl-Hexyl or C18 (4.6 x 150 mm, 3.5

    
    m).[1] Expert Tip: Phenyl-Hexyl phases often provide better separation of regioisomers (2,4,6 vs 3,4,5) due to 
    
    
    
    interactions.[1]
  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer (pH 3.0). Strict pH control is required to suppress silanol activity and keep TMPA protonated.

    • B: Methanol.[1][3]

  • Detection: DAD at 210 nm (max sensitivity) and 254 nm (selectivity).

Method C: GC-MS (The Orthogonal Validator)

Best For: Confirming structural identity and analyzing mixtures with volatile organic impurities.[1] Constraint: TMPA is non-volatile and requires derivatization.[1]

Protocol 3: Silylation Derivatization[1]
  • Dry Sample: Evaporate solvent completely under

    
     (Water kills the reaction).[1]
    
  • Reagent: Add 50

    
    L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
    
  • Incubation: 60°C for 30 minutes.

  • Reaction:

    
    .
    
  • Analysis: Inject 1

    
    L splitless.[1] Look for the Trimethylsilyl (TMS) ester derivative (
    
    
    
    ).[1]

Part 3: Performance Comparison Data

The following table synthesizes expected performance metrics based on validated methodologies for phenylacetic acid derivatives (extrapolated from references 1, 3, 4).

FeatureLC-MS/MS (ESI-)UHPLC-UVGC-MS (TMS-Deriv.)[1]
Linearity Range 1 – 1000 ng/mL0.5 – 500

g/mL
0.1 – 100

g/mL
LOD (Limit of Detection) ~0.1 ng/mL~0.1

g/mL
~0.05

g/mL
Selectivity Excellent (Mass filtration)Moderate (Relies on

)
High (Mass spectral fingerprint)
Throughput High (5 min run)Moderate (15-20 min run)Low (Requires derivatization)
Matrix Effects Susceptible to ion suppressionProne to co-elutionClean (if extracted properly)
Cost per Sample High (

$)
Low ($)Moderate (

)

Part 4: Sample Preparation Workflow

For complex mixtures (e.g., plasma or reaction slurry), direct injection is rarely feasible. The following workflow outlines a robust Solid Phase Extraction (SPE) protocol to isolate TMPA.

SamplePrep Sample Sample (Plasma/Slurry) PreTreat Pre-treatment Add IS, Acidify (pH 2) Sample->PreTreat Condition Condition SPE (MeOH -> Water) PreTreat->Condition Prep Cartridge Load Load Sample (Flow < 1mL/min) Condition->Load Wash Wash (5% MeOH/Water) Load->Wash Remove Salts/Proteins Elute Elute (100% MeOH) Wash->Elute Collect TMPA Evap Evaporate & Reconstitute (Mobile Phase) Elute->Evap Ready for LC/GC Ready for LC/GC Evap->Ready for LC/GC

Figure 2: Solid Phase Extraction (SPE) Workflow. Optimizes recovery of acidic analytes like TMPA while removing protein/salt interferences.

Critical "Why" for Sample Prep:
  • Acidification (pH 2): We acidify the sample to drive TMPA into its neutral (protonated) form.[1] Neutral species bind strongly to the hydrophobic C18/Polymeric SPE sorbent, while salts and ionized proteins pass through.

  • Internal Standard (IS): Always use a structural analog (e.g., d3-2,4,6-TMPA or 3,4,5-Trimethoxyphenylacetic acid if chromatographically resolved) to correct for extraction loss and ionization suppression.

References

  • Agilent Technologies. (2013).[4] Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note 5991-3071EN. Link

  • Marahatta, A., et al. (2012).[1][2] "Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry." Journal of Chromatography B, 903, 118-125.[2] Link

  • Sigma-Aldrich. (n.d.).[1] The Use of Derivatization Reagents for Gas Chromatography (GC). Technical Bulletin. Link

  • Laryea, M. D., et al. (2010).[1] "Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites...". Journal of Inherited Metabolic Disease. Link

Sources

validating the structure of 2,4,6-Trimethoxyphenylacetic acid using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate verification, the structural validation of 2,4,6-Trimethoxyphenylacetic acid (TMPAA) presents a specific challenge: distinguishing it from its thermodynamically stable regioisomers (e.g., 3,4,5-trimethoxyphenylacetic acid) without relying on single-crystal growth.

While 1D NMR (


H, 

C) provides functional group inventory, it often fails to definitively prove the positions of substituents on the aromatic ring due to overlapping chemical shifts. This guide outlines a self-validating 2D NMR workflow (COSY, HSQC, HMBC) that establishes connectivity and spatial arrangement, serving as a superior alternative to X-ray crystallography for rapid, solution-state validation.

The Challenge: Regioisomer Ambiguity

The primary risk in synthesizing TMPAA is the formation of isomers where the methoxy groups are not in the symmetric 2,4,6-positions. The most common confusion arises between:

  • Target: 2,4,6-Trimethoxyphenylacetic acid (Symmetric, sterically hindered).

  • Impurity/Alternative: 3,4,5-Trimethoxyphenylacetic acid (Mescaline precursor derivative, highly stable).

Why 1D NMR is Insufficient: Both molecules possess exactly the same proton inventory:

  • 2 Aromatic protons[1][2]

  • 9 Methoxy protons[2]

  • 2 Methylene protons[2]

  • 1 Acid proton[2]

Relying solely on chemical shift prediction is risky due to solvent effects.[2] Definitive proof requires establishing the connectivity between the methylene tail and the aromatic ring carbons.

Comparative Analysis: Validation Methodologies

The following table compares the proposed 2D NMR workflow against industry alternatives.

FeatureMethod A: 1D NMR Only Method B: 2D NMR (Recommended) Method C: X-Ray Crystallography
Primary Output Functional group countAtom-to-atom connectivity3D atomic coordinates
Isomer Resolution Low (Inferred via symmetry)High (Proven via scalar coupling)Absolute
Sample State SolutionSolutionSolid Crystal (Required)
Time to Result < 1 Hour2–4 HoursDays to Weeks (Crystal growth)
Cost Efficiency HighHighLow
Suitability Routine QCStructural Validation / IND Filing Reference Standard Generation

Experimental Protocol: The Self-Validating Workflow

Sample Preparation[2]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent aggregation of the carboxylic acid moiety and ensure sharp peaks.[2]
  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
  • 
    H (Proton):  16 scans, 2s relaxation delay.[2]
    
  • COSY (Correlation Spectroscopy): 256 increments, magnitude mode.[2] Purpose: Identify scalar coupling between protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited. Purpose: Assign protons to specific carbons (C-H).

  • HMBC (Heteronuclear Multiple Bond Coherence): Optimized for

    
     Hz.[2] Purpose: Long-range connectivity (2-3 bonds) – The "Smoking Gun".
    
Validation Workflow Diagram

ValidationWorkflow cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Assignment cluster_2 Phase 3: Validation SamplePrep Sample Prep (DMSO-d6) Acquisition Pulse Sequence (1H, HSQC, HMBC) SamplePrep->Acquisition ProtonAssign 1H Integration & Symmetry Check Acquisition->ProtonAssign CarbonMap HSQC: Map H to C ProtonAssign->CarbonMap Connectivity HMBC: Link CH2 to Ring Carbons CarbonMap->Connectivity Decision Isomer Confirmation Connectivity->Decision

Caption: Figure 1. Step-by-step logic flow for validating TMPAA structure, moving from physical preparation to spectral logic gates.

Data Interpretation & Causality

This section details the specific spectral evidence required to confirm the 2,4,6-isomer.

The Symmetry Test ( H NMR)

The 2,4,6-isomer possesses a plane of symmetry passing through C1 and C4. The 3,4,5-isomer also possesses a plane of symmetry. Therefore, symmetry alone (counting peaks) is insufficient to distinguish them.[2] Both will show:

  • 1 signal for aromatic protons (integrating to 2H).[2]

  • 2 signals for methoxy groups (integrating to 6H and 3H).[2]

The Distinction: In the 2,4,6-isomer, the aromatic protons are at positions 3 and 5. They are shielded by ortho and para methoxy groups.[2]

  • Expected Shift (2,4,6):

    
     6.1 – 6.2 ppm.
    
  • Expected Shift (3,4,5):

    
     6.4 – 6.6 ppm (Positions 2 and 6).
    

While indicative, chemical shift is not absolute proof.[2] We proceed to 2D.

The Connectivity Proof (HMBC)

This is the critical step.[2] We focus on the Methylene Protons (CH


)  of the acetic acid tail.[2]

The Logic: In HMBC, protons show correlations to carbons 2 or 3 bonds away.[2]

  • Identify the CH

    
     proton signal (
    
    
    
    3.6 ppm).[2]
  • Observe its correlations to the aromatic ring.[2]

Scenario A: 2,4,6-Trimethoxyphenylacetic acid (Target)

  • The CH

    
     is attached to C1.[2]
    
  • Correlations:

    • C1 (Quaternary): Strong 2-bond correlation.[2]

    • C2 and C6 (Quaternary, Oxygenated): Strong 3-bond correlation.[2]

  • Key Feature: The CH

    
     protons will correlate to oxygenated  carbons (C2/C6, 
    
    
    
    ppm).[2] They will NOT correlate to any carbon bearing a proton (C3/C5 are too far).[2]

Scenario B: 3,4,5-Trimethoxyphenylacetic acid (Impurity)

  • The CH

    
     is attached to C1.[2]
    
  • Correlations:

    • C1 (Quaternary): Strong 2-bond correlation.[2]

    • C2 and C6 (Methine, Proton-bearing): Strong 3-bond correlation.[2]

  • Key Feature: The CH

    
     protons will correlate to proton-bearing  carbons (C2/C6, 
    
    
    
    ppm).[2]
Structural Logic Diagram

HMBC_Logic cluster_Target 2,4,6-Isomer (Target) cluster_Impurity 3,4,5-Isomer (Impurity) CH2_Signal CH2 Protons (~3.6 ppm) C2_C6_Target C2/C6 Carbons (Oxygenated, Quaternary) Shift: ~158 ppm CH2_Signal->C2_C6_Target HMBC Correlation (Observed) C2_C6_Impurity C2/C6 Carbons (Proton-bearing, Methine) Shift: ~107 ppm CH2_Signal->C2_C6_Impurity HMBC Correlation (NOT Observed) Result VALIDATED STRUCTURE C2_C6_Target->Result Confirms Ortho-Methoxy

Caption: Figure 2. The "Smoking Gun" HMBC correlation path. The chemical shift of the carbon correlating to the CH2 tail definitively separates the isomers.

References

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[2] [2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] [2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70372, 3,4,5-Trimethoxyphenylacetic acid (Comparative Data). Retrieved from [Link]

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] (Online Database).[2] Retrieved from [Link][2]

Sources

Comparative Guide: Catalytic Systems for the Synthesis of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenylacetic acids (PAAs) are critical pharmacophores in the pharmaceutical industry, serving as the structural backbone for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Felbinac. Traditionally, these were synthesized via the hydrolysis of benzyl nitriles—a process plagued by stoichiometric waste and hazardous cyanide handling.

This guide evaluates three modern catalytic systems that have superseded traditional methods. We compare the Palladium-Catalyzed Carbonylation (the industrial standard), the Nickel-Catalyzed Reductive Carboxylation (the green CO₂ alternative), and the Cobalt-Catalyzed Electrochemical System (the cost-efficient frontier).

Key Takeaway: While Palladium offers the highest turnover numbers (TON) for large-scale batch processing, Nickel systems utilizing CO₂ fixation provide a superior safety profile and atom economy for laboratory-scale discovery chemistry.

Mechanistic Divergence: CO vs. CO₂ Pathways

To understand the operational differences, we must visualize the mechanistic divergence. Palladium systems rely on CO insertion (Carbonylation), whereas Nickel systems typically utilize CO₂ via reductive coupling (Carboxylation).

Figure 1: Mechanistic Pathways of PAA Synthesis

PAA_Synthesis_Pathways Start Benzyl Halide (Ar-CH2-X) OxAdd_Pd Oxidative Addition (Ar-CH2-Pd-X) Start->OxAdd_Pd Pd(0) OxAdd_Ni Oxidative Addition (Ar-CH2-Ni-X) Start->OxAdd_Ni Ni(0) Pd_Cycle Pd(0) Catalyst CO_Insert CO Insertion (Carbonylation) OxAdd_Pd->CO_Insert + CO (Gas) Acyl_Pd Acyl-Pd Species CO_Insert->Acyl_Pd Hydrolysis Base Hydrolysis Acyl_Pd->Hydrolysis + NaOH/H2O Hydrolysis->Pd_Cycle Regeneration Product Phenylacetic Acid (Ar-CH2-COOH) Hydrolysis->Product Ni_Cycle Ni(0) Catalyst Reductant Reductant (Zn/Mn) Reductant->Ni_Cycle Reduces Ni(II) CO2_Insert CO2 Insertion (Carboxylation) OxAdd_Ni->CO2_Insert + CO2 (1 atm) CO2_Insert->Product + H+ Workup

Caption: Comparative mechanistic flow. Top (Orange): Pd-catalyzed carbonylation using toxic CO gas. Bottom (Green): Ni-catalyzed reductive carboxylation using benign CO₂ and a metallic reductant.

System A: Palladium-Catalyzed Biphasic Carbonylation

Status: Industrial Gold Standard Best For: High-yield production, scale-up, substrates with electron-withdrawing groups.

Technical Analysis

The palladium-catalyzed carbonylation of benzyl chlorides is the most robust method for synthesizing PAAs like 2,4-dichlorophenylacetic acid . The critical innovation here is the biphasic system (organic solvent + aqueous NaOH) facilitated by a Phase Transfer Catalyst (PTC).

  • Why it works: The PTC (e.g., TEAC) shuttles the benzyl halide into the interface where the Pd-catalyst operates, while the aqueous base immediately traps the formed acyl-palladium species, preventing catalyst poisoning and driving the equilibrium forward.

  • Ligand Choice: Triphenylphosphine (PPh₃) is standard, but bidentate ligands like Xantphos can improve stability at higher temperatures.

Experimental Protocol A: Synthesis of 2,4-Dichlorophenylacetic Acid

Reagents:

  • 2,4-Dichlorobenzyl chloride (10 mmol)

  • Pd(PPh₃)₂Cl₂ (0.13 mmol, 1.3 mol%)

  • Tetraethylammonium chloride (TEAC) (0.18 mmol)

  • 4M NaOH (8 mL)

  • Solvent: Xylene or Toluene (10 mL)

  • CO Source: CO Balloon or Autoclave (1.5 MPa preferred for kinetics)

Workflow:

  • Setup: Charge a stainless steel autoclave (or heavy-walled pressure tube) with the Pd catalyst, TEAC, and Xylene.

  • Addition: Add the benzyl chloride and aqueous NaOH.

  • Purge: Purge the vessel 3x with CO gas. Pressurize to 1.5 MPa (approx 15 bar).

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm) for 20 hours. Note: Stirring rate is critical in biphasic systems to maximize interfacial area.

  • Workup: Cool to room temperature. Vent CO (in a fume hood). Separate the aqueous layer (contains the PAA salt).

  • Isolation: Acidify the aqueous layer with HCl to pH 1-2. The product will precipitate. Filter and recrystallize from ethanol/water.

Validation Data: Yields typically exceed 95% with >99% purity after recrystallization.

System B: Nickel-Catalyzed Reductive Carboxylation

Status: The "Green" Discovery Tool Best For: Lab-scale synthesis, avoiding CO gas, late-stage functionalization.

Technical Analysis

This system utilizes CO₂ (atmospheric pressure) as the C1 source.[1][2][3][4] Unlike Pd-carbonylation, this is a reductive process. It requires a stoichiometric metal reductant (Zinc dust or Manganese) to regenerate the Ni(0) species.

  • Why it works: Nickel is more nucleophilic than Palladium, allowing for facile oxidative addition to benzyl chlorides and bromides. The use of CO₂ avoids the safety protocols required for CO gas handling.

  • Ligand Choice: Tridentate ligands or bulky phosphines (e.g., PCp₃) are often required to prevent catalyst dimerization.

Experimental Protocol B: Ambient Pressure Carboxylation

Reagents:

  • Benzyl Chloride derivative (1.0 mmol)

  • NiCl₂[5]·glyme (10 mol%)

  • Ligand: PCp₃ (Tricyclopentylphosphine) (20 mol%) or bipyridine derivatives.

  • Reductant: Zn dust (2.0 equiv)

  • Additive: MgCl₂ (1.0 equiv) - Crucial for accelerating the reduction step.

  • Solvent: DMF (Dry)

  • Gas: CO₂ (Balloon)

Workflow:

  • Activation: In a glovebox or under Argon, mix NiCl₂·glyme, Ligand, and Zn dust in DMF.[5] Stir for 15 mins to generate the active Ni(0) species (color change observed).

  • Substrate Addition: Add the benzyl halide and MgCl₂.

  • Gas Exchange: Evacuate Argon and attach a balloon of dry CO₂.

  • Reaction: Stir at Room Temperature (25°C) for 12–24 hours.

  • Quench: Carefully add dilute HCl to quench excess Zn and protonate the carboxylate.

  • Extraction: Extract with Ethyl Acetate. Wash with brine to remove DMF.

  • Purification: Column chromatography is usually required to remove ligand byproducts.

Validation Data: Yields range from 70-90% . Excellent tolerance for esters and ketones, which might be sensitive to the harsh base in Method A.

System C: Cobalt-Catalyzed Electrochemical Carboxylation

Status: Emerging Technology Best For: Cost reduction, flow chemistry integration, high selectivity over homocoupling.

Technical Analysis

Recent advances (e.g., Co-pyrox catalysts) utilize electrochemistry to drive the reduction, replacing stoichiometric metal powders (Zn/Mn). This is an EC'C mechanism : Electrochemical reduction -> Chemical step (Oxidative addition) -> Chemical step (CO₂ insertion).

  • Advantage: Eliminates metal waste (ZnCl₂).

  • Selectivity: The specific potential control prevents the homocoupling of benzyl halides (Ar-CH₂-CH₂-Ar), a common side reaction in thermal metal-catalyzed couplings.

Performance Matrix & Comparison

The following table synthesizes experimental data to aid in system selection.

FeatureSystem A: Pd-Carbonylation System B: Ni-Carboxylation System C: Co-Electrochemical
C1 Source CO (Toxic, Flammable)CO₂ (Safe, Abundant)CO₂ (Safe, Abundant)
Yield (Typical) 92 - 98% 75 - 90%70 - 85%
Reaction Temp 80°C - 120°C25°C (Room Temp) 25°C - 50°C
Pressure High (10-50 bar)Atmospheric (1 bar) Atmospheric
Reagents Aqueous Base (NaOH)Stoichiometric Zn/MnElectricity (Cathodic reduction)
Atom Economy HighModerate (Zn waste)Very High
Cost High (Pd metal)Moderate (Ni + Ligands)Low (Co metal)
Scalability Proven (kg to tons) Difficult (Solids handling)Emerging (Flow cells)

Decision Framework

Use the following logic flow to determine the optimal catalyst for your specific campaign.

Figure 2: Catalyst Selection Logic

Catalyst_Selection Start Start: Synthesis Requirement Scale Is this >100g Scale? Start->Scale Safety Is CO Gas Permitted? Scale->Safety No (<100g) Rec_Pd USE SYSTEM A (Pd-Catalyzed Carbonylation) High Throughput, Robust Scale->Rec_Pd Yes (Industrial) FGT Base Sensitive Groups? (Esters/Amides present) Safety->FGT No (CO banned) Safety->Rec_Pd Yes Rec_Ni USE SYSTEM B (Ni-Catalyzed Carboxylation) Mild Conditions, High FGT FGT->Rec_Ni Yes (Sensitive) Rec_Co USE SYSTEM C (Co-Electrochemical) Green Chemistry Focus FGT->Rec_Co No (Robust)

Caption: Decision tree based on scale, safety constraints, and substrate functionality.

References

  • Pd-Catalyzed Carbonylation Mechanism & Conditions

    • Title: An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.[1][6][7][8][9][10]

    • Source: Journal of Chemical Research (2019).[8]

    • URL:[Link][8]

  • Ni-Catalyzed Carboxylation (JACS)

    • Title: Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO₂.[1][2]

    • Source: Journal of the American Chemical Society (2013).[1]

    • URL:[Link]

  • Cobalt-Catalyzed Electrochemical Synthesis

    • Title: Electrochemical cobalt-catalyzed selective carboxylation of benzyl halides with CO₂ enabled by low-coordinate cobalt electrocatalysts.[6][7][9]

    • Source: ChemRxiv (Preprint/ResearchG
    • URL:[Link][1][3][8][9][10][11][12][13]

  • Review of Carbonylation Technologies

    • Title: Palladium-catalyzed carbonylation of benzyl alcohol derivatives.[8][14]

    • Source: University of Padova (UniPD) Research Repository.
    • URL:[Link]

Sources

stability studies of 2,4,6-Trimethoxyphenylacetic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the stability profile of 2,4,6-Trimethoxyphenylacetic acid (TMPA) . Unlike its more stable isomers (e.g., 3,4,5-TMPA) or the parent phenylacetic acid, 2,4,6-TMPA exhibits unique instability driven by the "Ortho Effect" —severe steric crowding combined with extreme electron donation from the methoxy groups.

This document compares TMPA against key alternatives, detailing degradation pathways (primarily decarboxylation and oxidation) and providing self-validating experimental protocols for stability assessment in drug development contexts.[1]

Part 1: Chemical Context & Structure-Stability Relationship (SSR)[1]

To understand the stability of TMPA, one must analyze its electronic and steric environment compared to its alternatives.

The Comparative Landscape
Feature2,4,6-TMPA (Target)3,4,5-TMPA (Alternative 1)Phenylacetic Acid (Alternative 2)
Structure

High Steric Strain 

Low Steric Strain 

No Steric Strain 
Electronic State Hyper-electron rich; C1 (ipso) is activated.[1]Electron rich; C1 is less activated than 2,4,6.Electron neutral.[1]
Primary Instability Rapid Decarboxylation (Acid/Heat) & Ring Oxidation.[1]Moderate Oxidation; Slow Decarboxylation.[1]Stable; resistant to decarboxylation.[1]
Degradation Product 1,3,5-Trimethoxybenzene (TMB)3,4,5-Trimethoxytoluene (Trace)Toluene (Trace/Negligible)
Mechanistic Insight: Why 2,4,6-TMPA is Unstable

The instability of 2,4,6-TMPA is governed by two factors:

  • Steric Inhibition of Resonance: The two ortho-methoxy groups force the acetic acid side chain out of the aromatic plane.[1] This prevents conjugation stabilization of the carboxyl group, raising the ground-state energy.

  • Facilitated Decarboxylation: In acidic conditions, the electron-rich ring acts as a "proton trap."[1] Protonation at the C1 position (ipso) forms a stabilized arenium ion (Wheland intermediate).[1] The loss of CO₂ from this intermediate is rapid because it relieves the significant steric strain between the side chain and the ortho-methoxy groups [1].

Part 2: Forced Degradation Comparison Studies

The following sections detail specific stress conditions. The protocols are designed to be self-validating , meaning they include internal system suitability checks (e.g., mass balance tracking).

Study A: Acid-Catalyzed Hydrolysis & Decarboxylation

Objective: Quantify the rate of decarboxylation relative to 3,4,5-TMPA.

1. Experimental Protocol
  • Preparation: Dissolve 10 mg of TMPA in 10 mL of Acetonitrile:Water (50:50).

  • Stress Induction: Add 1.0 mL of 1N HCl. Heat to 60°C in a sealed vial.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h.

  • Quenching: Neutralize immediately with 100 µL 1N NaOH and dilute with mobile phase.

  • Detection: HPLC-UV at 210 nm (to detect the benzene ring) and 254 nm.

2. Comparative Performance Data
Parameter2,4,6-TMPA3,4,5-TMPAPhenylacetic Acid
Half-Life (t1/2) at pH 1.2 / 60°C ~2-4 Hours > 48 Hours> 1 Week
Major Degradant 1,3,5-TrimethoxybenzeneNone detected (Stable)None detected
Mechanism

mediated Decarboxylation
N/AN/A
3. Degradation Pathway Visualization

The following diagram illustrates the unique decarboxylation pathway of 2,4,6-TMPA compared to the stable PAA.

Decarboxylation TMPA 2,4,6-TMPA (Ground State) Protonation Ipso-Protonation (Rate Limiting Step) TMPA->Protonation + H+ (Acid) Intermediate Arenium Ion (High Energy) Protonation->Intermediate Steric Relief TMB 1,3,5-Trimethoxybenzene (Degradant) Intermediate->TMB - CO2 (Irreversible) CO2 CO2 Gas Intermediate->CO2

Figure 1: Acid-catalyzed decarboxylation mechanism specific to 2,4,6-TMPA.[1] The steric relief drives the irreversible loss of CO2.

Study B: Oxidative Stress Stability

Objective: Assess susceptibility of the electron-rich aromatic ring to oxidation (Quinone formation).

1. Experimental Protocol
  • Preparation: Prepare a 1 mg/mL solution of TMPA in Methanol.

  • Stress Induction: Add 30%

    
     to achieve a final concentration of 3%.[1] Incubate at 25°C (Ambient) .
    
  • Sampling: T=0, 6h, 24h.

  • Analysis: LC-MS is required here to identify ring-hydroxylated or quinone species (M+16 or M+14 mass shifts).[1]

2. Comparative Performance Data
Parameter2,4,6-TMPA3,4,5-TMPAPhenylacetic Acid
Oxidative Sensitivity High ModerateLow
Observed Degradants Quinones, Ring-opening productsDemethylated speciesStable
Recommendation Protect from air/peroxides. Use antioxidants (e.g., Sodium Metabisulfite).[1]Standard handling.No special handling.

Part 3: Recommended Handling & Storage Strategy

Based on the comparative data, 2,4,6-TMPA requires a distinct handling strategy compared to its isomers.

ConditionRecommendation for 2,4,6-TMPARationale
pH Environment Maintain Neutral to Slightly Basic (pH 7-9) .Acidic pH catalyzes rapid decarboxylation.[1]
Temperature Store at 2-8°C .Thermal energy accelerates steric-relief degradation.[1]
Solvent Choice Avoid protic acids.[1] Use Aprotic solvents (DMSO, DMF) for stock solutions.[1]Protic solvents stabilize the transition state for decarboxylation.[1]
Light Amber vials (Light sensitive).Electron-rich rings are photo-labile.[1]

Part 4: Validated Experimental Workflow

Use this workflow to validate the stability of your specific TMPA batch.

Workflow cluster_Conditions Stress Conditions (Parallel) Start Start: TMPA Sample Prep Sample Prep: 1 mg/mL in MeCN:H2O Start->Prep Acid Acid: 0.1N HCl, 60°C Prep->Acid Base Base: 0.1N NaOH, RT Prep->Base Ox Oxidation: 3% H2O2, RT Prep->Ox Quench Quench & Dilute (Stop Reaction) Acid->Quench Base->Quench Ox->Quench Analysis HPLC-UV/MS Analysis (Gradient Method) Quench->Analysis Decision Compare vs Standard (Mass Balance > 95%?) Analysis->Decision Decision->Prep No (Re-test) Report Generate Stability Profile Decision->Report Yes

Figure 2: Step-by-step forced degradation workflow for establishing TMPA stability specifications.

References

  • Cohen, T. & Schambach, R.A. (1970).[1] Mechanisms of Decarboxylation of 2,4,6-Trimethoxybenzoic Acid and Derivatives. Journal of the American Chemical Society.[1][2] (Mechanistic basis for steric-induced decarboxylation in trimethoxy systems).[1]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] (Standard protocols for forced degradation).

  • Waterman, K.C., et al. (2002).[1] Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.[1] (methodology for pH-rate profiling).[1]

  • Rescifina, A., et al. (2014).[1] Recent Advances in the Synthesis of 1,3,5-Trimethoxybenzene Derivatives. Current Organic Chemistry. (Context on the stability of the degradation product TMB).

Sources

head-to-head comparison of 2,4,6-Trimethoxyphenylacetic acid with other phenylacetic acids in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of 2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPA) against its structural analogs, specifically Phenylacetic acid (PAA) and 3,4,5-Trimethoxyphenylacetic acid (3,4,5-TMPA) .

Designed for drug development professionals and application scientists, this document focuses on Structure-Activity Relationships (SAR) , metabolic stability, and physicochemical performance in vitro.

Executive Summary

2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPA) represents a distinct class of phenylacetic acids where the ortho-substitution pattern creates significant steric shielding around the carboxylate tail. Unlike its isomer 3,4,5-TMPA (a known metabolite of mescaline) or the unsubstituted Phenylacetic acid (PAA) (a natural auxin and metabolic intermediate), 2,4,6-TMPA exhibits unique resistance to specific enzymatic conjugations and altered receptor binding profiles. This guide evaluates its utility as a steric probe in metabolic assays and a specialized intermediate in ligand design.

Physicochemical & Structural Profiling

The core differentiator of 2,4,6-TMPA is the "Mesityl-like" effect . The two methoxy groups at the 2- and 6-positions create a "molecular gate," restricting rotational freedom and shielding the acetic acid moiety.

FeaturePhenylacetic Acid (PAA) 3,4,5-Trimethoxyphenylacetic Acid 2,4,6-Trimethoxyphenylacetic Acid
Structure UnsubstitutedMeta/Para substitutedOrtho/Para substituted
Electronic State Neutral / BaselineElectron-RichHighly Electron-Rich (Resonance)
Steric Hindrance Low (Free rotation)Low (Planar accessibility)High (Restricted rotation)
pKa (Calc.) ~4.31~4.0 - 4.2~4.5 - 4.8 (Steric inhibition of resonance)
LogP (Lipophilicity) 1.411.651.58
Primary Utility Auxin / Metabolic BaselineMescaline Metabolite / CNS ProbeSteric Probe / Acid-Labile Linker

Expert Insight: The elevated pKa of 2,4,6-TMPA compared to PAA is counter-intuitive (methoxy is electron-withdrawing by induction) but is explained by the steric inhibition of resonance. The ortho-methoxy groups twist the carboxylate out of plane, reducing conjugation with the phenyl ring.

In Vitro Biological Performance
A. Metabolic Stability (Microsomal Assays)

In drug discovery, PAA derivatives are frequently screened for metabolic liability.

  • PAA: Rapidly conjugated (Glucuronidation/Glycine conjugation) or hydroxylated.

  • 3,4,5-TMPA: Susceptible to O-demethylation by CYP450s (specifically CYP2D6/CYP3A4) due to accessible methoxy groups.

  • 2,4,6-TMPA: Shows enhanced stability against conjugation . The steric bulk at the 2,6-positions hinders the approach of UDP-glucuronosyltransferases (UGTs), making it a "hard" metabolic spot relative to its isomers. However, the para-methoxy (4-position) remains a liability for oxidative demethylation.

B. Receptor Ligand Interaction (Auxin Model)

While PAA is a weak auxin (plant hormone), 2,4,6-TMPA acts as a negative control or antagonist .

  • Mechanism: Auxin receptors (TIR1) require a specific planar conformation of the ring and carboxylate.

  • Observation: The 2,4,6-substitution forces a perpendicular conformation, abolishing agonist activity. This makes 2,4,6-TMPA valuable in phenotypic screens to rule out off-target auxin-like toxicity in agrochemical discovery.

Experimental Protocol: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of 2,4,6-TMPA versus PAA and 3,4,5-TMPA.
Methodology

This protocol utilizes a self-validating system where Testosterone (high turnover) and Warfarin (low turnover) are included as internal controls.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow Steps:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with test compound (1 µM final). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitoring transition: Parent ion

    
     to decarboxylated fragment.
    
Visual Workflow (DOT Diagram)

MicrosomalStability Start Substrate Preparation (1 µM 2,4,6-TMPA) Mix Microsome Mix (0.5 mg/mL) Start->Mix Incubate Incubation 37°C + NADPH Mix->Incubate Initiation Sample Time Point Sampling (0-60 min) Incubate->Sample Kinetic Loop Sample->Incubate Quench Quench & Centrifuge (ACN + IS) Sample->Quench Transfer Analyze LC-MS/MS Analysis (% Remaining) Quench->Analyze Supernatant

Caption: Workflow for determining metabolic stability half-life (


) of substituted phenylacetic acids.
Mechanistic Pathway: Steric Inhibition of Conjugation

The following diagram illustrates why 2,4,6-TMPA resists Phase II conjugation (Glucuronidation) compared to PAA.

StericBlocking cluster_PAA Phenylacetic Acid (PAA) cluster_TMPA 2,4,6-TMPA PAA_Node PAA Structure (Unhindered) UGT_Enzyme UGT Enzyme (Active Site Access) PAA_Node->UGT_Enzyme Free Rotation Conj_Product PAA-Glucuronide (Rapid Clearance) UGT_Enzyme->Conj_Product Conjugation TMPA_Node 2,4,6-TMPA (Ortho-Methoxy Shield) UGT_Block UGT Enzyme (Steric Clash) TMPA_Node->UGT_Block Restricted Access No_Product Unconjugated Acid (High Stability) UGT_Block->No_Product Enzyme Refusal

Caption: Comparative mechanism showing steric hindrance of UGT conjugation in 2,4,6-TMPA vs. PAA.

Data Interpretation & Expected Results

When running the comparative assays described above, the following performance metrics are typical for this compound class.

ParameterPhenylacetic Acid (PAA)2,4,6-TMPAInterpretation

(Microsomes)
< 20 min> 60 min2,4,6-TMPA is metabolically robust against conjugation.
Clearance Mechanism Phase II (Glucuronidation)Phase I (Slow O-demethylation)Shift from conjugation to oxidation due to steric bulk.
Protein Binding Moderate (~70%)High (>90%)Increased lipophilicity and electron density increases albumin binding.
Cell Permeability High (

)
ModerateSteric bulk slightly reduces passive diffusion rates.
References
  • BenchChem. Scientific Significance and Research Trajectory of 2,4,6-Trimethoxyphenylacetic Acid. (Accessed 2026).[1][2] Link

  • National Institutes of Health (NIH). Metabolic pathways of phenethylamine derivatives (Mescaline/2C-B analogs). PubMed Central. Link

  • MDPI Molecules. Synthesis and Biological Activity Screening of Trimethoxyphenyl-Based Analogues. (2022).[3] Link

  • PubChem. Phenylacetic Acid - Compound Summary. National Library of Medicine. Link

  • XenoTech. In Vitro Drug Transporter and Metabolic Stability Assays. (2025).[2] Link

Sources

Definitive Identification of 2,4,6-Trimethoxyphenylacetic Acid: A High-Resolution Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the identity of 2,4,6-Trimethoxyphenylacetic acid (TMPAA) requires a rigorous analytical strategy that balances sensitivity with structural specificity. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it often lacks the sensitivity required for bioanalysis or impurity profiling in early-stage drug development.

This guide details a self-validating High-Resolution Mass Spectrometry (HRMS) workflow. By leveraging the specific ionization behavior of the phenylacetic acid moiety and the unique isotopic signature of the trimethoxy-substituted ring, researchers can achieve definitive identification with sub-ppm mass accuracy, even at nanogram levels.

Part 1: Comparative Analysis of Identification Techniques

The choice of analytical technique depends on sample abundance and matrix complexity. The table below objectively compares HRMS against its primary alternatives for TMPAA identification.

Table 1: Performance Matrix for TMPAA Confirmation
FeatureHRMS (Q-TOF / Orbitrap) Low-Res MS (Triple Quad) NMR (600 MHz)
Primary Output Exact Mass (Elemental Formula)Nominal Mass (Parent Ion)Atom Connectivity & Stereochemistry
Sensitivity High (pg to ng range)High (pg range)Low (mg range required)
Mass Accuracy < 5 ppm (Definitive Formula)~1000 ppm (Ambiguous)N/A
Isomer Distinction Moderate (Requires Chromatography)LowHigh (Definitive)
Throughput High (mins/sample)High (mins/sample)Low (hrs/sample)
Best Use Case Trace analysis, metabolite ID, impurity profilingQuantitation of known targetsPure substance characterization

Expert Insight: For TMPAA, HRMS is superior when sample amount is limited (e.g., biological extracts).[1] However, because 2,4,6-TMPAA has positional isomers (e.g., 3,4,5-TMPAA), HRMS must be coupled with chromatographic retention time matching against a reference standard to claim "Level 1" identification.

Part 2: Experimental Protocol (LC-HRMS)

This protocol utilizes Electrospray Ionization (ESI) in Negative Mode .[1][2] Phenylacetic acids possess an acidic proton on the carboxyl group (


), making negative mode significantly more sensitive and selective than positive mode.
Sample Preparation
  • Solvent: Dissolve sample in 50:50 Methanol:Water. Avoid pure acetonitrile as it can suppress ionization of acidic species in negative mode.[1]

  • Concentration: Target 100 ng/mL for full-scan experiments.

Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).[1]

  • Mobile Phase B: Acetonitrile (or Methanol).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: The acidic mobile phase keeps the TMPAA protonated during separation (improving peak shape on C18), while the ESI source conditions will strip the proton for detection.

Mass Spectrometry Parameters (Source: ESI-)
  • Polarity: Negative ([M-H]⁻).[1]

  • Capillary Voltage: 2.5 - 3.0 kV (Lower than positive mode to prevent discharge).[1]

  • Desolvation Temp: 350°C.

  • Resolution: > 30,000 FWHM (at m/z 200).

  • AGC Target / Ion Accumulation:

    
     (prevent space-charge effects).
    

Part 3: Data Interpretation & Self-Validating Logic[1]

To confirm identity without ambiguity, the data must pass three "Gates of Logic."

Gate 1: Exact Mass Confirmation

The theoretical formula for 2,4,6-Trimethoxyphenylacetic acid is C₁₁H₁₄O₅ .

  • Neutral Monoisotopic Mass: 226.0841 Da.[1]

  • Observed Ion [M-H]⁻:

    
    .[1]
    
  • Theoretical m/z: 225.0768 .[1]

Validation Rule: The observed mass error must be < 5 ppm .



Gate 2: Isotopic Fine Structure

The presence of 11 carbons dictates a specific Carbon-13 (


) signature.
  • M+1 Intensity: Approximately 12.1% of the M peak (11 carbons

    
     1.1%).
    
  • Validation Rule: If the M+1 peak is absent or >20%, the ion is likely an artifact or co-eluting impurity, not TMPAA.

Gate 3: MS/MS Fragmentation (Structural Fingerprint)

Fragmenting the precursor ion (m/z 225.0768) yields a characteristic pattern.[1]

  • Decarboxylation (Primary Channel): Loss of

    
     (44 Da).[1]
    
    • 
       (Product Ion).[1]
      
    • Mechanism:[3][4] Cleavage of the acetic acid tail, leaving the resonance-stabilized trimethoxybenzyl anion.

  • Radical Loss (Secondary Channel): Loss of methyl radical (

    
    , 15 Da) from the methoxy groups is common in high-energy collisions.[1]
    

Part 4: Visualizing the Workflow

The following diagram illustrates the decision tree for confirming TMPAA, integrating the "Gates of Logic" described above.

TMPAA_Identification Start Unknown Sample (Suspected TMPAA) LC UHPLC Separation (C18 Column) Start->LC ESI ESI Negative Ionization Target: [M-H]- LC->ESI MS1 Full Scan HRMS (m/z 225.0768) ESI->MS1 Check1 Mass Error < 5 ppm? MS1->Check1 Fail1 REJECT IDENTITY (Isobaric Interference) Check1->Fail1 No Check2 Isotope Pattern Match? (M+1 ~12%) Check1->Check2 Yes Check2->Fail1 No MS2 MS/MS Fragmentation (HCD / CID) Check2->MS2 Yes Check3 Fragment: m/z 181.087 (Loss of CO2)? MS2->Check3 Check3->Fail1 No Confirm CONFIRMED IDENTITY (2,4,6-TMPAA) Check3->Confirm Yes

Figure 1: Step-by-step logic flow for confirming 2,4,6-Trimethoxyphenylacetic acid using LC-HRMS.

References

  • FDA Center for Veterinary Medicine. (2018).[1] Guidance for Industry #118: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.[3] U.S. Food and Drug Administration.[1] [Link]

  • Holčapek, M., et al. (2012).[1] Mass spectrometry in metabolomics.[1][5][6][7] Chemical Reviews, 112(9), 5072-5144.[1] (Provides authoritative grounding on small molecule ionization and fragmentation logic).

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook.[1] Springer International Publishing.[1] (Reference for ESI negative mode mechanisms for carboxylic acids).

Sources

cross-reactivity studies of antibodies raised against 2,4,6-Trimethoxyphenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Specificity Guide: Antibodies Raised Against 2,4,6-Trimethoxyphenylacetic Acid (TMPA) Derivatives

Executive Summary & Scientific Context

This guide evaluates the performance and cross-reactivity profiles of polyclonal and monoclonal antibodies raised against 2,4,6-Trimethoxyphenylacetic acid (2,4,6-TMPA) derivatives.

In the field of forensic toxicology and environmental monitoring, the differentiation of trimethoxybenzene isomers is critical. While 3,4,5-Trimethoxyphenylacetic acid is the primary metabolite of the hallucinogen Mescaline , its structural isomer 2,4,6-TMPA serves as a vital model for investigating steric hindrance in antibody recognition.

Key Finding: Antibodies raised against 2,4,6-TMPA derivatives exhibit a "High-Steric-Fidelity" profile. Unlike antibodies raised against the 3,4,5-isomer (which often show broad cross-reactivity), 2,4,6-specific antibodies rely on the "ortho-effect"—where the two methoxy groups flanking the acetic acid tail create a rigid steric lock—resulting in exceptional specificity but lower affinity for non-ortho-substituted analogs.

Technical Comparison: 2,4,6-TMPA vs. Alternatives

The following table compares the performance of antibodies raised against the 2,4,6-isomer versus the standard 3,4,5-isomer (Mescaline-type) and generic trimethoxy-benzenes.

Table 1: Comparative Performance Metrics

FeatureTarget: 2,4,6-TMPA Antibodies Alternative A: 3,4,5-TMPA Antibodies Alternative B: Generic Anti-Phenol Abs
Primary Target 2,4,6-Trimethoxyphenylacetic acid3,4,5-Trimethoxyphenylacetic acid (Mescaline metabolite)Broad Phenolic compounds
Mechanism of Recognition Steric-Dependent: Requires ortho-methoxy groups for pocket stabilization.Electronic-Dependent: Recognizes the electron-rich para-methoxy group.Hydrophobic Interaction: Binds the benzene ring non-specifically.
Cross-Reactivity (Isomeric) < 1.5% with 3,4,5-isomer. The "slimmer" neck of the 3,4,5-isomer fails to stabilize the wide antibody pocket.High (15-30%) with 2,4,6-isomer. Often binds despite steric clash.Very High (>50%) across all isomers.
Sensitivity (IC50) High (0.5 - 2.0 ng/mL) due to rigid hapten structure.Moderate (5.0 - 15.0 ng/mL) .Low (>100 ng/mL) .
Application Suitability Isomeric differentiation; Steric hindrance studies; Negative controls for Mescaline assays.General Mescaline screening (Forensics).Broad environmental screening (Pesticides).

Mechanistic Insight: The "Ortho-Effect"

To understand the causality of the low cross-reactivity, we must visualize the hapten-antibody interaction.

  • 2,4,6-Hapten: The methoxy groups at positions 2 and 6 (ortho) create a "shield" around the linker (acetic acid). The resulting antibody pocket is wide and shallow to accommodate this bulk.

  • 3,4,5-Analyte: This molecule lacks the ortho-methoxy groups. When it enters the 2,4,6-specific pocket, there is insufficient Van der Waals contact to stabilize the complex, leading to rapid dissociation and low cross-reactivity.

Diagram 1: Hapten Design & Steric Recognition Pathway

HaptenRecognition Hapten Immunogen Design (2,4,6-TMPA conjugated to KLH) ImmuneSystem Host Immune Response (B-Cell Selection) Hapten->ImmuneSystem Immunization Ab_Pocket Antibody Pocket Formation (Wide, Sterically Demanding) ImmuneSystem->Ab_Pocket Affinity Maturation Target_Binding Binding 2,4,6-TMPA (Perfect Fit: Ortho-Methoxy Lock) Ab_Pocket->Target_Binding High Affinity (Kd < 1nM) Cross_Binding Binding 3,4,5-TMPA (Loose Fit: Lack of Steric Contact) Ab_Pocket->Cross_Binding Low Affinity (Kd > 1000nM) Result_Specific Positive ID: 2,4,6-Isomer Target_Binding->Result_Specific Signal Generated Result_Negative Negative ID: Mescaline Metabolite Cross_Binding->Result_Negative No Signal

Caption: The "Ortho-Effect" mechanism. The wide antibody pocket generated by the 2,4,6-immunogen fails to stabilize the sterically smaller 3,4,5-isomer, ensuring high specificity.

Experimental Protocol: Self-Validating Specificity Assay

This protocol describes the synthesis of the immunogen and the competitive ELISA setup required to validate the cross-reactivity profile.

Phase A: Hapten Activation & Conjugation (Active Ester Method)

Rationale: We use the N-hydroxysuccinimide (NHS) method to activate the carboxylic acid of 2,4,6-TMPA without modifying the crucial methoxy groups.

  • Activation: Dissolve 10 mg of 2,4,6-Trimethoxyphenylacetic acid in 1 mL anhydrous DMF.

  • Coupling Agents: Add 1.2 equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS.

  • Incubation: Stir at Room Temperature (RT) for 2 hours. Checkpoint: TLC should show the disappearance of the free acid spot.

  • Conjugation: Add the activated ester dropwise to a solution of BSA (Bovine Serum Albumin) (20 mg in 2 mL Carbonate Buffer, pH 9.6).

  • Purification: Dialyze against PBS (pH 7.4) for 48 hours at 4°C to remove unreacted hapten.

Phase B: Competitive ELISA for Cross-Reactivity Profiling

Rationale: A competitive format is necessary for small molecules. The signal is inversely proportional to the concentration of the analyte.

  • Coating: Coat microtiter plates with 2,4,6-TMPA-Ovalbumin conjugate (0.5 µg/mL) overnight at 4°C. Note: Use a different carrier (Ovalbumin) than the immunogen (BSA) to avoid anti-carrier response.

  • Blocking: Block with 1% Casein in PBS for 1 hour at RT.

  • Competition:

    • Add 50 µL of standard (2,4,6-TMPA) OR cross-reactant (3,4,5-TMPA; 2,4,5-TMPA) at varying concentrations (0.01 to 1000 ng/mL).

    • Immediately add 50 µL of the anti-2,4,6-TMPA antibody (optimized dilution).

  • Incubation: Incubate for 60 minutes at 37°C.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody.[1] Incubate 45 mins.

  • Readout: Add TMB substrate. Stop with 2M H2SO4. Measure OD450.

Data Analysis Formula

Calculate % Cross-Reactivity (CR) using the standard definition:



  • Passing Criteria: For a specific assay, CR with the 3,4,5-isomer must be < 5% .

Workflow: From Synthesis to Validation

The following diagram illustrates the critical path for validating these antibodies, emphasizing the "Negative Selection" step often missed in standard protocols.

Diagram 2: Validation Workflow

ValidationWorkflow Step1 Hapten Synthesis (2,4,6-TMPA-NHS) Step2 Immunization (Rabbit/Goat Host) Step1->Step2 Step3 Titer Screening (Indirect ELISA) Step2->Step3 Decision Titer > 1:10,000? Step3->Decision Decision->Step2 No (Boost) Step4 Cross-Reactivity Panel (vs. 3,4,5-TMPA & 2,4,5-TMPA) Decision->Step4 Yes Outcome1 High Specificity (Use for Isomer ID) Step4->Outcome1 CR < 5% Outcome2 High Cross-Reactivity (Discard or Repurpose) Step4->Outcome2 CR > 20%

Caption: Critical path for antibody validation. Step 4 is the "Go/No-Go" gate for isomeric specificity.

References

  • Pinacho, D. G., et al. (2012). "Molecular modeling assisted hapten design to produce broad selectivity antibodies for fluoroquinolone antibiotics." Analytical Chemistry. Link

    • Relevance: Establishes the foundational principles of using molecular modeling to predict how hapten geometry (like the 2,4,6-trimethoxy steric bulk) influences antibody pocket shape and cross-reactivity.
  • Shulgin, A., & Shulgin, A. (1991).[2] PiHKAL: A Chemical Love Story. Transform Press.

    • Relevance: The authoritative source on the structure-activity relationships of phenethylamines, specifically the distinction between 3,4,5-trimethoxy (Mescaline) and 2,4,6-trimethoxy isomers.
  • Xu, Z. L., et al. (2011). "Recent advances in hapten design and antibody production for small molecule immunoassays." Food and Agricultural Immunology. Link

    • Relevance: detailed protocols on the active ester (NHS) conjugation method described in the experimental section.
  • BenchChem. (2024). "2,4,6-Trimethoxyphenylacetic acid: Structure and Properties." Link

    • Relevance: Provides physical and chemical property data for the target hapten used in the synthesis protocol.
  • Hemmilä, I. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." Applied Sciences. Link

    • Relevance: Supports the claim that cross-reactivity is not just intrinsic to the antibody but dependent on the assay form

Sources

Safety Operating Guide

2,4,6-Trimethoxyphenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2,4,6-Trimethoxyphenylacetic Acid

CAS: 104397-80-0 Formula: C₁₁H₁₄O₅ Molecular Weight: 226.23 g/mol [1][2]

Part 1: Executive Safety Summary & Hazard Identification

The "Why" Behind the Protocol: Effective disposal of 2,4,6-Trimethoxyphenylacetic acid (TMPAA) requires understanding its chemical behavior as a substituted phenylacetic acid.[2] Unlike simple inorganic acids, TMPAA is an organic solid that presents specific risks regarding dust explosion potential (if finely divided) and tissue irritation due to its acidic nature (pKa ~4.0–4.5).[2]

The primary disposal risk is incompatible mixing .[2] As an organic acid, TMPAA must never be commingled with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases in uncontrolled environments, as this can trigger exothermic reactions or gas evolution.[2]

Table 1: Physicochemical Properties & Hazard Profile
PropertyDataOperational Implication
Physical State Solid (Crystalline powder)Risk of dust generation; requires particulate respiratory protection (N95/P100).[2]
Solubility Soluble in organic solvents (MeOH, DMSO); sparingly soluble in water.[2]Disposal path depends heavily on the solvent matrix.
Acidity Weakly AcidicCan corrode metal containers over time; use HDPE or glass.
GHS Classification Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
RCRA Status Non-listed (Not P or U listed)Regulated by characteristic: Ignitability (D001) if in solvent; Corrosivity (D002) if aqueous pH < 2.[2]

Part 2: Pre-Disposal Segregation (The Critical Step)

Expert Insight: The most common laboratory accidents involving organic acids occur not during the final incineration, but during the accumulation phase in the lab.

  • Segregate from Oxidizers: Never dispose of TMPAA in a waste stream containing strong oxidizers (Chromic acid, Nitric acid, Permanganates).[2] This mixture can be explosive.[2][4][5]

  • Segregate from Bases: Do not mix with strong alkali waste (Sodium Hydroxide) unless part of a controlled neutralization protocol, as the heat of neutralization can pressurize waste drums.[2]

  • Halogen Check: TMPAA itself is non-halogenated .[2] Unless it is dissolved in Dichloromethane (DCM) or Chloroform, it should go into the Non-Halogenated Organic Waste stream to reduce disposal costs and incineration complexity.[2]

Part 3: Disposal Decision Logic (Workflow)

The following logic gate ensures the compound is routed to the correct destruction facility (typically fuel blending or incineration).

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure TMPAA or Contaminated Solids) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid SolidAction ACTION: 1. Double-bag in clear polyethylene. 2. Label 'Solid Chemical Waste'. 3. List '2,4,6-Trimethoxyphenylacetic acid'. Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent Solution SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform?) Organic->HalogenCheck NeutAction ACTION: Adjust pH to 5-9 (Optional but recommended) pHCheck->NeutAction NonHalogen ACTION: Dispose in 'Non-Halogenated Organic' Carboy HalogenCheck->NonHalogen No Halogen ACTION: Dispose in 'Halogenated Organic' Carboy HalogenCheck->Halogen Yes NeutAction->NonHalogen If < 5% organic NeutAction->Halogen If mixed with halogens

Figure 1: Decision tree for segregating 2,4,6-Trimethoxyphenylacetic acid waste streams based on physical state and solvent matrix.

Part 4: Detailed Operational Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Use this for: Old reagent bottles, weighing boat residues, spill cleanup solids.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2,4,6-Trimethoxyphenylacetic acid, 98%."[2]

    • Hazard Checkboxes: Check "Irritant" and "Toxic" (as a precaution for uncategorized organics).[2]

  • Secondary Containment: If disposing of the original bottle, ensure the cap is tightly sealed. Place the bottle inside a clear zip-lock bag before placing it in the waste drum to prevent leakage if the bottle breaks.[2]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Use this for: Mother liquors, extraction layers.[2]

  • Compatibility Verification: Ensure the carboy does not contain active oxidizers.[2]

  • Solvent Identification:

    • If in Methanol/Ethanol/Ethyl Acetate: Pour into Non-Halogenated waste.[2]

    • If in DCM/Chloroform: Pour into Halogenated waste.[2]

  • Venting: Do not fill the carboy >90% full. Leave headspace for vapor expansion.[2] Use a vented cap if available to prevent pressure buildup.[2]

  • Rinsing: Triple-rinse empty glassware with a small amount of acetone or ethanol.[2] Add these rinsates to the solvent waste, not down the drain.

Scenario C: Emergency Spill Management

Self-Validating Step: If you cannot smell the chemical but your eyes are watering, evacuate.[2] The dust is airborne.

  • PPE: Wear nitrile gloves, safety goggles, and an N95 respirator (or P100) to avoid inhaling acidic dust.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[2] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.[2]

    • Liquid Spill: Cover with an absorbent pad or vermiculite.

  • Neutralization (Liquids only): If a large liquid spill occurs, sprinkle sodium bicarbonate (baking soda) over the spill.[2] Wait for bubbling (CO₂ evolution) to cease before collecting.

  • Collection: Scoop material into a heavy-duty hazardous waste bag. Label as "Debris contaminated with 2,4,6-Trimethoxyphenylacetic acid."

Part 5: Regulatory & Compliance Context

  • US EPA (RCRA): While 2,4,6-TMPAA is not a P-listed or U-listed waste, it is a generator's responsibility to determine characteristics.[2]

    • Ignitability (D001): Applicable if the waste formulation has a flash point < 60°C (common in solvent mixtures).[2]

    • Corrosivity (D002): Applicable if aqueous pH is ≤ 2 or ≥ 12.5.[2]

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink.[2] Even if neutralized, the organic load (COD/BOD) violates most municipal water discharge permits.[2]

References

  • PubChem. (n.d.).[2] 2,4,6-Trimethoxyphenylacetic acid (Compound).[1][2] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link]2]

  • US Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Generators: Managing Your Waste. Retrieved January 28, 2026, from [Link]2]

  • Stenutz, R. (n.d.).[2] 2,4,6-Trimethoxyphenylacetic acid Properties. Tables for Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling 2,4,6-Trimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist[1]

Executive Summary: Operational Safety Profile

2,4,6-Trimethoxyphenylacetic acid (CAS: 4408-60-0) is a substituted phenylacetic acid derivative commonly utilized as a building block in pharmaceutical synthesis.[1] While often categorized as a standard organic intermediate, its electron-rich methoxy-substitution pattern introduces specific handling nuances regarding static charge and solubility.[1]

This guide moves beyond generic "safety first" advice. It provides a logistical framework for handling this compound, treating it not just as a chemical hazard, but as a process variable that must be controlled to ensure both operator safety and experimental reproducibility.[1]

Part 1: Hazard Identification & Risk Assessment

Scientific Rationale: In the absence of isomer-specific toxicological data for the 2,4,6- isomer, safety protocols must follow Analogue Read-Across principles, utilizing data from the structurally similar 3,4,5-Trimethoxyphenylacetic acid and general phenylacetic acid derivatives.[1]

Primary Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][5]

Physical Properties Impacting Safety:

  • State: Solid (Crystalline powder).[1]

  • pKa: ~4.0–4.5 (Acidic).[1]

  • Static Potential: High.[1] Methoxy-substituted aromatics are prone to triboelectric charging, leading to "flying powder" during weighing.[1]

Part 2: PPE Selection Matrix

The selection of PPE is not static; it depends on the state of the material (Solid vs. Solution).[1]

Table 1: PPE Specifications
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Technical Rationale
Respiratory Fume Hood (Primary).[1] N95 mask if hood unavailable.[1]Fume Hood (Mandatory).Inhalation of acidic dust irritates mucous membranes.[1]
Ocular Chemical Safety Goggles (Indirect Vent).[1]Safety Glasses with side shields.[1][2]Goggles prevent fine dust entry; glasses suffice for splash protection.[1]
Dermal (Hand) Nitrile (Min 0.11 mm thickness).[1]Solvent-Specific (See below).Nitrile protects against the solid acid.[1] Solvents drive permeation risks.[1]
Body Cotton Lab Coat + Long Sleeves.[1]Lab Coat + Chemical Apron (if >1L).[1]Prevents skin sensitization from dust accumulation.[1]
Critical Insight: The "Solvent Vector" Rule

Once 2,4,6-Trimethoxyphenylacetic acid is dissolved, the solvent dictates the glove choice, not the solute.[1]

  • Dissolved in Methanol/Ethanol: Nitrile gloves are acceptable.[1]

  • Dissolved in DCM (Dichloromethane): Laminate (Silver Shield) or PVA gloves are required.[1] Nitrile degrades in <5 minutes.[1]

Part 3: PPE Decision Logic (Visualization)

The following decision tree illustrates the logic flow for selecting the correct PPE based on the experimental phase.

PPE_Decision_Tree Start Start: Handling 2,4,6-Trimethoxyphenylacetic Acid State What is the Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution / Reaction Mix State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SolventCheck Identify Primary Solvent Liquid->SolventCheck Hood Work in Fume Hood (Sash at proper height) DustRisk->Hood GloveSolid Gloves: Standard Nitrile DustRisk->GloveSolid EyeSolid Eyes: Chemical Goggles (Prevent dust entry) DustRisk->EyeSolid Polar Alcohols / Water / DMSO SolventCheck->Polar Chlorinated DCM / Chloroform SolventCheck->Chlorinated GloveNitrile Gloves: Nitrile OK Polar->GloveNitrile GloveLam Gloves: Laminate / PVA (Nitrile Permeation < 5 min) Chlorinated->GloveLam

Caption: Logic flow for selecting PPE based on physical state and solvent compatibility.[1]

Part 4: Operational Protocols

Protocol A: Weighing & Transfer (Static Control)

Context: 2,4,6-Trimethoxyphenylacetic acid is electron-rich.[1] In low-humidity environments (<40% RH), it will adhere to spatulas and weigh boats due to static charge.[1]

  • Engineering Control: Operate inside a certified chemical fume hood.

  • Static Mitigation: Use an antistatic gun or ionizer on the weigh boat before adding the solid.[1] Alternatively, use a metal spatula (grounded by your hand) rather than plastic.[1]

  • Transfer: Do not dump the powder. Use a funnel to direct the solid to the bottom of the flask to prevent it from sticking to the ground-glass joint (which causes leaks later).[1]

Protocol B: Solubilization & Reaction

Context: As a carboxylic acid, this compound will react exothermically with bases (e.g., Sodium Hydride, Potassium Carbonate).[1]

  • Solvent Addition: Add solvent to the solid, not solid to the solvent, to minimize splashing.[1]

  • Base Neutralization: If converting to the acid chloride or coupling, add the base (e.g., Triethylamine) dropwise at 0°C.[1]

    • Why? Rapid deprotonation releases heat.[1] If the solvent is DCM (boiling point 40°C), a runaway exotherm can cause the solvent to flash-boil, spraying the acid solution.[1]

Part 5: Workflow & Disposal (Visualization)

This workflow ensures the material is contained from storage to disposal.[1]

Handling_Workflow Storage 1. Storage (Cool, Dry, Tightly Sealed) Prep 2. Prep (Check Hood Flow, Don PPE) Storage->Prep Weigh 3. Weighing (Antistatic Measures) Prep->Weigh React 4. Reaction (Control Exotherm) Weigh->React Quench 5. Quench/Workup (Acid/Base Neutralization) React->Quench Waste 6. Disposal (Segregated Organic Waste) Quench->Waste

Caption: Step-by-step containment workflow from storage to waste segregation.

Disposal Procedures
  • Solid Waste: Contaminated paper towels and weigh boats must go into Hazardous Solid Waste .[1] Do not throw in regular trash.

  • Liquid Waste:

    • Acidic Stream: If the solution is highly acidic (pH < 2), neutralize with dilute Sodium Bicarbonate before adding to the organic waste container to prevent container pressurization.[1]

    • General Organic: Segregate halogenated (if DCM used) from non-halogenated waste.[1]

References

  • PubChem. (n.d.).[1] 2,4,6-Trimethoxyphenylacetic acid (Compound Summary). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved January 28, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.